molecular formula C16H18N4O8 B559584 DNP-X, SE CAS No. 82321-04-8

DNP-X, SE

Cat. No.: B559584
CAS No.: 82321-04-8
M. Wt: 394.34 g/mol
InChI Key: IYBNUJCDIAGXNX-UHFFFAOYSA-N
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Description

DNP-X, SE is a useful research compound. Its molecular formula is C16H18N4O8 and its molecular weight is 394.34 g/mol. The purity is usually 97%min.
The exact mass of the compound N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O8/c21-14-7-8-15(22)18(14)28-16(23)4-2-1-3-9-17-12-6-5-11(19(24)25)10-13(12)20(26)27/h5-6,10,17H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBNUJCDIAGXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584259
Record name 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82321-04-8
Record name 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

DNP-X, SE: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-X, SE, chemically known as 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester, is a versatile amine-reactive labeling reagent with significant applications in biological research and diagnostics.[1][2][3] Its utility stems from two primary properties: the dinitrophenyl (DNP) group acts as a hapten, enabling sensitive detection with anti-DNP antibodies, and it can function as an effective quencher in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3][4]

This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in immunoassays and oxidative stress detection. The inclusion of a seven-atom aminohexanoyl spacer ('X') between the DNP moiety and the succinimidyl ester group enhances the accessibility of the DNP hapten for antibody binding.[5]

Core Properties and Specifications

This compound is a valuable tool for covalently labeling proteins, peptides, and amine-modified oligonucleotides. The succinimidyl ester (SE) group reacts efficiently with primary amines under slightly basic conditions to form stable amide bonds.[6]

Chemical and Physical Properties
PropertyValueReference
Full Chemical Name 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester[1][2]
Molecular Weight 394.34 g/mol [3]
CAS Number 82321-04-8[1]
Appearance Yellow crystalline solid[7]
Solubility Soluble in anhydrous DMSO or DMF[1]
Absorption Maximum (λmax) 360-400 nm[1]
Storage and Handling
ConditionRecommendationReference
Storage Temperature -20°C, protected from light and moisture[1]
Stock Solution Stability Prepare fresh in anhydrous DMSO or DMF. Solutions are unstable.[1][3]
Long-term Storage of Stock Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month (protect from light).[2]

Mechanism of Action and Reaction Scheme

The primary utility of this compound lies in its ability to covalently attach the DNP hapten to biomolecules. The succinimidyl ester is a highly reactive group that readily acylates primary amines, such as the N-terminus of proteins or the epsilon-amine of lysine residues.

DNP_X_SE This compound Conjugate DNP-X-NH-Biomolecule (Stable Amide Bond) DNP_X_SE->Conjugate pH 8-9 Biomolecule Biomolecule-NH₂ (e.g., Protein, Peptide) Biomolecule->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound with a primary amine on a biomolecule.

Experimental Protocols

General Protocol for Protein Labeling

This protocol is a general guideline for labeling antibodies (e.g., IgG) and can be adapted for other proteins.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein to be labeled (at a concentration of 2-10 mg/mL)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[1]

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[8]

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

  • Reaction: While stirring, slowly add a 10-20 fold molar excess of the this compound solution to the protein solution.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]

  • Purification: Remove unreacted this compound and byproducts by gel filtration or dialysis against an appropriate buffer (e.g., PBS).[1]

General Protocol for Amine-Modified Oligonucleotide Labeling

Materials:

  • This compound

  • Anhydrous DMSO

  • Amine-modified oligonucleotide

  • Labeling Buffer: 0.1 M tetraborate buffer, pH 8.5[9]

Procedure:

  • Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer.

  • Prepare this compound Solution: Dissolve 160 µg of this compound in DMSO for every 100 µg of oligonucleotide.[6][9]

  • Reaction: Add the this compound solution to the oligonucleotide solution and mix well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Purification: Purify the labeled oligonucleotide from the reaction mixture using ethanol precipitation followed by gel electrophoresis or reverse-phase HPLC.[8]

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein in Labeling Buffer (pH 8.3-8.5) Mix Add this compound to Protein Solution (10-20x molar excess) Protein_Prep->Mix DNP_Prep Prepare fresh this compound in anhydrous DMSO/DMF DNP_Prep->Mix Incubate Incubate 1-2 hours at Room Temperature Mix->Incubate Purify Remove unreacted this compound (Gel Filtration/Dialysis) Incubate->Purify Final_Product DNP-labeled Protein Purify->Final_Product

Caption: Workflow for labeling a protein with this compound.

Applications in Research

Immunoassays

A primary application of this compound is in the development of immunoassays. Biomolecules labeled with DNP can be detected with high sensitivity using anti-DNP antibodies. This is particularly useful when a direct antibody to the target molecule is not available or when developing a universal detection system.

Analyte Analyte Complex Analyte-Probe Complex Analyte->Complex Probe DNP-labeled Probe Probe->Complex Antibody Anti-DNP Antibody Complex->Antibody Detection Signal Generation Antibody->Detection

Caption: Detection of an analyte using a DNP-labeled probe and an anti-DNP antibody.

Förster Resonance Energy Transfer (FRET)

This compound can act as an excellent FRET quencher, particularly when paired with donor fluorophores such as tryptophan (Trp) or tyrosine (Tyr).[1][2][3][4] This property is leveraged in the design of FRET-based assays for monitoring enzymatic activity, such as proteases. In a typical assay, a peptide substrate is labeled with a donor fluorophore and DNP as the quencher. Cleavage of the peptide by a protease separates the donor and quencher, resulting in an increase in fluorescence.

FRET PairFörster Distance (R₀)Reference
MCA/DNP36.5 Å[10]
ACC/DNP34.7 Å[10]

MCA: (7-Methoxycoumarin-4-yl)acetyl; ACC: 7-amino-4-carbamoylmethylcoumarin

Detection of Oxidative Stress

While this compound itself is not a direct probe for oxidative stress, the DNP hapten is central to a common method for detecting protein carbonylation, a marker of oxidative damage. In this method, carbonylated proteins are derivatized with 2,4-dinitrophenylhydrazine (DNPH), which introduces a DNP moiety onto the protein. These DNP-adducts can then be detected using anti-DNP antibodies in techniques like ELISA or Western blotting.[11]

Oxidative_Stress Oxidative Stress (e.g., ROS) Protein_Carbonylation Protein Carbonylation Oxidative_Stress->Protein_Carbonylation DNPH_Reaction Derivatization with DNPH Protein_Carbonylation->DNPH_Reaction DNP_Adduct DNP-Protein Adduct Formation DNPH_Reaction->DNP_Adduct Detection Detection with Anti-DNP Antibody DNP_Adduct->Detection Quantification Quantification of Oxidative Damage Detection->Quantification

References

A Technical Guide to DNP-X, SE: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (DNP-X, SE). It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation, immunoassays, and FRET-based detection systems. This document details the chemical structure, physicochemical properties, core applications, and detailed experimental protocols associated with this compound.

Core Compound Identification and Properties

This compound is a well-characterized amine-reactive chemical compound.[1][2] Its systematic name is 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester.[1][3][4][5][6][7][8] The molecule incorporates three key functional components:

  • A Dinitrophenyl (DNP) Group: This unit acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein. It is specifically recognized by anti-DNP antibodies.[1][2][4][5][7]

  • A Succinimidyl Ester (SE): This is a highly reactive group that readily forms stable amide bonds with primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue.[4][9]

  • An Aminohexanoyl Spacer ('X'): A seven-atom spacer arm separates the DNP hapten from the succinimidyl ester.[9] This spacer minimizes steric hindrance, thereby improving the accessibility of the DNP moiety for detection by anti-DNP antibodies.[9]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below. This data is critical for calculating molar quantities, ensuring appropriate storage, and planning experiments.

PropertyValueSource(s)
Systematic Name 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester[1][4][5][10]
Molecular Formula C₁₆H₁₈N₄O₈[5][8][10]
Molecular Weight 394.34 g/mol [1][2][4][5][10]
Exact Mass 394.112 g/mol [8]
CAS Number 82321-04-8[1][3][7][8][10]
Appearance Light yellow to yellow solid powder[2][8]
Purity ≥95% - 98.47% (as determined by HPLC)[5][10]
Melting Point 152°C[8]
Solubility Soluble in anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[2][4]
Storage Conditions Store at -20°C, protected from light. Stock solutions are unstable and should be prepared fresh.[1][5][8][9][10]

Mechanisms of Action and Applications

This compound is a versatile tool with two primary applications in research and development: haptenylation for immunodetection and Fluorescence Resonance Energy Transfer (FRET) quenching.

Haptenylation for Immunological Detection

The most common application of this compound is to label proteins, peptides, or other amine-containing molecules with the DNP hapten. Once conjugated, the DNP-labeled molecule can be readily detected in various immunoassays (e.g., ELISA, Western blotting, immunohistochemistry) using a specific anti-DNP antibody.

The general workflow for this application is illustrated below.

G cluster_labeling Step 1: Labeling Reaction cluster_detection Step 2: Immunodetection Target Target Molecule (e.g., Protein with -NH2) LabeledTarget DNP-Labeled Target Target->LabeledTarget Reaction (pH 8-9) DNP This compound DNP->LabeledTarget PrimaryAb Primary Antibody (Anti-DNP) LabeledTarget->PrimaryAb Binding SecondaryAb Secondary Antibody (Enzyme-Conjugated) PrimaryAb->SecondaryAb Binding Substrate Chromogenic/ Chemiluminescent Substrate SecondaryAb->Substrate Catalysis Signal Detectable Signal Substrate->Signal

Workflow for haptenylation and subsequent immunodetection.
FRET Quenching

This compound also serves as an excellent non-fluorescent acceptor (quencher) in FRET-based assays.[1][4][6] It is particularly effective when paired with fluorescent amino acids like Tryptophan (Trp) or Tyrosine (Tyr) as donors.[1][2][4][6][7] This property is widely exploited in protease activity assays. In such an assay, a peptide substrate is synthesized with a fluorescent donor at one end and the DNP quencher at the other. In the intact state, the proximity of the DNP group quenches the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence.

The mechanism is visualized in the following diagram.

G cluster_intact Intact FRET Substrate cluster_cleaved Cleaved FRET Substrate Donor1 Fluorophore (e.g., Trp) Quencher1 DNP Quencher Donor1->Quencher1 FRET Signal1 Signal Quenched (Low Fluorescence) Quencher1->Signal1 Protease Protease Signal1->Protease + Enzyme Donor2 Fluorophore (e.g., Trp) Signal2 Signal Restored (High Fluorescence) Donor2->Signal2 Quencher2 DNP Quencher Protease->Signal2 Cleavage

Mechanism of a FRET-based protease assay using a DNP quencher.

Experimental Protocols

Successful use of this compound requires careful attention to solution preparation, reaction conditions, and purification.

Stock Solution Preparation

Due to the hydrolysis of the succinimidyl ester in aqueous solutions, stock solutions must be prepared in an anhydrous organic solvent and used promptly.[4]

  • Solvent Selection: Use high-quality, anhydrous DMSO or DMF.[2][4]

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a concentrated stock solution, typically 10-50 mM, by dissolving the powder in the chosen anhydrous solvent.[5] For example, to prepare a 10 mM stock solution, dissolve 3.94 mg of this compound in 1 mL of anhydrous DMSO.

  • Storage: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Protect from light and moisture.[5][8][9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

The following table provides volumes of DMSO needed to prepare common stock concentrations.

Mass of this compoundVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mM
1 mg 2.536 mL507.2 µL253.6 µL
5 mg 12.68 mL2.536 mL1.268 mL
10 mg 25.36 mL5.072 mL2.536 mL
Data derived from molecular weight 394.34 g/mol .[7]
General Protocol for Amine Labeling

This protocol provides a general workflow for conjugating this compound to a protein or other amine-containing macromolecule.

  • Materials:

    • This compound stock solution (10 mM in anhydrous DMSO).

    • Target molecule containing primary amines (e.g., protein).

    • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0).[4] Crucially, avoid buffers containing primary amines like Tris, as they will compete for reaction with the SE ester. [4]

    • Purification system (e.g., dialysis cassette, gel filtration column like Sephadex G-25).[4]

  • Workflow:

G A 1. Prepare Target Dissolve protein in amine-free buffer (pH 8.3-9.0). B 2. Calculate Reagent Volume Determine volume of this compound stock for a 10-20 fold molar excess. A->B C 3. Reaction Add this compound stock to protein solution. Incubate for 30-120 min at RT or 4°C, protected from light. B->C D 4. Purification Remove unreacted this compound via dialysis or gel filtration. C->D E 5. Final Product Characterize the DNP-labeled conjugate (e.g., via spectroscopy). D->E

References

DNP-X, SE: A Technical Guide to its Mechanism of Action for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (DNP-X, SE). The document is structured to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed insights into its chemical reactivity, its role as a hapten in immunological studies, and the well-characterized effects of the dinitrophenyl (DNP) moiety as a mitochondrial uncoupler.

Chemical Mechanism of Action: Amine-Reactive Labeling

This compound is an amine-reactive compound widely used for the covalent labeling of proteins, peptides, and other biomolecules.[1][2][3] The core of its reactivity lies in the succinimidyl ester (SE) group, which readily reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[4]

The reaction proceeds via nucleophilic acyl substitution, where the amino group acts as the nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming the stable amide linkage. The reaction is most efficient at a slightly alkaline pH (typically 7.2-9.0), where the amino groups are deprotonated and thus more nucleophilic.

A competing reaction is the hydrolysis of the succinimidyl ester in aqueous solutions, which results in the formation of the unreactive carboxylic acid. The rate of hydrolysis increases with pH. Therefore, careful control of the reaction conditions is crucial to maximize the labeling efficiency.

Experimental Protocol: Protein Labeling with this compound and Determination of Degree of Labeling (DOL)

This protocol provides a general procedure for labeling a protein with this compound and calculating the degree of labeling.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis tubing for purification

  • Spectrophotometer

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10 to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • DOL Calculation:

    • Measure the absorbance of the purified DNP-labeled protein at 280 nm (A280) and 360 nm (A360, the approximate absorbance maximum for DNP).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of the DNP group at 280 nm:

      • Protein Concentration (M) = [A280 - (A360 × CF)] / ε_protein

      • Where:

        • CF (Correction Factor) for DNP is approximately 0.3.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Calculate the Degree of Labeling (DOL) using the following formula:[5][6][7]

      • DOL = A360 / (ε_DNP × Protein Concentration (M))

      • Where:

        • ε_DNP is the molar extinction coefficient of the DNP group at 360 nm (approximately 17,400 M⁻¹cm⁻¹).

Quantitative Data: Reaction Parameters
ParameterValueNotes
Molar Extinction Coefficient (ε) of DNP~17,400 M⁻¹cm⁻¹ at 360 nmIn aqueous buffer
Correction Factor (CF) at 280 nm~0.3For calculating protein concentration
Optimal Reaction pH7.2 - 9.0Balances amine reactivity and ester hydrolysis

Biological Mechanism of Action: The DNP Hapten

Once conjugated to a carrier molecule, the dinitrophenyl (DNP) group acts as a potent hapten, a small molecule that can elicit an immune response when attached to a larger carrier, such as a protein.[8] This property is extensively utilized in immunology to study allergic responses and B-cell activation.

The primary mechanism involves the crosslinking of immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils.[9][10] This crosslinking triggers a complex signaling cascade, leading to the degranulation of these cells and the release of inflammatory mediators, such as histamine, proteases (e.g., tryptase), and newly synthesized lipid mediators (e.g., leukotrienes and prostaglandins).[11]

Signaling Pathway of DNP-Induced Mast Cell Degranulation

The binding of a multivalent DNP-conjugated antigen to IgE-FcεRI complexes initiates the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the receptor by the Src family kinase Lyn.[12] This creates docking sites for the Syk tyrosine kinase, which is subsequently activated and phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells).[9] This leads to the activation of multiple downstream pathways, including the phospholipase Cγ (PLCγ) pathway, which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and the activation of PKC are critical for the fusion of granules with the plasma membrane and the release of their contents.

DNP_Mast_Cell_Degranulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol DNP-Antigen DNP-Antigen IgE IgE DNP-Antigen->IgE Binds FcεRI FcεRI IgE->FcεRI Bound to Lyn Lyn FcεRI->Lyn Activates Syk Syk FcεRI->Syk Recruits & Activates Lyn->FcεRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCγ PLCγ LAT->PLCγ Activates IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca2+ Ca2+ IP3->Ca2+ Release from ER PKC PKC DAG->PKC Activates Granule Granule Ca2+->Granule PKC->Granule Degranulation Degranulation Granule->Degranulation Fusion & Release

Caption: DNP-induced mast cell degranulation pathway.

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • RBL-2H3 mast cell line

  • Anti-DNP IgE

  • DNP-conjugated antigen (e.g., DNP-BSA)

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG, substrate for β-hexosaminidase)

  • Stop buffer (e.g., 0.1 M carbonate buffer, pH 10.5)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and allow them to adhere. Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Stimulation: Add varying concentrations of DNP-antigen to the wells and incubate for 30-60 minutes at 37°C. Include a negative control (buffer only) and a positive control for total lysis (e.g., Triton X-100).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Enzyme Reaction: Add the supernatant to another 96-well plate containing the pNAG substrate solution. Incubate for 1-2 hours at 37°C.

  • Stopping the Reaction: Add the stop buffer to each well.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each sample relative to the total lysis control.

Quantitative Data: Hapten-Antibody Interaction and Cellular Response
ParameterValueNotes
Dissociation Constant (Kd) of DNP variants for IgE8.1 nM to 9.2 µMDemonstrates a range of affinities can trigger a response.[13][14]
Threshold for Mast Cell DegranulationHapten Kd < 235 nMHTAs with affinities weaker than this failed to stimulate degranulation.[13][14]
Tryptase release upon IgE challenge1.75 ± 0.1 µg/mLIn DNP-IgE-sensitized KU812 cells.[11]

Biological Mechanism of Action: DNP as a Mitochondrial Uncoupler

The 2,4-dinitrophenol (DNP) moiety, separate from its haptenic function, is a well-established mitochondrial uncoupling agent.[15] It acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis via oxidative phosphorylation.[16]

The mechanism involves DNP picking up a proton in the acidic intermembrane space, diffusing across the inner mitochondrial membrane, and releasing the proton into the more alkaline mitochondrial matrix. This "short-circuiting" of the proton flow uncouples electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat. This leads to an increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient.[16]

Signaling Pathways Affected by DNP-Mediated Mitochondrial Uncoupling

The cellular response to mild mitochondrial uncoupling by DNP involves the reprogramming of several key signaling pathways. Notably, DNP has been shown to suppress the mammalian target of rapamycin (mTOR) and insulin-PI3K-MAPK signaling pathways.[17] Conversely, it upregulates pathways involved in adaptive stress responses, such as the cAMP response element-binding protein (CREB) signaling pathway.[17]

DNP_Mitochondrial_Signaling cluster_mitochondrion Mitochondrion cluster_signaling Cellular Signaling DNP DNP Proton Gradient Proton Gradient DNP->Proton Gradient Dissipates ATP Synthesis ATP Synthesis Proton Gradient->ATP Synthesis Uncouples from mTOR Pathway mTOR Pathway Proton Gradient->mTOR Pathway Suppresses Insulin-PI3K-MAPK Pathway Insulin-PI3K-MAPK Pathway Proton Gradient->Insulin-PI3K-MAPK Pathway Suppresses CREB Pathway CREB Pathway Proton Gradient->CREB Pathway Activates Cellular Stress Response Cellular Stress Response CREB Pathway->Cellular Stress Response

Caption: DNP's effect on mitochondrial and cellular signaling.

Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption

This protocol uses a Seahorse XF Analyzer or a similar instrument to measure the effect of DNP on mitochondrial respiration.

Materials:

  • Cells of interest

  • Seahorse XF cell culture microplate

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • DNP (uncoupler)

  • Rotenone/antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Instrument Setup: Load the sensor cartridge with oligomycin, DNP, and rotenone/antimycin A in the appropriate ports. Calibrate the instrument.

  • Mitochondrial Stress Test:

    • Establish a baseline oxygen consumption rate (OCR).

    • Inject oligomycin to inhibit ATP synthase, revealing the OCR linked to proton leak.

    • Inject a titration of DNP to determine the maximal respiration rate.

    • Inject rotenone and antimycin A to shut down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantitative Data: Mitochondrial Uncoupling and Downstream Effects
ParameterValueNotes
DNP concentration for maximal ATPase activity~0.1 mM and 0.2 mMIn rat-liver mitochondria.[18]
DNP dose for increased BDNF mRNA in mice1-5 mg/kg/dayIn vivo study.[19]
ATP levels in S. cerevisiae after DNP treatmentDose-dependent decreaseHigh dose resulted in a mean luminosity of 767 RLU compared to 31,645 RLU in control.[20]
EC50 for mTOR inhibition by various inhibitors0.3-1000 nM range for some compoundsData for DNP's direct effect on mTOR EC50 is not readily available in this context.[21]

This compound as a FRET Quencher

In addition to its role as a hapten, the DNP group can also function as an efficient quencher in Förster Resonance Energy Transfer (FRET) applications.[1] DNP can act as an acceptor for fluorophores such as tryptophan, 7-methoxycoumarin-4-acetic acid (MCA), and 2-aminobenzoic acid (Abz).[22][23] The absorbance spectrum of DNP overlaps well with the emission spectra of these donors, allowing for efficient energy transfer and quenching of the donor's fluorescence when in close proximity. Upon cleavage of the linker separating the donor and DNP by a protease, for example, the fluorescence of the donor is restored.

Quantitative Data: FRET Quenching Properties
ParameterValueNotes
Fluorescence Quantum Yield (ΦF) of quenched substrate0.00288 - 0.00504For ACC/dnp and MCA/dnp pairs, respectively.[24]
Förster Distance (R0) for ACC/dnp pair34.7 ÅThe distance at which FRET efficiency is 50%.[24]
Absorbance Maximum of DNP~360 nm[24]

Conclusion

This compound is a versatile tool for researchers with a multifaceted mechanism of action. Its primary utility lies in its ability to covalently label biomolecules through its amine-reactive succinimidyl ester. The attached DNP moiety can then serve as a powerful hapten to study immunological responses, particularly mast cell degranulation, or as an efficient FRET quencher. Furthermore, understanding the profound effects of the DNP group as a mitochondrial uncoupler and its influence on key cellular signaling pathways is crucial for interpreting experimental results where DNP-labeled molecules are introduced into biological systems. This guide provides the foundational knowledge, experimental protocols, and quantitative data necessary for the effective application of this compound in a research setting.

References

DNP-X, SE: A Technical Guide to the Core Principles of Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester) is a versatile, amine-reactive labeling reagent with significant applications in biological research and drug development. Its utility stems from two primary detection principles: highly specific recognition by anti-dinitrophenyl (anti-DNP) antibodies and its function as an efficient quencher in Förster Resonance Energy Transfer (FRET) applications. This technical guide provides an in-depth exploration of the core principles underlying the detection of this compound-labeled biomolecules. It includes a detailed overview of its chemical properties and reactivity, comprehensive experimental protocols for labeling and detection, and a quantitative analysis of the factors governing its application.

Introduction to this compound

This compound is a chemical compound that contains three key functional components:

  • A Dinitrophenyl (DNP) group: This aromatic group acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule such as a protein. This property is the basis for immuno-detection methods.

  • An Aminohexanoic acid spacer ('X'): This seven-atom spacer arm separates the DNP group from the reactive succinimidyl ester. This separation minimizes steric hindrance and enhances the accessibility of the DNP moiety to anti-DNP antibodies.[1]

  • A Succinimidyl Ester (SE) group: This is an amine-reactive functional group that readily forms stable amide bonds with primary amino groups present in biomolecules, such as the N-terminus of proteins or the side chain of lysine residues.[2]

The DNP group also possesses spectral properties that make it an excellent quencher for specific fluorophores, most notably tryptophan and tyrosine, through the process of FRET.[3][4]

Principle of Detection I: Immuno-detection

The most common method for detecting this compound-labeled molecules relies on the high-affinity and specific binding of anti-DNP antibodies to the DNP hapten.[2] This interaction can be leveraged in a variety of standard immunoassay formats.

Signaling Pathway: Antibody-Antigen Recognition

The fundamental principle is the non-covalent, yet highly specific, binding of the paratope of an anti-DNP antibody to the DNP epitope on the labeled biomolecule. This interaction forms a stable immune complex that can be subsequently detected.

G cluster_labeling Biomolecule Labeling cluster_detection Immuno-detection Biomolecule Biomolecule DNP_Labeled_Biomolecule DNP_Labeled_Biomolecule Biomolecule->DNP_Labeled_Biomolecule Amine Reaction DNP-X_SE DNP-X_SE DNP-X_SE->DNP_Labeled_Biomolecule Immune_Complex Immune Complex DNP_Labeled_Biomolecule->Immune_Complex Binding Anti-DNP_Antibody Anti-DNP Antibody Anti-DNP_Antibody->Immune_Complex Secondary_Antibody Enzyme-conjugated Secondary Antibody Immune_Complex->Secondary_Antibody Binding Signal Signal Secondary_Antibody->Signal Enzymatic Reaction Substrate Substrate Substrate->Signal

Caption: Immuno-detection of a DNP-labeled biomolecule.

Experimental Protocol: Indirect ELISA for DNP-Labeled Protein Quantification

This protocol outlines a typical indirect Enzyme-Linked Immunosorbent Assay (ELISA) to detect and quantify a DNP-labeled protein.

Materials:

  • This compound labeled protein (antigen)

  • Anti-DNP primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • High-binding 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Dilute the DNP-labeled protein to a suitable concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the anti-DNP primary antibody in Blocking Buffer to the recommended concentration.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

G Start Start Coat_Plate Coat Plate with DNP-Antigen Start->Coat_Plate Block Block Wells Coat_Plate->Block Add_Primary_Ab Add Anti-DNP Primary Antibody Block->Add_Primary_Ab Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Add_Primary_Ab->Add_Secondary_Ab Add_Substrate Add Substrate Add_Secondary_Ab->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate End End Read_Plate->End

Caption: Indirect ELISA workflow for DNP-labeled antigen detection.

Principle of Detection II: Förster Resonance Energy Transfer (FRET)

This compound can act as an acceptor molecule (quencher) in FRET when paired with a suitable donor fluorophore, such as the amino acid tryptophan.[3] FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).

Signaling Pathway: FRET Quenching

When a tryptophan residue in a protein is excited by light, it can transfer its energy to a nearby this compound molecule without emitting a photon. This results in a decrease (quenching) of the tryptophan's fluorescence and, in some cases, an increase in the acceptor's emission if it is fluorescent (though DNP is primarily a quencher). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor.

G Excitation Excitation Light (~280 nm) Tryptophan Tryptophan (Donor) Excitation->Tryptophan Fluorescence Tryptophan Fluorescence (~350 nm) Tryptophan->Fluorescence No FRET (Large Distance) Quenching Energy Transfer (Non-radiative) Tryptophan->Quenching FRET (Small Distance) DNP DNP-X (Acceptor) Heat Heat Dissipation DNP->Heat Quenching->DNP

Caption: FRET mechanism between Tryptophan and DNP-X.

Experimental Protocol: Monitoring Protein Conformational Changes using Tryptophan-DNP FRET

This protocol describes a general method to observe conformational changes in a protein by labeling it with this compound and monitoring the quenching of intrinsic tryptophan fluorescence.

Materials:

  • Protein of interest containing at least one tryptophan residue and a primary amine for labeling.

  • This compound

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., desalting column)

  • Fluorometer

Procedure:

  • Protein Labeling:

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Stop the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or by proceeding directly to purification.

  • Purification:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • FRET Measurement:

    • Measure the fluorescence spectrum of the unlabeled protein by exciting at ~280 nm and recording the emission from ~300 nm to 400 nm. Note the peak fluorescence intensity at ~350 nm.

    • Measure the fluorescence spectrum of the DNP-labeled protein under the same conditions.

    • Induce a conformational change in both the labeled and unlabeled protein samples (e.g., by adding a ligand, changing pH, or temperature).

    • Measure the fluorescence spectra again after the conformational change.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor (tryptophan) in the presence of the acceptor (DNP), and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • Compare the change in FRET efficiency before and after the conformational change to infer changes in the distance between the tryptophan and the DNP label.

Quantitative Data and Considerations

This compound Labeling Reaction

The efficiency of the reaction between this compound and a primary amine is influenced by several factors.

ParameterRecommended ConditionRationale
pH 8.0 - 9.0The primary amine must be deprotonated to be nucleophilic. At lower pH, the amine is protonated and unreactive. At higher pH, hydrolysis of the succinimidyl ester becomes significant, reducing labeling efficiency.
Buffer Amine-free (e.g., bicarbonate, phosphate)Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the this compound.
Molar Excess of this compound 10- to 20-foldA molar excess ensures a higher probability of labeling the target molecule. The optimal excess should be determined empirically.
Solvent for this compound Anhydrous DMSO or DMFThis compound is readily soluble in these organic solvents. The solvent must be anhydrous to prevent premature hydrolysis of the succinimidyl ester.[3]
Temperature 4°C to Room TemperatureThe reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow down the reaction and potentially reduce non-specific labeling.
Reaction Time 30 minutes to 2 hoursThe reaction is typically complete within this timeframe. Longer incubation times may not significantly increase labeling and can lead to hydrolysis.[3]
FRET Parameters for Tryptophan-DNP Pair

The efficiency of FRET is described by the Förster equation:

E = 1 / (1 + (r / R₀)⁶)

Where:

  • E is the FRET efficiency.

  • r is the distance between the donor and acceptor.

  • R₀ is the Förster distance, the distance at which FRET efficiency is 50%.

The Förster distance depends on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. For the tryptophan-DNP pair, the R₀ is typically in the range of 20-30 Å, making it suitable for measuring intramolecular distances in proteins.

ParameterDescriptionTypical Value/Consideration for Trp-DNP
Spectral Overlap The degree to which the emission spectrum of tryptophan overlaps with the absorption spectrum of DNP.Good overlap, as tryptophan emits around 350 nm and DNP absorbs in this region.
Donor Quantum Yield (Φ_D) The ratio of photons emitted to photons absorbed by tryptophan.Highly dependent on the local environment of the tryptophan residue in the protein (can range from 0.01 to 0.35).
Refractive Index (n) The refractive index of the medium between the donor and acceptor.Typically assumed to be ~1.4 for biological macromolecules in aqueous solution.
Orientation Factor (κ²) A factor that accounts for the relative orientation of the donor and acceptor transition dipoles.Often assumed to be 2/3 for freely rotating molecules in solution.
Förster Distance (R₀) The distance at which FRET efficiency is 50%.Estimated to be in the range of 20-30 Å.

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its dual-mode detection capability, through both highly specific immuno-detection and its utility as a FRET quencher, provides a versatile platform for a wide range of applications. By understanding the core principles of its reactivity and detection, and by carefully controlling experimental parameters, researchers can effectively utilize this compound for protein labeling, quantification, and the study of molecular interactions and conformational dynamics. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the successful implementation of this compound-based assays.

References

An In-depth Technical Guide to the Core Chemistry of DNP-X, SE Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemistry, applications, and experimental protocols related to DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) for researchers, scientists, and drug development professionals. This compound is a versatile, amine-reactive chemical probe essential for bioconjugation, enabling the attachment of the dinitrophenyl (DNP) hapten to various biomolecules.

Core Chemistry and Properties

This compound is characterized by a succinimidyl ester (SE) functional group, which is highly reactive towards primary and secondary amines. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the DNP moiety from the reactive ester. This spacer is designed to enhance the accessibility of the conjugated DNP group to anti-DNP antibodies.[1]

The molecule's primary function is to serve as a building block for developing probes that can be recognized by anti-DNP antibodies or to act as an effective Förster Resonance Energy Transfer (FRET) quencher, particularly when paired with tryptophan (Trp) or tyrosine (Tyr) residues in proteins.[2][3][4]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below.

PropertyValueSource
Molecular Weight 394.34 g/mol [3][5][6]
Appearance Yellow solid[5]
Solubility Soluble in DMSO and DMF[5]
Storage (Powder) -20°C for up to 3 years[3]
Storage (Stock Solution) -80°C for 6 months, -20°C for 1 month (protect from light)[2]

Reaction Mechanism and Kinetics

The core of this compound chemistry lies in the reaction of its succinimidyl ester group with nucleophilic primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins. This reaction, known as aminolysis or acylation, results in the formation of a stable amide bond.

Factors Influencing Reaction Efficiency:
  • pH: Optimal labeling is typically achieved in the pH range of 8.0-9.5.[7][8]

  • Buffer: Amine-free buffers such as phosphate, borate, or carbonate are recommended to avoid competition with the target molecule.[7][12]

  • Solvent: this compound should be dissolved in anhydrous DMSO or DMF before being added to the aqueous reaction mixture.[7][8]

  • Concentration: The efficiency of the reaction is dependent on the concentration of both the protein and the labeling reagent.[13]

Applications in Research and Development

Hapten Labeling for Immunodetection

A primary application of this compound is to introduce the DNP moiety as a hapten onto proteins, peptides, or other biomolecules.[2][3][4] The resulting DNP-labeled conjugate can then be detected with high specificity and affinity by anti-DNP antibodies in various immunoassays, including ELISA, western blotting, and immunohistochemistry. The spacer arm facilitates the binding of the antibody to the DNP group.[1]

FRET Quencher

The DNP group is an excellent non-fluorescent quencher for a variety of fluorophores, including tryptophan, 7-methoxycoumarin-4-yl acetyl (Mca), and 2-aminobenzoyl (Abz).[2][4][14][15] In Förster Resonance Energy Transfer (FRET), the DNP quencher accepts energy from an excited donor fluorophore when they are in close proximity, resulting in the quenching of the donor's fluorescence.[16] This principle is widely used in developing assays for protease activity, where a peptide substrate is dual-labeled with a fluorophore and a DNP quencher. Cleavage of the peptide by a protease separates the donor and quencher, leading to an increase in fluorescence.[16]

Quantitative data on the FRET properties of a DNP-containing substrate are presented below.

FRET PairFörster Distance (R₀)Quenched Substrate Quantum Yield (ΦF)Unquenched Fluorophore Quantum Yield (ΦF)Source
ACC/dnp34.7 Å0.002880.861[4]
MCA/dnp36.5 Å0.005040.718[4]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5, or Tris buffer)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-20 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

  • Conjugation Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the reagent can be used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with continuous stirring, protected from light.

  • Quenching (Optional): To terminate the reaction, add a quenching reagent like hydroxylamine or Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted this compound and by-products by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[7][8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Solution Prepare Protein Solution Conjugation Conjugation Prepare Protein Solution->Conjugation Prepare this compound Stock Prepare this compound Stock Prepare this compound Stock->Conjugation Incubation Incubation Conjugation->Incubation Quenching Quenching Incubation->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization

Characterization of DNP-Labeled Proteins

After purification, it is essential to characterize the conjugate.

  • Degree of Labeling (DOL): The DOL, which is the average number of DNP molecules per protein, can be determined spectrophotometrically. Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the DNP group (around 360 nm). The DOL can then be calculated using the Beer-Lambert law, correcting for the contribution of the DNP label to the absorbance at 280 nm.[12]

  • Purity and Integrity: SDS-PAGE can be used to confirm the integrity of the labeled protein and to check for the presence of aggregates or degradation products.[17]

  • Functionality: It is crucial to perform a functional assay to ensure that the labeling process has not compromised the biological activity of the protein.

DNP and Cellular Signaling Pathways

While this compound is a tool for labeling, the DNP moiety itself (2,4-dinitrophenol) is known to have biological activity as a mitochondrial uncoupler. Studies have shown that DNP can modulate cellular signaling pathways. For instance, DNP treatment in brain cells has been shown to down-regulate the insulin signaling pathway, which in turn affects the mTOR (mammalian target of rapamycin) signaling network.[18] Additionally, DNP can engage Ca²⁺ and CREB (cAMP response element-binding protein) signaling pathways, leading to the upregulation of genes related to synaptic plasticity.[18]

Signaling_Pathway DNP DNP Insulin_Pathway Insulin Signaling Pathway DNP->Insulin_Pathway down-regulates Ca_CREB_Pathway Ca²⁺ / CREB Signaling Pathway DNP->Ca_CREB_Pathway engages mTOR_Signaling mTOR Signaling Insulin_Pathway->mTOR_Signaling Synaptic_Plasticity Synaptic Plasticity Genes Ca_CREB_Pathway->Synaptic_Plasticity up-regulates

This is an important consideration for researchers using DNP-labeled probes in live-cell imaging or in vivo studies, as the DNP moiety itself could potentially perturb the biological system being investigated.

Conclusion

This compound succinimidyl ester is a powerful and versatile reagent for the amine-specific labeling of biomolecules. Its utility in creating probes for immunodetection and as a FRET quencher makes it an invaluable tool in various fields of biological research and drug development. A thorough understanding of its chemistry, reaction conditions, and potential biological effects is crucial for its successful application.

References

DNP-X, SE for FRET Quenching: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-X, SE, or 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester, is a versatile amine-reactive compound widely employed in biological research. Its primary applications lie in its ability to function as a hapten for immunological detection and, more significantly, as an efficient non-fluorescent quencher in Förster Resonance Energy Transfer (FRET) studies. This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of this compound in FRET-based assays, with a particular focus on its utility in drug discovery and development.

This compound is particularly effective as a FRET acceptor when paired with donor fluorophores such as the intrinsic amino acids Tryptophan (Trp) and Tyrosine (Tyr).[1][2][3] The succinimidyl ester (SE) moiety of this compound reacts efficiently with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[4] This allows for the site-specific labeling of peptides, proteins, and other biomolecules.

Core Principles of this compound in FRET Quenching

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[5][6] In the context of this compound, the donor (e.g., Tryptophan) is excited by an external light source. If the DNP quencher is sufficiently close, the excitation energy from the donor is transferred to the DNP molecule instead of being emitted as fluorescence. This results in the quenching of the donor's fluorescence.

The efficiency of this quenching is exquisitely sensitive to the distance between the donor and the DNP quencher, following a 1/r⁶ relationship, where 'r' is the distance between them. This principle is the foundation of many biological assays. For instance, a peptide substrate can be synthesized with a fluorescent donor on one side of an enzyme cleavage site and the DNP quencher on the other. In the intact peptide, the donor and quencher are in close proximity, leading to efficient FRET and low fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, disrupting FRET and resulting in a measurable increase in donor fluorescence.[1][7]

Quantitative Data

A thorough understanding of the photophysical properties of DNP and its FRET partners is essential for the design and interpretation of experiments. The following tables summarize key quantitative data.

ParameterValueReference
Chemical Name 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester[3]
Molecular Weight 394.34 g/mol [3]
CAS Number 82321-04-8[3]
Appearance Light yellow to yellow solid powder[8]
Solubility Soluble in DMSO and DMF[9]
MoietyTypeExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)
Tryptophan Donor~280 nm~350 nm~5,600 M⁻¹cm⁻¹ at 280 nm
Tyrosine Donor~274 nm~303 nm~1,490 M⁻¹cm⁻¹ at 274 nm
DNP Quencher~363 nmNon-fluorescent~15,900 M⁻¹cm⁻¹ at 363 nm for Lys(Dnp)
FRET PairFörster Distance (R₀)DescriptionReference
Mca/Dnp ~36.5 ÅA commonly used FRET pair in protease assays, providing a good estimate for DNP's quenching radius.[1]
ACC/Dnp ~34.7 ÅAnother efficient FRET pair for protease assays.[3]
Trp/Dnp ~19.7 ÅEstimated Förster distance for the Tryptophan-DNP pair.[10]

Experimental Protocols

Protocol 1: Labeling of Peptides/Proteins with this compound

This protocol outlines the general steps for conjugating this compound to a peptide or protein containing a primary amine.

Materials:

  • This compound

  • Peptide or protein to be labeled

  • Labeling Buffer: 100 mM sodium bicarbonate or carbonate buffer, pH 8.3-9.0

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., G-25) for purification

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the peptide or protein in the labeling buffer at a concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 15-fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~363 nm (for the DNP group).

Protocol 2: FRET-Based Protease Activity Assay

This protocol provides a framework for a continuous kinetic assay to measure protease activity using a DNP-quenched fluorescent peptide substrate.

Materials:

  • DNP-labeled fluorescent peptide substrate

  • Purified protease

  • Assay Buffer: Buffer appropriate for the specific protease being studied.

  • Fluorescence plate reader or fluorometer

Procedure:

  • Prepare Stock Solutions:

    • Substrate Stock: Dissolve the DNP-labeled peptide in DMSO to a concentration of 1-10 mM. Store at -20°C, protected from light.

    • Enzyme Stock: Prepare a concentrated stock of the protease in a suitable buffer and store at -80°C.

  • Assay Setup (96-well plate format):

    • Prepare working solutions of the substrate and enzyme by diluting the stock solutions in the assay buffer.

    • Add the substrate working solution to each well. The final concentration is typically in the low micromolar range.

    • Include controls:

      • No-enzyme control: Substrate in assay buffer.

      • No-substrate control: Enzyme in assay buffer.

      • Inhibitor control (optional): Substrate and enzyme with a known inhibitor.

  • Initiate Reaction: Add the enzyme working solution to the wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the donor fluorophore. Record the fluorescence intensity over time.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The initial velocity of the reaction is determined from the slope of the linear portion of the curve.

    • Enzyme activity can be calculated based on a standard curve of the free fluorophore.

Applications in Drug Development

This compound-based FRET quenching assays are powerful tools in various stages of drug discovery and development.

High-Throughput Screening (HTS) for Enzyme Inhibitors

The protease assay described above can be readily adapted for HTS of compound libraries to identify potential enzyme inhibitors. The simplicity and continuous nature of the assay allow for rapid screening of thousands of compounds. A decrease in the rate of fluorescence increase in the presence of a test compound indicates potential inhibition of the enzyme.

Studying Protease Activity in Apoptosis

Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). FRET-based substrates containing a caspase-specific cleavage sequence flanked by a fluorophore and a DNP quencher are widely used to monitor caspase activity in real-time.[4][11][12] This allows for the screening of compounds that modulate apoptosis, a key therapeutic strategy in cancer and neurodegenerative diseases.

cluster_0 Intact FRET Substrate cluster_1 Cleaved FRET Substrate Donor Fluorophore (e.g., Trp) Peptide Cleavage Site Donor->Peptide Fluorescence_Low Low Fluorescence (FRET ON) Donor->Fluorescence_Low quenched by DNP Quencher DNP Peptide->Quencher Donor_c Fluorophore Fluorescence_High High Fluorescence (FRET OFF) Donor_c->Fluorescence_High emits light Quencher_c DNP Caspase Active Caspase-3 Caspase->Peptide cleaves Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->Caspase activates

Caspase-3 activity assay using a DNP-quenched FRET peptide.
G-Protein Coupled Receptor (GPCR) Signaling and Drug Screening

FRET-based assays are also employed to study the conformational changes and protein-protein interactions involved in GPCR signaling, a major target for drug development.[13][14][15] While direct labeling of GPCRs with this compound can be challenging, FRET can be used to monitor the interaction of GPCRs with downstream signaling partners, such as G-proteins or arrestins, which can be labeled. For example, a fluorescently labeled G-protein subunit and a DNP-labeled interacting protein could be used to screen for compounds that modulate this interaction.

GPCR_Signaling cluster_inactive Inactive State cluster_active Active State Ligand Agonist (Drug Candidate) GPCR GPCR Ligand->GPCR binds G_Protein G-Protein (Fluorophore-labeled) GPCR->G_Protein activates Effector Effector Protein (DNP-labeled) G_Protein->Effector interacts with Response Cellular Response Effector->Response modulates GPCR_i GPCR G_Protein_i G-Protein Effector_i Effector GPCR_a GPCR G_Protein_a G-Protein Effector_a Effector G_Protein_a->Effector_a FRET Quenching

Conceptual workflow for a GPCR FRET assay using a DNP-labeled effector.

Conclusion

This compound is a valuable tool for researchers in life sciences and drug discovery. Its ability to efficiently quench fluorescence through FRET when paired with suitable donors like Tryptophan and Tyrosine enables the development of sensitive and robust assays for a wide range of biological processes. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the effective implementation of this compound in FRET-based applications, from fundamental research to high-throughput drug screening.

References

An In-depth Technical Guide on the Solubility and Stability of DNP-X, SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester), a critical amine-reactive building block. Understanding these properties is paramount for its effective use in bioconjugation, drug development, and various research applications. This document outlines the core physicochemical properties, experimental protocols for assessment, and key signaling pathways associated with the dinitrophenyl (DNP) moiety.

Core Concepts: Solubility and Stability of this compound

This compound is a molecule that combines the haptenic properties of the dinitrophenyl group with a succinimidyl ester (SE) functionality, rendering it reactive towards primary amines. Its utility is intrinsically linked to its ability to be dissolved in appropriate solvents and its stability during storage and reaction.

Solubility: The solubility of this compound is largely dictated by its chemical structure. The dinitrophenyl group is aromatic and relatively non-polar, contributing to its hydrophobic nature. Consequently, this compound exhibits limited solubility in aqueous solutions.[1] It is, however, readily soluble in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the succinimidyl ester.[2]

Stability: The primary factor governing the stability of this compound is the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis.[3] This reaction, which cleaves the ester bond to yield 6-(2,4-Dinitrophenyl)aminohexanoic acid and N-hydroxysuccinimide, is irreversible and renders the compound inactive for its intended amine conjugation.[3] The rate of hydrolysis is significantly influenced by pH, with stability decreasing as the pH becomes more alkaline.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the solubility and stability of this compound and related NHS esters.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
DMSO2050.72Sonication is recommended[2]
DMSO~50~126.79Use of newly opened, hygroscopic DMSO is critical[4]

Table 2: Stability of this compound (Powder and in Solvent)

FormStorage Temperature (°C)DurationLight/Moisture Conditions
Powder-203 yearsProtect from light and moisture[2][5]
In Solvent (DMSO)-801 yearProtect from light[2]
In Solvent (DMSO)-806 monthsProtect from light[4]
In Solvent (DMSO)-201 monthProtect from light[4]

Table 3: General Hydrolytic Stability of N-Hydroxysuccinimide (NHS) Esters in Aqueous Solution

pHTemperature (°C)Half-life (t½)
7.004 - 5 hours[2][3]
8.6410 minutes[2][3]
7.0Room TemperatureHours[6]
9.0Room TemperatureMinutes[6]
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
9.0Room Temperature125 minutes*

*Data from a study on a porphyrin-NHS ester, which can serve as an estimate for the stability of other NHS esters.

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below. These protocols can be adapted for similar amine-reactive compounds.

Protocol for Determining the Solubility of this compound

This protocol outlines a method to determine the solubility of this compound in a given solvent.

  • Materials:

    • This compound powder

    • Anhydrous solvent of interest (e.g., DMSO, DMF)

    • Vortex mixer

    • Centrifuge

    • Spectrophotometer

  • Procedure:

    • Prepare a series of concentrations of this compound in the chosen solvent in microcentrifuge tubes.

    • Vortex each tube vigorously for at least 1 minute to facilitate dissolution.

    • Allow the solutions to equilibrate at room temperature for 30 minutes.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet any undissolved solid.

    • Carefully inspect the supernatant for clarity and the bottom of the tube for any precipitate. A clear solution with no visible precipitate indicates complete dissolution at that concentration.

    • (Optional) Quantify the concentration of the dissolved this compound in the clear supernatant using a spectrophotometer by measuring its absorbance at its maximum wavelength (typically 360-400 nm).[2]

Protocol for Assessing the Hydrolytic Stability of this compound

This protocol describes a method to monitor the hydrolysis of this compound in an aqueous buffer using UV-Vis spectrophotometry. The rate of hydrolysis is determined by measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS).[7]

  • Materials:

    • This compound

    • Anhydrous DMSO or DMF

    • Aqueous buffers of different pH values (e.g., phosphate buffer pH 6.0, 7.0, 8.0)

    • UV-Vis spectrophotometer with temperature control

    • Quartz cuvettes

  • Procedure:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

    • Equilibrate the aqueous buffer of the desired pH to the desired temperature in a quartz cuvette inside the spectrophotometer.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the buffer in the cuvette and mix quickly. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the reaction.

    • Immediately begin monitoring the absorbance at 260 nm over time.

    • Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).

    • The rate of hydrolysis can be determined from the initial slope of the absorbance versus time plot. The half-life (t½) can be calculated from the pseudo-first-order rate constant.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways involving the DNP moiety and a general experimental workflow.

G cluster_solubility Solubility Assessment Workflow prep Prepare this compound solutions in anhydrous solvent vortex Vigorous Vortexing prep->vortex equilibrate Equilibrate at RT (30 min) vortex->equilibrate centrifuge Centrifuge (14,000 x g, 5 min) equilibrate->centrifuge inspect Visual Inspection for Precipitate centrifuge->inspect quantify Quantify Supernatant (Optional) (Spectrophotometry at 360-400 nm) inspect->quantify

Solubility Assessment Workflow

G cluster_stability Hydrolytic Stability Assessment Workflow (UV-Vis) stock Prepare this compound stock in anhydrous DMSO initiate Initiate reaction (add stock to buffer) stock->initiate buffer Equilibrate aqueous buffer in cuvette buffer->initiate monitor Monitor Absorbance at 260 nm over time initiate->monitor analyze Analyze data to determine rate and half-life monitor->analyze

Hydrolytic Stability Assessment Workflow

G cluster_dnp_signaling DNP-Mediated Cellular Signaling DNP DNP (Mitochondrial Uncoupler) Mito Mitochondria DNP->Mito uncouples mTOR mTOR Signaling (Inhibited) DNP->mTOR CREB CREB Pathway (Up-regulated) DNP->CREB Autophagy Autophagy (Up-regulated) DNP->Autophagy ROS Reduced Oxidative Stress Mito->ROS Ca2 Increased Intracellular Ca2+ Mito->Ca2

DNP-Mediated Cellular Signaling Pathways

Signaling Pathways Involving the DNP Moiety

The 2,4-dinitrophenol (DNP) component of this compound is a well-known mitochondrial uncoupler. By transporting protons across the inner mitochondrial membrane, it dissipates the proton gradient required for ATP synthesis, leading to a decrease in ATP production and an increase in heat generation. This bioenergetic modulation triggers a cascade of cellular signaling events.

Studies have shown that DNP can induce adaptive signaling responses in brain cells. This includes the suppression of the mammalian target of rapamycin (mTOR) and insulin-PI3K-MAPK signaling pathways. Concurrently, DNP treatment has been observed to up-regulate pathways involved in adaptive stress responses, such as the cAMP-response element-binding protein (CREB) pathway, and processes like autophagy. These molecular reprogramming events are associated with neuroprotective effects and have been linked to improved learning and memory in animal models.

Conclusion

The effective application of this compound in research and development hinges on a thorough understanding of its solubility and stability. Its hydrophobic nature necessitates the use of anhydrous organic solvents for dissolution, while its susceptibility to hydrolysis, particularly at neutral to alkaline pH, requires careful handling and immediate use of prepared solutions. The provided experimental protocols offer a framework for the precise characterization of these properties. Furthermore, the bioactivity of the DNP moiety as a mitochondrial uncoupler and modulator of key cellular signaling pathways should be a consideration in its application in biological systems. By adhering to the guidelines and understanding the principles outlined in this technical guide, researchers can ensure the reliable and reproducible use of this compound in their experimental workflows.

References

An In-depth Technical Guide to DNP-X, SE: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is a crucial amine-reactive building block extensively utilized in biomedical research. Its primary applications lie in the development of probes for immunological detection, leveraging the high affinity of anti-DNP antibodies for the dinitrophenyl hapten. Furthermore, its ability to function as a Förster Resonance Energy Transfer (FRET) quencher makes it a valuable tool in studying molecular interactions. This guide provides a comprehensive overview of the molecular properties of this compound, detailed protocols for its use in bioconjugation, and an exploration of its role in elucidating immunological signaling pathways.

Core Properties of this compound

This compound is characterized by its dinitrophenyl moiety, a hexanoic acid spacer, and a succinimidyl ester reactive group. The succinimidyl ester allows for efficient and specific labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 394.34 g/mol [1][2][3][4]
Molecular Formula C₁₆H₁₈N₄O₈[2][5]
CAS Number 82321-04-8[2][3][5]
Appearance Light yellow to yellow solid powder[2]
Solubility Soluble in anhydrous DMSO and DMF[4]
Absorption Maximum (λmax) ~360 nm[4][5]
Purity ≥95% (by HPLC)[5]
Chemical Structure

The chemical structure of this compound facilitates its function as a labeling reagent. The dinitrophenyl group acts as the hapten, while the NHS ester is the reactive site for conjugation.

Caption: Chemical structure of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common laboratory applications.

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein via its primary amine groups.

Materials:

  • This compound

  • Protein of interest

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 5-20 mg/mL.[6]

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Conjugation Reaction: While gently stirring the protein solution, slowly add the this compound stock solution. A 10-20 fold molar excess of this compound to the protein is a common starting point, though the optimal ratio should be determined empirically.[7]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.[6]

  • Quenching (Optional): To stop the reaction, add the quenching buffer and incubate for another hour at room temperature.[6]

  • Purification: Remove unconjugated this compound and reaction byproducts by passing the mixture through a size-exclusion chromatography column (e.g., G-25).[7] The DNP-labeled protein will elute first.

  • Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~360 nm (for DNP).[6]

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Protein in Labeling Buffer (pH 8.3-8.5) C Add this compound to Protein Solution A->C B Prepare fresh this compound Stock Solution (DMSO/DMF) B->C D Incubate at Room Temperature (1 hour) C->D E Optional: Quench Reaction (Hydroxylamine) D->E F Purify via Size-Exclusion Chromatography (G-25) E->F G Determine Degree of Labeling (Spectrophotometry) F->G

Caption: Experimental workflow for protein labeling with this compound.

Amine Labeling Reaction Mechanism

The succinimidyl ester of this compound reacts with primary amines on biomolecules to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.

AmineLabelingReaction reactant1 DNP-X-NHS product1 DNP-X-NH-Protein reactant1->product1 + reactant2 Protein-NH₂ reactant2->product1 product2 NHS product1->product2 +

Caption: Reaction of this compound with a primary amine.

Applications in Immunological Research

DNP-conjugated molecules are invaluable tools for studying immune responses. The DNP hapten, when conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), can elicit a robust antibody response.

DNP-KLH Induced Humoral Immune Response

Immunization with DNP-KLH is a standard method for studying the humoral immune response, including B-cell activation, antibody production, and memory B-cell formation.[8]

The general pathway involves:

  • Antigen Presentation: Antigen-presenting cells (APCs), such as macrophages, engulf and process the DNP-KLH conjugate.[9] They then present KLH-derived peptides on their MHC class II molecules.

  • T-Cell Activation: Helper T-cells with receptors specific for the KLH peptides bind to the APCs and become activated.[10]

  • B-Cell Activation: B-cells with surface immunoglobulins (antibodies) that recognize the DNP hapten bind to the DNP-KLH conjugate. The B-cell then internalizes the conjugate and presents KLH peptides on its MHC class II molecules.

  • T-Cell Help and B-Cell Proliferation: The activated helper T-cell recognizes the KLH peptide on the B-cell and provides co-stimulatory signals, leading to B-cell proliferation and differentiation.[9]

  • Antibody Production: Differentiated B-cells (plasma cells) secrete large amounts of anti-DNP antibodies.[10]

HumoralImmuneResponse cluster_antigen_presentation Antigen Presentation cluster_tcell_activation T-Cell Activation cluster_bcell_activation B-Cell Activation & Differentiation APC Antigen Presenting Cell (APC) Engulfs DNP-KLH MHCII_APC APC presents KLH peptide on MHC-II APC->MHCII_APC Th_Cell Helper T-Cell MHCII_APC->Th_Cell TCR binding Activated_Th Activated Helper T-Cell Th_Cell->Activated_Th MHCII_B B-Cell presents KLH peptide on MHC-II Activated_Th->MHCII_B T-Cell Help B_Cell B-Cell with anti-DNP receptor binds DNP-KLH B_Cell->MHCII_B Plasma_Cell Plasma Cell MHCII_B->Plasma_Cell Differentiation Memory_B_Cell Memory B-Cell MHCII_B->Memory_B_Cell Differentiation Anti_DNP_Ab Anti-DNP Antibodies Plasma_Cell->Anti_DNP_Ab Secretion DNP_KLH DNP-KLH Antigen DNP_KLH->APC DNP_KLH->B_Cell MastCellActivation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response DNP_BSA DNP-BSA IgE IgE DNP_BSA->IgE Binds FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Cross-linking activates Syk Syk Lyn->Syk Activates PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Ca_Influx ↑ Intracellular Ca²⁺ PLCg->Ca_Influx NFkB_STAT5 NF-κB / STAT5 Activation PI3K->NFkB_STAT5 Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Cytokine_Production Cytokine Production (TNF-α, IL-6) NFkB_STAT5->Cytokine_Production

References

Methodological & Application

Application Notes and Protocols: DNP-X, SE Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive labeling reagent used to covalently attach the dinitrophenyl (DNP) hapten to proteins and other biomolecules. The succinimidyl ester (SE) moiety reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2] This labeling process is straightforward and allows for the sensitive detection of the labeled protein using anti-DNP antibodies in a variety of applications, including immunoassays and fluorescence resonance energy transfer (FRET) studies.[1][3][4][5] The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the DNP group from the reactive ester, which helps to improve the accessibility of the DNP moiety to anti-DNP antibodies.[2] this compound can also act as an effective FRET quencher when paired with fluorescent donors like tryptophan or tyrosine.[3][4][5]

Chemical Properties and Reaction Mechanism

This compound is a yellow, crystalline solid that is soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] The succinimidyl ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvents and avoid amine-containing buffers during the labeling reaction.[4] The labeling reaction is most efficient at a slightly basic pH (8.3-9.0), where the primary amine groups of the protein are deprotonated and thus more nucleophilic.

cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (-NH2) LabeledProtein DNP-Labeled Protein (Stable Amide Bond) Protein->LabeledProtein Reaction at pH 8.3-9.0 DNPXSE This compound DNPXSE->LabeledProtein NHS N-hydroxysuccinimide (Byproduct) DNPXSE->NHS

Caption: Chemical reaction of this compound with a protein's primary amine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical this compound protein labeling experiment. Optimization may be required depending on the specific protein and desired degree of labeling.

ParameterRecommended RangeNotes
Molar Ratio (this compound : Protein) 10:1 to 20:1A higher ratio may be needed for dilute protein solutions.[4] Start with a 10:1 ratio and optimize as needed.[6]
Protein Concentration 1 - 5 mg/mLHigher concentrations generally lead to more efficient labeling.[6][7]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferMust be free of primary amines (e.g., Tris).[4]
Reaction pH 8.3 - 9.0Ensures primary amines are deprotonated for efficient reaction.[4][6]
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 1 - 2 hoursProtect from light during incubation.[1][3]
This compound Stock Solution 10 mM in anhydrous DMSO or DMFPrepare fresh before each use.[2][4]
Molar Extinction Coefficient of DNP (ε360nm) 17,500 M⁻¹cm⁻¹Used for calculating the degree of labeling.[6]

Experimental Protocol: Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with this compound.

Materials
  • Protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other amine-free buffer)

  • Quenching Solution (optional): 1 M Tris-HCl or 1 M Glycine, pH 7.4

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS) for purification

Workflow Diagram

Start Start PrepareProtein 1. Prepare Protein Solution (1-5 mg/mL in Reaction Buffer) Start->PrepareProtein Labeling 3. Mix and Incubate (1-2 hours at RT, protected from light) PrepareProtein->Labeling PrepareDNP 2. Prepare this compound Stock (10 mM in anhydrous DMSO/DMF) PrepareDNP->Labeling Quench 4. Quench Reaction (Optional) (Add Tris or Glycine) Labeling->Quench Purify 5. Purify Labeled Protein (Size Exclusion Chromatography) Quench->Purify Characterize 6. Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for protein labeling with this compound.

Procedure
  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.[6] Ensure the buffer is free from any primary amine-containing substances.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2][4] For example, to prepare 100 µL of a 10 mM solution, dissolve approximately 0.39 mg of this compound (MW: 394.34 g/mol ) in 100 µL of anhydrous DMSO.

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution to achieve the desired molar ratio (e.g., 10:1).

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][3]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, a quenching solution such as Tris or glycine can be added to a final concentration of 50-100 mM.[2] This will react with any excess this compound.

  • Purify the Labeled Protein:

    • Separate the DNP-labeled protein from the unreacted this compound and the quenching reagent using a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS or another suitable buffer.[6][8] The labeled protein will elute in the void volume.

  • Characterize the DNP-Protein Conjugate:

    • Determine the Degree of Labeling (DOL):

      • Measure the absorbance of the purified DNP-protein conjugate at 280 nm (A280) and 360 nm (A360).

      • Calculate the protein concentration using the following formula, which corrects for the absorbance of DNP at 280 nm:

        • Protein Concentration (M) = [A280 - (A360 x CF)] / ε_protein

        • Where CF is the correction factor (A280 of DNP / A360 of DNP) and ε_protein is the molar extinction coefficient of the protein at 280 nm. A typical Rz ratio (OD360nm/OD280nm) for DNP is 3.43.[6]

      • Calculate the DOL using the following formula:

        • DOL = A360 / (ε_DNP x Protein Concentration (M))

        • Where ε_DNP at 360 nm is 17,500 M⁻¹cm⁻¹.[6]

Applications and Signaling Pathways

DNP-labeled proteins are versatile tools in research and drug development. Their primary applications include:

  • Hapten for Immunoassays: DNP-labeled proteins can be detected with high sensitivity and specificity using anti-DNP antibodies in various formats such as ELISA, Western blotting, and immunohistochemistry.[9]

  • FRET Quencher: The DNP moiety can serve as an efficient quencher for fluorescent donors like tryptophan and tyrosine in FRET-based assays to study protein-protein interactions and conformational changes.[3][4][5]

  • Probes for Studying Oxidative Damage: DNP derivatives can be used to detect and localize oxidative damage in tissues.[9]

It is important to note that the parent compound, 2,4-dinitrophenol (DNP), is a known mitochondrial uncoupler that can modulate various cellular signaling pathways. At sub-toxic concentrations, DNP has been shown to influence pathways related to cellular metabolism, stress response, and neuroprotection, including:

  • mTOR Signaling Pathway: DNP treatment has been observed to suppress the mTOR pathway.[10][11]

  • Insulin Signaling Pathway: DNP can down-regulate key components of the insulin signaling pathway.[10]

  • CREB Pathway: DNP treatment can up-regulate the Ca2+-calmodulin-CREB signaling pathway, which is involved in synaptic plasticity and memory.[10][11]

cluster_down Down-regulation cluster_up Up-regulation DNP 2,4-Dinitrophenol (DNP) (Mitochondrial Uncoupler) mTOR mTOR Pathway DNP->mTOR Insulin Insulin Signaling DNP->Insulin CREB CREB Pathway DNP->CREB

Caption: Signaling pathways modulated by the parent compound 2,4-dinitrophenol (DNP).

Disclaimer: The information on signaling pathways pertains to the parent compound 2,4-dinitrophenol and not necessarily the effects of DNP-labeled proteins. The use of DNP-labeled proteins as tools should be distinguished from the pharmacological effects of free DNP.

Storage and Handling

  • This compound: Store at -20°C, protected from light and moisture.[4]

  • This compound Stock Solution: Prepare fresh before each use. If short-term storage is necessary, store at -20°C for no more than a few days.[6]

  • DNP-labeled Protein: Store at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

References

Application Notes and Protocols for DNP-X, SE Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive chemical probe used to covalently label peptides and proteins. The dinitrophenyl (DNP) group is a hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule, such as a peptide.[1] This property makes DNP-conjugated peptides valuable tools in various research and diagnostic applications.

The succinimidyl ester (SE) functional group of this compound reacts efficiently with primary amines, such as the N-terminal amine of a peptide or the side chain of a lysine residue, to form a stable amide bond. The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the DNP moiety from the succinimidyl ester. This spacer minimizes steric hindrance and improves the accessibility of the DNP group for antibody recognition.

This document provides detailed protocols for the conjugation of this compound to peptides, as well as application notes for the use of DNP-conjugated peptides in Fluorescence Resonance Energy Transfer (FRET) assays and Complement-Dependent Cytotoxicity (CDC) assays.

This compound Peptide Conjugation Protocol

This protocol outlines the steps for conjugating this compound to a peptide containing a primary amine.

Materials
  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • This compound (stored at -20°C or -80°C, protected from light)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., MALDI-TOF)

Experimental Protocol
  • Peptide Preparation:

    • Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with the Conjugation Buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use, as the succinimidyl ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio may need to be determined empirically for each peptide.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the DNP-Peptide Conjugate:

    • Purify the DNP-peptide conjugate from unreacted this compound and other reaction components by RP-HPLC.

    • Use a C18 column and a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at both 220 nm (for the peptide bond) and 360 nm (for the DNP group).

  • Characterization of the DNP-Peptide Conjugate:

    • Confirm the identity and purity of the DNP-peptide conjugate by mass spectrometry (e.g., MALDI-TOF) to verify the addition of the DNP-X moiety.

    • Assess the purity of the conjugate by analytical RP-HPLC.

Troubleshooting
IssuePossible CauseSolution
Low Conjugation Efficiency Peptide concentration is too low.Increase the peptide concentration to at least 1 mg/mL.
pH of the conjugation buffer is not optimal.Ensure the pH of the conjugation buffer is between 8.5 and 9.0.
This compound has hydrolyzed.Prepare a fresh stock solution of this compound immediately before use.
Insufficient molar excess of this compound.Increase the molar ratio of this compound to peptide.
Multiple Labeled Species Peptide contains multiple primary amines.If site-specific labeling is required, consider protecting other amine groups or using a peptide with a single reactive amine.
Reaction time is too long.Reduce the incubation time of the conjugation reaction.
Precipitation during reaction Low solubility of the peptide or conjugate.Add a small amount of organic solvent (e.g., DMF or DMSO) to the reaction mixture.

Application 1: FRET-Based Protease Assays

DNP can serve as an effective quencher for various fluorophores in FRET-based assays. In a typical protease assay, a peptide substrate is synthesized with a fluorophore on one side of the cleavage site and DNP on the other. In the intact peptide, the close proximity of the DNP group quenches the fluorescence of the fluorophore. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Quantitative Data: DNP as a FRET Quencher
FluorophoreDonor (Fluorophore)Acceptor (Quencher)Förster Radius (R₀)
Mca 7-Methoxycoumarin-4-acetic acid2,4-Dinitrophenyl (DNP)36.5 Å[2]
Abz 2-Aminobenzoyl2,4-Dinitrophenyl (DNP)N/A
ACC 7-amino-4-carbamoylmethylcoumarin2,4-Dinitrophenyl (DNP)34.7 Å[2]
Trp Tryptophan2,4-Dinitrophenyl (DNP)N/A
Experimental Protocol: FRET-Based Protease Assay
  • Prepare Assay Buffer: Prepare a buffer that is optimal for the activity of the protease of interest.

  • Prepare DNP-Peptide Substrate Stock Solution: Dissolve the purified DNP-peptide FRET substrate in DMSO to a concentration of 1-10 mM.

  • Prepare Protease Solution: Dilute the protease to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer.

    • Add the DNP-peptide substrate to each well to a final concentration in the low micromolar range.

    • Initiate the reaction by adding the protease solution to the wells.

    • Include appropriate controls: a no-enzyme control and a no-substrate control.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the samples.

    • Plot the fluorescence intensity versus time to determine the initial reaction velocity.

Workflow Diagram: FRET-Based Protease Assay

FRET_Protease_Assay cluster_workflow FRET-Based Protease Assay Workflow Start Start PrepareReagents Prepare Assay Buffer, Substrate, and Enzyme Start->PrepareReagents AssaySetup Set up reactions in 96-well plate PrepareReagents->AssaySetup AddSubstrate Add DNP-Peptide Substrate AssaySetup->AddSubstrate AddEnzyme Add Protease to initiate reaction AddSubstrate->AddEnzyme MeasureFluorescence Measure fluorescence over time AddEnzyme->MeasureFluorescence DataAnalysis Analyze data and calculate activity MeasureFluorescence->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a FRET-based protease assay.

Application 2: Complement-Dependent Cytotoxicity (CDC) Assays

DNP-conjugated peptides can be used to target specific cells and recruit anti-DNP antibodies, which in turn can initiate the complement cascade, leading to cell lysis. This is a powerful technique for studying antibody-mediated cytotoxicity and for the development of novel immunotherapies.[3]

Quantitative Data: Example of CDC Assay Results
Target CellsDNP-Conjugate ConcentrationAnti-DNP Antibody Concentration% Cell Lysis (CDC)
Tumor Cell Line A10 µM10 µg/mL65%
Tumor Cell Line A1 µM10 µg/mL30%
Tumor Cell Line A0.1 µM10 µg/mL10%
Control Cells (No Target)10 µM10 µg/mL<5%

This is example data and will vary depending on the cell line, DNP-conjugate, and antibody used.

Experimental Protocol: CDC Assay
  • Cell Preparation:

    • Culture target cells that express the receptor for the peptide moiety of the DNP-peptide conjugate.

    • Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in a suitable assay medium.

  • Assay Setup:

    • In a 96-well plate, seed 50 µL of the cell suspension per well.

    • Add 50 µL of the DNP-peptide conjugate at various concentrations to the wells.

    • Add 50 µL of a fixed concentration of anti-DNP antibody to the wells.

    • Include controls: cells only, cells with DNP-peptide only, cells with antibody only, and a maximum lysis control (e.g., using a lysis buffer).

  • Complement Addition:

    • Add 50 µL of a source of complement (e.g., normal human serum or rabbit complement) to each well, except for the heat-inactivated complement control wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

  • Measurement of Cell Lysis:

    • Cell lysis can be measured using various methods, such as:

      • LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from lysed cells using a commercially available kit.

      • Calcein AM Staining: Pre-load cells with Calcein AM, a fluorescent dye that is retained in live cells. Measure the decrease in fluorescence as cells are lysed.[4]

      • Propidium Iodide Staining: Add propidium iodide, a fluorescent dye that only enters dead cells, and measure the increase in fluorescence using a flow cytometer or fluorescence microscope.

  • Data Analysis:

    • Calculate the percentage of specific cell lysis using the following formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathway: DNP-Peptide Mediated CDC

CDC_Pathway cluster_pathway DNP-Peptide Mediated Complement-Dependent Cytotoxicity DNP_Peptide DNP-Peptide Conjugate TargetCell Target Cell DNP_Peptide->TargetCell Binds to receptor CellLysis Cell Lysis TargetCell->CellLysis AntiDNP_Ab Anti-DNP Antibody AntiDNP_Ab->DNP_Peptide Binds to DNP hapten C1q C1q C1q->AntiDNP_Ab Binds to Fc region ComplementCascade Complement Cascade Activation C1q->ComplementCascade MAC Membrane Attack Complex (MAC) ComplementCascade->MAC Formation MAC->TargetCell Pore formation

References

Application Notes and Protocols for DNP-X, SE Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive compound used to label proteins, particularly antibodies, with the dinitrophenyl (DNP) hapten.[1][2][3][4] The succinimidyl ester (SE) moiety reacts with primary amines (e.g., on lysine residues) on the antibody to form stable amide bonds.[5] The "X" in DNP-X refers to a seven-atom aminohexanoyl spacer, which separates the DNP group from the antibody, enhancing its accessibility to anti-DNP antibodies for detection.[1] This labeling technique is valuable in various immunoassays where the DNP-labeled antibody can be detected by a secondary antibody or other anti-DNP affinity reagents. This application note provides detailed protocols for antibody labeling with this compound and discusses the factors influencing labeling efficiency.

Principle of the Reaction

The labeling reaction involves the acylation of primary amines on the antibody by the N-hydroxysuccinimide (NHS) ester of DNP-X. This reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 9.0.[6][7] At this pH, the primary amino groups are sufficiently deprotonated and nucleophilic to attack the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of NHS.

Data Presentation: Factors Influencing Labeling Efficiency

The efficiency of antibody labeling with this compound is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimizing the degree of labeling (DOL), which is the average number of DNP molecules conjugated to a single antibody molecule.

ParameterRecommended Range/ValueImpact on Labeling EfficiencyNotes
Molar Ratio (this compound : Antibody) 5:1 to 20:1Higher ratios increase the DOL, but excessive labeling can lead to antibody inactivation or precipitation.[6]The optimal ratio is protein-dependent and should be determined empirically.[8]
Antibody Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[9] Concentrations below 2 mg/mL can significantly decrease the reaction efficiency.[9][10]
Reaction Buffer pH 8.0 - 9.5The reaction is strongly pH-dependent; higher pH in this range favors the deprotonation of primary amines, increasing reactivity.[6]A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[5][7]
Reaction Time 1 - 2 hoursSufficient time is needed for the reaction to proceed to completion.Longer incubation times do not always lead to higher DOL and may increase the risk of antibody denaturation.
Reaction Temperature Room TemperatureProvides a good balance between reaction rate and protein stability.
Buffer Composition Amine-free buffers (e.g., PBS, bicarbonate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the this compound, reducing labeling efficiency.[9]Ensure the antibody is in a suitable buffer before starting the labeling reaction.

Experimental Protocols

Materials Required
  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[6]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate Buffered Saline (PBS)

Protocol 1: Antibody Labeling with this compound

This protocol is a general guideline for labeling IgG antibodies. Optimization may be required for different antibodies or applications.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing amines, it must be exchanged into the Reaction Buffer via dialysis or buffer exchange column.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10] Solutions of reactive compounds are not stable and should be prepared fresh.[4][10]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., 10:1).

    • While gently vortexing, slowly add the this compound stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with continuous stirring, protected from light.

  • Quenching the Reaction:

    • (Optional but recommended) Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Separate the DNP-labeled antibody from unreacted this compound and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

    • Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified DNP-labeled antibody at 280 nm (for protein) and 360 nm (for DNP).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified DNP-labeled antibody solution at 280 nm (A280) and 360 nm (A360). Dilute the sample with PBS if necessary to obtain readings in the linear range of the spectrophotometer.

  • Calculations:

    • The molar extinction coefficient (ε) of DNP at 360 nm is approximately 17,400 M⁻¹cm⁻¹.

    • The concentration of DNP can be calculated using the Beer-Lambert law: [DNP] (M) = A360 / ε_DNP

    • The concentration of the antibody needs to be corrected for the absorbance of DNP at 280 nm. The correction factor (CF) for DNP is approximately 0.3 (A280/A360). Corrected A280 = A280 - (A360 * CF)

    • Calculate the antibody concentration using its molar extinction coefficient (for IgG, ε at 280 nm is ~210,000 M⁻¹cm⁻¹). [Antibody] (M) = Corrected A280 / ε_Antibody

    • The Degree of Labeling (DOL) is the molar ratio of DNP to the antibody: DOL = [DNP] / [Antibody]

Visualizations

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab Antibody in Amine-Free Buffer Mix Combine Antibody and this compound Ab->Mix DNP This compound Stock Solution DNP->Mix Incubate Incubate at RT (1-2 hours) Mix->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Analyze Determine DOL (Spectrophotometry) Purify->Analyze

Caption: Workflow for antibody labeling with this compound.

DNPLabelingMechanism Antibody Antibody + H₂N-Lysine Reaction + Antibody->Reaction DNP_SE This compound DNP-X-CO-O-NHS DNP_SE->Reaction Products DNP-Labeled Antibody Antibody-NH-CO-X-DNP NHS byproduct Reaction->Products pH 8.0-9.0

Caption: Chemical reaction of this compound with a primary amine on an antibody.

References

Application Notes and Protocols for DNP-X, SE in ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the use of 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (DNP-X, SE) in Enzyme-Linked Immunosorbent Assays (ELISAs). This document outlines the chemical properties of this compound, protocols for conjugating it to proteins, and subsequent application in direct and indirect ELISA formats for the detection of anti-DNP antibodies.

Introduction

This compound is an amine-reactive compound used to introduce the dinitrophenyl (DNP) hapten onto proteins and other molecules containing primary amines.[1][2][3][4][5] The succinimidyl ester (SE) group reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The "X" in its name refers to a seven-atom aminohexanoyl spacer which serves to increase the accessibility of the DNP moiety for binding to anti-DNP antibodies.[2] DNP-conjugated proteins are valuable tools in immunology research, particularly as antigens in ELISAs to detect and quantify anti-DNP antibodies. Anti-DNP antibodies can also be used as isotype or negative controls in a variety of immunoassays.[6]

Data Presentation

Table 1: Materials and Reagents
ReagentSupplierCatalog No.
This compoundThermo Fisher ScientificD2248
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Dimethylsulfoxide (DMSO), anhydrousSigma-Aldrich276855
Sodium BicarbonateSigma-AldrichS6014
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Tween 20Sigma-AldrichP9416
Anti-DNP Monoclonal AntibodyBioLegend402401
Goat anti-Mouse IgG (H+L), HRP ConjugateJackson ImmunoResearch115-035-003
TMB Substrate SolutionSeraCare5120-0076
Sulfuric Acid, 2NVWRVW3600-3
96-well ELISA platesCorning3590
Table 2: Example Standard Curve for Anti-DNP IgM ELISA

This table presents representative data for a standard curve in an ELISA designed to quantify anti-DNP IgM. The standards consist of known concentrations of an anti-DNP IgM reference standard.

Standard Concentration (U/mL)Average Optical Density (OD) at 450 nm
1002.532
501.876
251.154
12.50.688
6.250.412
3.1250.250
0 (Blank)0.050

Note: This data is for illustrative purposes only. A standard curve must be generated for each individual assay.[1]

Experimental Protocols

Protocol 1: Labeling of Bovine Serum Albumin (BSA) with this compound

This protocol describes the conjugation of the DNP hapten to a carrier protein, BSA.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve BSA in 0.1 M sodium bicarbonate buffer to a final concentration of 10 mg/mL.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

  • While gently stirring the BSA solution, slowly add the this compound stock solution. A molar ratio of 10-20 moles of this compound per mole of BSA is recommended for initial optimization.

  • Incubate the reaction mixture for 2 hours at room temperature with continuous stirring.

  • To remove unconjugated this compound, dialyze the reaction mixture against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours.

  • Determine the concentration and degree of labeling of the DNP-BSA conjugate using spectrophotometry. The absorbance of the DNP group is measured at approximately 360 nm.

Protocol 2: Indirect ELISA for the Detection of Anti-DNP Antibodies

This protocol outlines the procedure for detecting and quantifying anti-DNP antibodies using a DNP-conjugated protein.

Materials:

  • DNP-BSA conjugate (from Protocol 1)

  • Coating Buffer (0.1 M Sodium Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Blocking Buffer (1% BSA in PBS)

  • Sample Diluent (1% BSA in PBS)

  • Anti-DNP antibody standard and test samples

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (2N H₂SO₄)

  • 96-well ELISA plate

Procedure:

  • Dilute the DNP-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well ELISA plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Prepare serial dilutions of the anti-DNP antibody standard and test samples in Sample Diluent. Add 100 µL of each dilution to the appropriate wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions. Add 100 µL to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the anti-DNP antibody standards. Use the standard curve to determine the concentration of anti-DNP antibodies in the test samples.

Visualizations

Protein_Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification BSA BSA in Bicarbonate Buffer Mix Mix BSA and this compound BSA->Mix DNP_SE This compound in DMSO DNP_SE->Mix Incubate Incubate for 2h at RT Mix->Incubate Dialysis Dialysis against PBS Incubate->Dialysis DNP_BSA DNP-BSA Conjugate Dialysis->DNP_BSA

Workflow for labeling BSA with this compound.

Indirect_ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_detection Antibody Incubation & Detection cluster_signal Signal Generation Coat Coat plate with DNP-BSA Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Anti-DNP Ab (Sample/Standard) Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Secondary Add HRP-conjugated Secondary Ab Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_TMB Add TMB Substrate Wash4->Add_TMB Stop Add Stop Solution Add_TMB->Stop Read Read Absorbance at 450 nm Stop->Read

Indirect ELISA workflow for anti-DNP antibody detection.

ELISA_Signal_Pathway HRP HRP Enzyme TMB_ox_blue Oxidized TMB (blue) HRP->TMB_ox_blue catalyzes oxidation of TMB_unox TMB (colorless) TMB_unox->TMB_ox_blue H2O2 H₂O₂ H2O2->HRP activates TMB_ox_yellow Oxidized TMB (yellow) TMB_ox_blue->TMB_ox_yellow Stop_Solution Stop Solution (Acid) Stop_Solution->HRP inactivates Stop_Solution->TMB_ox_yellow causes conversion to

Signaling pathway of HRP-TMB reaction in ELISA.

References

Application Notes and Protocols: DNP-X, SE for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DNP-X, SE in Flow Cytometry

DNP-X, Succinimidyl Ester (6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester) is a versatile amine-reactive haptenylation reagent. Its primary application in flow cytometry is to covalently label proteins and cell surface amines with the dinitrophenyl (DNP) hapten.[1][2][3] This labeling allows for indirect detection using fluorescently conjugated anti-DNP antibodies.[1][2][3] The "X" in DNP-X refers to a seven-atom aminohexanoyl spacer, which increases the accessibility of the DNP moiety to anti-DNP antibodies, thereby enhancing detection sensitivity.[1]

This technique is particularly useful for:

  • Tracking and identifying cell populations: Labeled cells can be detected and quantified using flow cytometry.

  • Studying cellular interactions: DNP-labeled cells can be used to investigate cell-cell binding or uptake.

  • In vitro cell stimulation: DNP-conjugated antigens can be used to stimulate specific immune cells, such as in the Basophil Activation Test (BAT).

The core of this method lies in the reaction between the N-hydroxysuccinimide (NHS) ester of DNP-X and primary amines on the cell surface, forming a stable amide bond.[4]

Data Presentation: Quantitative Analysis of this compound Labeling

The efficiency of cell labeling with this compound can be quantified by titrating the concentration of the subsequent fluorescently labeled anti-DNP antibody and measuring the resulting Mean Fluorescence Intensity (MFI) of the positively stained cell population. The optimal antibody concentration is one that provides the best separation between the positive and negative populations, often quantified by the Stain Index.

Table 1: Titration of Anti-DNP-FITC Antibody on this compound Labeled Cells

Anti-DNP-FITC Concentration (µg/mL)Mean Fluorescence Intensity (MFI) of Positive PopulationMean Fluorescence Intensity (MFI) of Negative PopulationStandard Deviation of Negative PopulationStain Index*
0.1500501515.0
0.251200551832.1
0.52500602061.0
1.048006522107.6
2.055007025108.6
4.05600802898.6

*Stain Index = (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population)

Table 2: Recommended Reagent Concentrations for Cell Labeling and Staining

ReagentStock ConcentrationWorking ConcentrationIncubation TimeIncubation Temperature
This compound10 mM in DMSO1-25 µM in PBS30 minutesRoom Temperature
Anti-DNP Antibody (e.g., FITC conjugate)0.5 mg/mL0.5-2.0 µg/mL30 minutes4°C
Propidium Iodide (Viability Dye)1 mg/mL1 µg/mL5-15 minutesRoom Temperature

Experimental Protocols

Protocol 1: Cell Surface Labeling with this compound

This protocol details the steps for labeling cell surface amines with this compound for subsequent detection by flow cytometry.

Materials:

  • Cells in single-cell suspension

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1-5 x 10^6 cells/mL in ice-cold PBS.

    • Wash the cells twice with ice-cold PBS to remove any amine-containing media or proteins.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh.

  • Cell Labeling:

    • Dilute the this compound stock solution to the desired final working concentration (typically 1-25 µM) in PBS immediately before use. It is recommended to perform a titration to determine the optimal concentration for your cell type and application.

    • Add the this compound working solution to the cell suspension and mix gently.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add an equal volume of PBS containing 1% BSA or 10% FBS. The free amines in the protein will react with any unbound this compound.

    • Incubate for 10 minutes on ice.

  • Washing:

    • Wash the cells three times with PBS containing 1% BSA to remove any unreacted this compound and quenching solution. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Proceed to Antibody Staining:

    • The DNP-labeled cells are now ready for staining with a fluorescently conjugated anti-DNP antibody as described in Protocol 2.

Protocol 2: Staining of DNP-Labeled Cells with Anti-DNP Antibody for Flow Cytometry

This protocol describes the staining of DNP-labeled cells for analysis.

Materials:

  • DNP-labeled cells (from Protocol 1)

  • Fluorescently conjugated anti-DNP antibody (e.g., Anti-DNP-FITC)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Viability dye (e.g., Propidium Iodide)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Resuspension:

    • Resuspend the DNP-labeled cells in 100 µL of cold Flow Cytometry Staining Buffer per 1 x 10^6 cells.

  • Antibody Staining:

    • Add the fluorescently conjugated anti-DNP antibody at its predetermined optimal concentration (see Table 1 for titration guidance).

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Viability Staining (Optional but Recommended):

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Add a viability dye according to the manufacturer's instructions (e.g., 1 µg/mL Propidium Iodide).

    • Incubate for 5-15 minutes at room temperature in the dark immediately before analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the viable, single-cell population.

    • Analyze the fluorescence intensity of the anti-DNP antibody to quantify the DNP-labeled cells.

Application Example: Basophil Activation Test (BAT) using a DNP-Conjugated Antigen

The Basophil Activation Test is a functional assay that measures the degranulation of basophils in response to an allergen.[5] DNP-conjugated antigens, such as DNP-BSA, can be used to stimulate basophils from individuals with DNP-specific IgE, mimicking an allergic response.[6][7]

Experimental Workflow for BAT with DNP-BSA

BAT_Workflow cluster_preparation Sample Preparation cluster_stimulation Cell Stimulation cluster_staining Antibody Staining cluster_analysis Flow Cytometry Analysis WholeBlood Whole Blood Sample Incubation Incubate Blood with DNP-BSA WholeBlood->Incubation DNPHSA DNP-BSA Antigen DNPHSA->Incubation Staining Stain with Anti-CD63-PE and Anti-IgE-FITC Incubation->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Gating Gate on Basophils (IgE+) Acquisition->Gating Analysis Analyze CD63 Expression Gating->Analysis Basophil_Activation_Pathway cluster_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_degranulation Degranulation DNP_BSA DNP-BSA IgE DNP-specific IgE DNP_BSA->IgE Cross-linking FcεRI FcεRI Receptor IgE->FcεRI Binding Signaling Signaling Cascade (Lyn, Syk, etc.) FcεRI->Signaling Granule Granule Fusion Signaling->Granule Mediators Release of Histamine, Leukotrienes, etc. Granule->Mediators CD63 CD63 Expression on Cell Surface Granule->CD63

References

DNP-X, SE in Immunofluorescence Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of sensitive and robust immunofluorescence (IF) staining, signal amplification is a critical strategy, particularly for the detection of low-abundance targets. The use of haptens, small molecules that can elicit an immune response when attached to a larger carrier, offers a powerful method for amplifying fluorescent signals. DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester) is an amine-reactive hapten that, when conjugated to a primary antibody, enables a multi-layered detection strategy. This approach, utilizing a high-affinity anti-DNP antibody conjugated to a fluorophore, provides a significant boost in signal intensity compared to conventional indirect immunofluorescence, making it an invaluable tool in cellular imaging and drug development research.

This compound contains a seven-atom spacer ('X') that separates the dinitrophenyl (DNP) hapten from the succinimidyl ester (SE) reactive group.[1] This spacer minimizes potential steric hindrance and enhances the accessibility of the DNP moiety to the anti-DNP antibody, thereby maximizing signal amplification.[1] This application note provides detailed protocols for the conjugation of this compound to primary antibodies and their subsequent use in immunofluorescence staining, along with an example of its application in studying a key signaling pathway.

Data Presentation

While direct head-to-head quantitative comparisons of signal-to-noise ratios for DNP-hapten amplification versus standard indirect immunofluorescence are not extensively published, the principle of signal amplification through secondary detection layers suggests a significant enhancement. The amplification is achieved by the binding of multiple fluorescently-labeled anti-DNP antibodies to a single DNP-tagged primary antibody. The following table outlines the key parameters and expected outcomes of this system.

ParameterConventional Indirect IFDNP-Hapten Amplification IFExpected Improvement with DNP
Primary Antibody UnlabeledDNP-conjugated-
Secondary Reagent Fluorophore-conjugated secondary antibodyFluorophore-conjugated anti-DNP antibodyIncreased number of fluorophores per primary antibody
Signal Intensity StandardAmplifiedHigher signal for low-abundance targets
Signal-to-Noise Ratio BaselinePotentially IncreasedImproved clarity and contrast of the signal
Primary Antibody Usage Standard concentrationPotentially lower concentrationCost-effective and reduced background from primary

Experimental Protocols

Protocol 1: Conjugation of this compound to Primary Antibody

This protocol outlines the steps for labeling a primary antibody with this compound.

Materials:

  • Primary antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Storage Buffer: PBS with 0.02% sodium azide and 1% BSA

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using a dialysis cassette or a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • While gently vortexing, add the this compound stock solution to the antibody solution. A molar ratio of 10:1 to 20:1 (this compound:antibody) is a good starting point for optimization.

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature to quench any unreacted this compound.

  • Purification of the DNP-conjugated Antibody:

    • Separate the DNP-conjugated antibody from unreacted this compound and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with Storage Buffer.

    • Alternatively, perform dialysis against the Storage Buffer at 4°C with several buffer changes.

  • Storage:

    • Store the purified DNP-conjugated antibody at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Diagram of this compound Antibody Conjugation Workflow:

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage antibody_prep Antibody in Amine-Free Buffer conjugation Mix Antibody and this compound (1-2h at RT) antibody_prep->conjugation dnp_prep This compound Stock Solution dnp_prep->conjugation quenching Add Quenching Buffer (1h at RT) conjugation->quenching purification Purify Conjugate (Column or Dialysis) quenching->purification storage Store DNP-Antibody (4°C or -20°C) purification->storage G cluster_workflow DNP Immunofluorescence Workflow cluster_principle Amplification Principle sample_prep Sample Preparation (Fixation & Permeabilization) blocking Blocking sample_prep->blocking primary_ab Incubate with DNP-conjugated Primary Ab blocking->primary_ab secondary_ab Incubate with Fluorescent Anti-DNP Secondary Ab primary_ab->secondary_ab imaging Washing, Counterstaining, Mounting & Imaging secondary_ab->imaging antigen Target Antigen dnp_primary DNP-Primary Ab antigen->dnp_primary Binds anti_dnp Fluorescent Anti-DNP Ab dnp_primary->anti_dnp Binds (Multiple) mTOR_Pathway growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 akt Akt pi3k->akt tsc_complex TSC1/TSC2 akt->tsc_complex Inhibits tsc_complex->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits protein_synthesis Protein Synthesis & Cell Growth p70S6K->protein_synthesis fourEBP1->protein_synthesis

References

Application Notes & Protocols: DNP-X, SE Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive labeling reagent. The succinimidyl ester (SE) moiety covalently couples to primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of proteins) under mild, slightly alkaline conditions, forming a stable amide bond.[1][2]

The dinitrophenyl (DNP) group is a well-established hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule, such as a protein.[3][4] This property makes DNP-labeled biomolecules invaluable tools for immunological studies, including B-cell activation research and as controls in immunoassays.[3][5] The "X" in this compound refers to a seven-atom aminohexanoyl spacer which separates the DNP hapten from the target molecule, enhancing its accessibility for detection by anti-DNP antibodies.[6] Additionally, DNP can act as an effective quencher for tryptophan or tyrosine fluorescence in Förster Resonance Energy Transfer (FRET) applications.[7][8]

These notes provide detailed buffer recommendations and protocols for the successful conjugation of this compound to proteins and other amine-containing biomolecules.

This compound Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Full Chemical Name 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester[7]
Molecular Formula C₁₆H₁₈N₄O₈[9]
Molecular Weight 394.34 g/mol [7][8]
Appearance Light yellow to yellow solid powder[9]
Reactive Group N-Hydroxysuccinimide (NHS) Ester[1]
Reacts With Primary Amines (-NH₂)[2][10]
Absorption Max (λmax) ~360-400 nm[8]
Solubility Soluble in anhydrous DMSO or DMF[8]

Buffer Recommendations for Labeling

The success of the labeling reaction is critically dependent on the buffer composition, particularly its pH and the absence of competing primary amines.

Recommended Buffers

The reaction between an NHS ester and a primary amine is strongly pH-dependent. The target amine must be in a non-protonated state to be reactive. Therefore, a buffer with a pH between 8.0 and 9.0 is optimal.[2][11]

BufferConcentrationRecommended pHNotes
Sodium Bicarbonate 0.1 M8.3 - 8.5A commonly used and effective buffer for NHS ester reactions.[11][12]
Sodium Borate 50 mM8.5Provides stable pH control in the optimal range.[10]
Phosphate Buffer (PBS) 0.1 M8.0 - 8.5If using PBS, the pH must be adjusted upwards from the typical ~7.4.[2]
Buffers to Avoid

It is critical to avoid buffers containing primary amines, as they will compete with the target molecule for reaction with the this compound, significantly reducing labeling efficiency.[11]

  • Tris (Tris(hydroxymethyl)aminomethane)

  • Glycine

  • Buffers containing ammonium salts

If your protein of interest is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is required before initiating the labeling reaction.[10][13]

Experimental Protocols

Reagent Preparation
  • Protein Solution Preparation :

    • Dissolve or exchange the protein into a recommended labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • The recommended protein concentration is 2-10 mg/mL to ensure high labeling efficiency.[1][2][12] Reactions with concentrations below 2 mg/mL may have significantly reduced efficiency.[14]

  • This compound Stock Solution Preparation :

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14]

    • Prepare a 10-20 mM stock solution of this compound in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2][8]

    • Crucially, the solvent must be anhydrous , as NHS esters are moisture-sensitive and will readily hydrolyze in the presence of water, rendering them non-reactive.[1][8]

    • Prepare this stock solution immediately before use. Do not store NHS esters in solution for extended periods.[2][7]

This compound Labeling Workflow

The following diagram outlines the general workflow for labeling a protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) calc_ratio Calculate Molar Excess of this compound prep_dnp Prepare Fresh this compound Stock in Anhydrous DMSO add_dnp Add this compound to Protein Solution calc_ratio->add_dnp incubate Incubate for 1 hour at Room Temperature (Protect from Light) add_dnp->incubate purify Purify Conjugate (Desalting Column) incubate->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze storage Store Conjugate at 4°C analyze->storage

Caption: General workflow for protein labeling with this compound.

Detailed Labeling Protocol
  • Calculate Reagent Volume : Determine the amount of this compound needed based on the desired molar excess. A 10- to 20-fold molar excess of the dye over the protein is a common starting point for antibodies.[8][10] This ratio should be optimized for each specific protein and application.[1]

    Formula: Volume of this compound (μL) = (Molar Excess × [Protein] in M × Protein Volume in μL) / ([this compound] in M)

  • Reaction : While gently vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.[12]

  • Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12]

  • Purification : Separate the DNP-labeled protein conjugate from unreacted this compound and hydrolysis byproducts. This is most commonly achieved using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[12][13]

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of DNP molecules per protein, is a critical parameter for ensuring experimental consistency.[15] It can be determined using UV-Vis spectrophotometry.

  • Measure Absorbance : Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for DNP (A_max, typically ~360 nm).[8]

  • Calculate DOL : The DOL is calculated using the Beer-Lambert law.

    • Step A: Calculate Molar Concentration of the Protein A correction factor (CF) is needed because the DNP label also absorbs light at 280 nm. The CF for DNP is approximately 0.32 (A₂₈₀ / A₃₆₀).

      Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm. For a typical IgG, ε is ~210,000 M⁻¹cm⁻¹).

    • Step B: Calculate Molar Concentration of DNP DNP Concentration (M) = A_max / ε_DNP (where ε_DNP is the molar extinction coefficient for DNP, which is approximately 17,400 M⁻¹cm⁻¹ at 360 nm).

    • Step C: Calculate DOL DOL = DNP Concentration (M) / Protein Concentration (M)

For many antibody applications, a final DOL of 4-7 is often optimal.[1] Over-labeling can lead to protein aggregation or loss of function, while under-labeling may result in a weak signal.[15]

Application Example: Hapten-Carrier Immune Response

When a DNP-labeled protein (a hapten-carrier conjugate) is introduced into an animal model, it can be recognized by B-cells specific to the DNP hapten. This recognition, often with the help of T-cells that recognize the carrier protein, leads to B-cell activation, proliferation, and differentiation into antibody-producing plasma cells. This principle is fundamental to producing anti-DNP antibodies and studying the mechanisms of the humoral immune response.[4][5][16]

G cluster_recognition Antigen Recognition cluster_activation Cellular Activation cluster_response Humoral Response hapten_carrier DNP-Protein (Hapten-Carrier) b_cell DNP-Specific B-Cell hapten_carrier->b_cell B-Cell Receptor Binding b_cell_activation B-Cell Activation & Proliferation b_cell->b_cell_activation t_cell_help T-Cell Help (Carrier Recognition) t_cell_help->b_cell_activation Co-stimulation plasma_cell Plasma Cell Differentiation b_cell_activation->plasma_cell antibodies Anti-DNP Antibody Production plasma_cell->antibodies

Caption: Pathway of hapten-mediated B-cell activation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Labeling Hydrolyzed NHS Ester: Reagent was exposed to moisture.Prepare fresh this compound stock solution in anhydrous DMSO immediately before use.[1]
Incorrect Buffer pH: pH is too low (< 7.5), causing protonation of amines.Ensure labeling buffer pH is between 8.0 and 9.0.[2]
Amine-Containing Buffer: Tris, glycine, or other primary amines are competing with the reaction.Perform buffer exchange into a recommended amine-free buffer prior to labeling.[11]
Protein Precipitation Over-labeling: High DOL can lead to aggregation.Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio.[15]
Solvent Concentration: Too much organic solvent (DMSO/DMF) added.Keep the volume of added this compound stock solution to less than 10% of the total reaction volume.
Inconsistent DOL Inaccurate Protein Concentration: Initial protein measurement was incorrect.Accurately determine the protein concentration before starting the labeling reaction.
Variable Reaction Conditions: Inconsistent incubation times or temperatures.Standardize all protocol steps, including incubation time, temperature, and reagent preparation.[8]

References

Application Notes and Protocols: DNP-X, SE Labeling and Molar Excess Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive chemical probe widely utilized in life sciences research.[1][2][3] Its primary application lies in the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines, such as the side chain of lysine residues or the N-terminus.[4] The dinitrophenyl (DNP) group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein, making DNP-labeled molecules valuable tools in immunology and diagnostic assays.[5][6][7] Furthermore, this compound serves as an effective FRET (Förster Resonance Energy Transfer) quencher for tryptophan and tyrosine residues.[1][2][3][8]

The succinimidyl ester (SE) moiety readily reacts with primary amines under mild alkaline conditions to form a stable amide bond.[9] A seven-atom aminohexanoyl spacer ("X") separates the DNP group from the SE, which helps to minimize steric hindrance and improve the accessibility of the DNP hapten for detection by anti-DNP antibodies.[10]

This document provides detailed protocols for the use of this compound, with a focus on the critical calculation of molar excess for achieving desired labeling efficiencies.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReferences
Molecular Weight 394.34 g/mol [1][3][8][11]
CAS Number 82321-04-8[1][2][8]
Appearance Light yellow to yellow solid powder[11]
Solubility Soluble in anhydrous DMSO or DMF[3][8][12]
Reactive Group N-hydroxysuccinimide (NHS) ester[4][12]
Reacts With Primary amines (-NH₂)[2][4]
Storage Store at -20°C, protected from light and moisture[1][3][11]

Applications in Research and Drug Development

This compound is a versatile tool with a range of applications, including:

  • Hapten Labeling: Creating immunogens for antibody production and immunological studies.[6][7]

  • Immunoassays: Use as a detection label in ELISA, Western blotting, immunohistochemistry, and flow cytometry, often as an alternative to biotin-streptavidin systems.[5]

  • FRET Assays: Acting as a quencher for donor fluorophores like tryptophan or tyrosine in studies of protein-protein interactions and enzyme activity.[1][2][3][8]

  • Oxidative Stress Detection: DNP can be used to visualize and localize oxidative damage in tissues.[5]

  • Isotype and Negative Controls: Anti-DNP antibodies are commonly used as isotype controls in various immunoassays to determine background signal.[5]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[12]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[12][13]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[12]

  • Purification column (e.g., gel filtration or desalting column)[12]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[12][13]

    • Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.[12]

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[12] The concentration will depend on the desired molar excess.

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the solution fresh.[12] Solutions are generally unstable.[1]

  • Molar Excess Calculation:

    • The molar excess of this compound to the protein will determine the degree of labeling (DOL), which is the average number of DNP molecules per protein molecule.[12]

    • A common starting point for mono-labeling is an 8-fold to 10-fold molar excess of the labeling reagent.[12][13][14]

    • Calculation:

      • Moles of Protein = Protein mass (g) / Protein molecular weight ( g/mol )

      • Moles of this compound = Moles of Protein x Desired Molar Excess

      • Mass of this compound (g) = Moles of this compound x 394.34 g/mol

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • The final concentration of the organic solvent should ideally not exceed 10%.[12]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4][12] Protect from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[12] This will react with any unreacted this compound.

  • Purification:

    • Remove unreacted this compound and byproducts using a gel filtration or desalting column.[4][12]

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL). The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 360 nm (for DNP).[14][15]

Recommended Reaction Parameters
ParameterRecommended RangeNotesReferences
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[12][13]
Molar Excess of this compound 5 to 15-foldA good starting point for mono-labeling is an 8-fold excess. This may require optimization.[12][13][14]
Reaction Buffer pH 8.3 - 8.5Optimal for the reaction of NHS esters with primary amines.[9][12]
Reaction Time 1 - 4 hours at room temperature; Overnight at 4°CLonger reaction times may be needed for less reactive proteins.[4][12]

Visualizations

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) calc_molar Calculate Molar Excess (e.g., 8-fold excess) prep_protein->calc_molar prep_dnp Prepare this compound Stock (in anhydrous DMSO/DMF) prep_dnp->calc_molar mix Mix Protein and this compound calc_molar->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional) (e.g., with Tris buffer) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify characterize Characterize Conjugate (Determine DOL) purify->characterize

Caption: Workflow for labeling proteins with this compound.

DNP-Mediated Signaling Pathway in Mast Cells

The dinitrophenyl (DNP) hapten, when conjugated to a carrier protein, can activate mast cells and basophils by cross-linking IgE antibodies bound to the high-affinity IgE receptor, FcεRI.[16] This cross-linking initiates a signaling cascade leading to degranulation and the release of inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DNP_Carrier DNP-Carrier Protein IgE Anti-DNP IgE DNP_Carrier->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Syk Syk Kinase Activation FcεRI->Syk activates PLC Phospholipase C (PLC) Activation Syk->PLC activates IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) Activation DAG->PKC activates Degranulation Degranulation (Histamine, etc. Release) Ca_release->Degranulation triggers PKC->Degranulation promotes

Caption: Simplified DNP-induced signaling in mast cells.

References

Application Notes and Protocols for the Removal of Unconjugated DNP-X, SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective removal of unconjugated 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester (DNP-X, SE) following protein conjugation. The provided methodologies are essential for obtaining highly pure DNP-labeled proteins for use in various applications, including immunoassays, fluorescence resonance energy transfer (FRET) studies, and drug development.[1][2]

Introduction

This compound is an amine-reactive compound used to introduce the dinitrophenyl (DNP) hapten onto proteins and peptides.[1][3][4] The succinimidyl ester (SE) group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1] Following the conjugation reaction, it is crucial to remove any unreacted this compound and its hydrolysis byproducts to prevent interference in downstream applications and to ensure accurate quantification of the degree of labeling.[1][5] This document outlines three common and effective methods for the purification of DNP-conjugated proteins: dialysis, size exclusion chromatography (SEC), and high-performance liquid chromatography (HPLC).

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on factors such as the scale of the experiment, the required purity, and the properties of the protein conjugate. The following table summarizes the key features of each technique to aid in method selection.

FeatureDialysisSize Exclusion Chromatography (SEC)High-Performance Liquid Chromatography (HPLC)
Principle Passive diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[5]Separation of molecules based on their size and shape as they pass through a porous matrix.[6][7][8]Separation based on differential partitioning of molecules between a stationary phase and a mobile phase.[9][10]
Primary Application Buffer exchange and removal of small molecule impurities from large macromolecules.[5][11][12]Polishing step in protein purification to separate monomers from aggregates and remove small molecules.[6][13]High-resolution separation and purification of biomolecules.[9][14][15]
Sample Volume Flexible, suitable for both small and large volumes.[12]Typically small to moderate volumes (µL to mL range).[16]Analytical to preparative scale (µL to liters).
Processing Time Long (several hours to overnight with multiple buffer changes).[11][17]Relatively fast (minutes to hours).[8]Fast (minutes per sample for analytical runs).[18]
Resolution Low; separates small molecules from large molecules.Moderate; can separate proteins of different sizes.[6]High; can separate closely related molecules.[9]
Protein Recovery Generally high, but some loss can occur due to non-specific adsorption to the membrane.[12]High, typically over 90%.Variable, dependent on the column and conditions used.
Advantages Simple, requires minimal specialized equipment, gentle on proteins.[11]Mild conditions preserving protein structure and activity, can be used for buffer exchange.[6][8]High resolution and purity, rapid separation, suitable for automation.[9][10]
Disadvantages Time-consuming, may result in sample dilution, does not separate aggregated protein from monomer.[11]Potential for sample dilution, column capacity limitations.[16]Can be denaturing depending on the stationary and mobile phases, requires specialized equipment.[9]

Experimental Protocols

Protocol 1: this compound Conjugation to a Protein

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

  • Reaction buffer: 100 mM sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.0.[3]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

Procedure:

  • Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer prior to conjugation.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][19]

  • Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.[1] The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C, protected from light.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining this compound.

  • Purification: Proceed immediately to one of the purification protocols below to remove unconjugated this compound.

Protocol 2: Purification by Dialysis

Dialysis is a straightforward method for removing small molecules from protein solutions.[5][11]

Materials:

  • DNP-conjugated protein solution.

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa for antibodies.[12]

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Large beaker and magnetic stir plate.

Procedure:

  • Prepare Dialysis Membrane: Wet the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.

  • Load Sample: Load the DNP-conjugated protein solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed dialysis tubing/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.[11]

  • Stirring: Stir the dialysis buffer gently on a magnetic stir plate at 4°C.[12][17]

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8 hours, followed by an overnight dialysis with a fresh change of buffer.[11] A total of 3-4 buffer changes is recommended.[12]

  • Sample Recovery: Carefully remove the protein solution from the dialysis tubing/cassette.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.[6][13] The larger DNP-protein conjugate will elute before the smaller, unconjugated this compound.[7]

Materials:

  • DNP-conjugated protein solution.

  • SEC column (e.g., Sephadex G-25, Superdex 75, or Superdex 200, depending on the protein size).[1][7]

  • Chromatography system (e.g., FPLC or HPLC).

  • Mobile phase/equilibration buffer (e.g., PBS, pH 7.4).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Loading: Load the DNP-conjugated protein solution onto the column. The sample volume should not exceed 5-10% of the total column volume to ensure optimal resolution.[16]

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein) and ~360 nm (for DNP).[1] The DNP-protein conjugate will elute in the earlier fractions, while the unconjugated this compound will elute later.

  • Pooling Fractions: Pool the fractions containing the purified DNP-protein conjugate.

Protocol 4: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers high-resolution separation and is particularly useful for purifying peptides and small proteins.[9][14]

Materials:

  • DNP-conjugated protein/peptide solution.

  • HPLC system with a UV detector.

  • Reversed-phase column (e.g., C18).[14]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[14]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

Procedure:

  • Column Equilibration: Equilibrate the C18 column with Mobile Phase A.

  • Sample Injection: Inject the DNP-conjugated sample onto the column.

  • Gradient Elution: Elute the bound molecules using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-95% Mobile Phase B over 30-60 minutes.[14] The hydrophobic DNP-protein conjugate will bind to the column and elute at a specific acetonitrile concentration.[9]

  • Detection and Fraction Collection: Monitor the elution at 214 nm (for peptide bonds) and ~360 nm (for DNP).[18] Collect the peak corresponding to the DNP-conjugated protein/peptide.

  • Solvent Removal: Remove the organic solvent and TFA from the collected fractions, typically by lyophilization.

Visualization of Workflows and Principles

This compound Conjugation and Purification Workflow

G cluster_conjugation Conjugation cluster_purification Purification cluster_output Final Product Protein Protein in Amine-Free Buffer Reaction Reaction Mixture (pH 8.3-9.0) Protein->Reaction DNP_SE This compound in Anhydrous DMSO DNP_SE->Reaction Quenching Quenching (Tris or Glycine) Reaction->Quenching Dialysis Dialysis Quenching->Dialysis Choose Method SEC Size Exclusion Chromatography Quenching->SEC Choose Method HPLC RP-HPLC Quenching->HPLC Choose Method Pure_Conjugate Purified DNP-Protein Conjugate Dialysis->Pure_Conjugate SEC->Pure_Conjugate HPLC->Pure_Conjugate

Caption: Workflow for this compound conjugation to a protein and subsequent purification.

Principle of Dialysis for Purification

G cluster_dialysis Dialysis Dialysis_Bag Dialysis Bag (Semi-permeable Membrane) Protein_DNP DNP-Protein Conjugate Dialysis_Bag->Protein_DNP Retained Buffer Dialysis Buffer Dialysis_Bag->Buffer Diffuses Out Free_DNP Unconjugated this compound Free_DNP->Buffer Moves down concentration gradient

Caption: Principle of separating unconjugated this compound by dialysis.

Principle of Size Exclusion Chromatography

G cluster_sec Size Exclusion Chromatography Column SEC Column with Porous Beads Large_Molecule DNP-Protein Conjugate (Large) Large_Molecule->Column Elutes First (Excluded from pores) Small_Molecule Unconjugated this compound (Small) Small_Molecule->Column Elutes Last (Enters pores)

Caption: Separation principle of size exclusion chromatography.

Principle of Reversed-Phase HPLC

G cluster_hplc Reversed-Phase HPLC Column RP Column (Hydrophobic Stationary Phase) Hydrophilic Less Hydrophobic Components Hydrophilic->Column Elutes Earlier Hydrophobic DNP-Protein Conjugate (More Hydrophobic) Hydrophobic->Column Binds and Elutes Later Gradient Increasing Organic Solvent Gradient Gradient->Column Applied to Column

Caption: Separation principle of reversed-phase HPLC.

References

Application Notes and Protocols: DNP-X, SE in Immunoassays with Anti-DNP Antibody Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dinitrophenyl (DNP) hapten system offers a versatile and sensitive alternative to traditional biotin-based detection methods in a wide range of immunoassays. DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive compound that enables the straightforward labeling of proteins, antibodies, and other molecules containing primary amines.[1][2] The resulting DNP-conjugated molecules can then be specifically detected with high-affinity anti-DNP antibodies. This system is particularly advantageous in applications requiring signal amplification or in scenarios where endogenous biotin may cause background interference.[3]

One of the most powerful applications of the DNP system is in Tyramide Signal Amplification (TSA).[3][4][5] In this method, horseradish peroxidase (HRP) catalyzes the deposition of DNP-labeled tyramide molecules at the site of the target antigen, leading to a significant increase in signal intensity.[3][4] This enhanced sensitivity allows for the detection of low-abundance targets in techniques such as immunohistochemistry (IHC) and in situ hybridization (ISH).[5]

These application notes provide an overview of the this compound system, quantitative data for key reagents, and detailed protocols for protein conjugation and immunoassay detection.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Full Chemical Name6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester[1]
Molecular Weight394.34 g/mol [2]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1]
ReactivityPrimary amines (-NH₂)[1]
SolubilityDMSO, DMF[1]
Storage Conditions-20°C, protected from light and moisture[1][6]
Table 2: Characteristics of Anti-DNP Antibodies
Antibody TypeHostIsotypeApplicationsAffinity (Kd)Supplier Examples
Monoclonal (Clone LO-DNP-2)RatIgG1, kappaELISA, IHC, WB, NeuNot specifiedThermo Fisher Scientific[7]
Monoclonal (Clone 8G11)MouseIgG1ELISA, IP, WBNot specifiedCayman Chemical[8]
PolyclonalRabbit-ELISANot specified (Recommended dilution 1:8,000)Sigma-Aldrich
PolyclonalGoat-ELISA, WB, IHC, ICCNot specifiedFortis Life Sciences[9]

Note: Specific affinity constants (Kd) for anti-DNP antibodies are not always readily available in product datasheets. The affinity can vary between clones and production lots. An older study demonstrated that the affinity constant for anti-DNP antibodies can increase significantly over the course of an immune response.[10]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (e.g., an Antibody)

This protocol describes the labeling of a protein with this compound. The degree of labeling can be controlled by adjusting the molar ratio of this compound to the protein.

Materials:

  • Protein (antibody) to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 5-20 mg/mL.[11] Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.

    • If the protein is in a buffer containing amines, dialyze it against PBS overnight at 4°C.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Just prior to use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.[11]

  • Conjugation Reaction:

    • While gently stirring, slowly add the dissolved this compound to the protein solution. A common starting point is a 10 to 20-fold molar excess of the NHS ester to the protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature with continuous stirring.[11]

  • Purification of the Conjugate:

    • Separate the DNP-labeled protein from unreacted this compound and byproducts using a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein. The DNP-protein conjugate will be yellowish and will elute in the void volume.

  • Determination of Degree of Labeling (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~360 nm (for DNP).

    • Calculate the protein concentration and the degree of labeling using the Beer-Lambert law, correcting for the absorbance of DNP at 280 nm.

  • Storage:

    • Store the DNP-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol may be beneficial for frozen storage.

Protocol 2: DNP-based ELISA for Antigen Detection

This protocol outlines a sandwich ELISA for the detection of a target antigen, using a DNP-labeled detection antibody.

Materials:

  • 96-well microplate

  • Capture antibody specific for the target antigen

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antigen standard and samples

  • DNP-labeled detection antibody specific for the target antigen

  • Anti-DNP antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the capture antibody to its optimal concentration in PBS.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the antigen standard or sample to each well.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the DNP-labeled detection antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the anti-DNP-HRP conjugate, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Reading:

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 3: DNP-Tyramide Signal Amplification (TSA) for Immunohistochemistry (IHC)

This protocol provides a general workflow for using DNP-TSA to amplify the signal in IHC applications on formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Peroxidase blocking solution (e.g., 3% H₂O₂)

  • Blocking buffer (e.g., 10% normal serum in PBS)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • DNP-Tyramide reagent

  • Amplification buffer

  • Anti-DNP antibody conjugated to a fluorophore (e.g., FITC, Cy3)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer according to standard protocols.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.[4]

    • Rinse with wash buffer.

  • Blocking:

    • Block non-specific binding by incubating the slides in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with the primary antibody, diluted to its optimal concentration, overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides three times with wash buffer.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Tyramide Signal Amplification:

    • Wash slides three times with wash buffer.

    • Prepare the DNP-Tyramide working solution by diluting the stock in amplification buffer according to the manufacturer's instructions.

    • Incubate the slides with the DNP-Tyramide working solution for 5-10 minutes at room temperature.[4]

  • Fluorescent Detection:

    • Wash slides three times with wash buffer.

    • Incubate with the fluorophore-conjugated anti-DNP antibody for 1 hour at room temperature.

  • Counterstaining and Mounting:

    • Wash slides three times with wash buffer.

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash slides and mount with an appropriate mounting medium.

  • Visualization:

    • Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Visualizations

DNP_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Protein Protein/Antibody in Amine-Free Buffer Mix Mix and Incubate (1 hr, RT) Protein->Mix DNP_SE This compound Solvent Anhydrous DMSO or DMF DNP_SE->Solvent Solvent->Mix Purify Desalting Column Mix->Purify Conjugate Purified DNP-Protein Conjugate Purify->Conjugate Store Store at 4°C or -20°C Conjugate->Store

Caption: Workflow for conjugating this compound to a protein or antibody.

DNP_ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat block1 Block Plate coat->block1 add_sample Add Sample/ Antigen block1->add_sample add_detect_ab Add DNP-labeled Detection Antibody add_sample->add_detect_ab add_enzyme Add Anti-DNP-HRP Conjugate add_detect_ab->add_enzyme add_substrate Add TMB Substrate add_enzyme->add_substrate stop Add Stop Solution add_substrate->stop read Read at 450 nm stop->read

Caption: Step-by-step workflow for a DNP-based sandwich ELISA.

DNP_TSA_IHC_Workflow start Tissue Section antigen_retrieval Antigen Retrieval start->antigen_retrieval peroxidase_block Peroxidase Block antigen_retrieval->peroxidase_block blocking Blocking peroxidase_block->blocking primary_ab Primary Antibody blocking->primary_ab secondary_hrp HRP-conjugated Secondary Antibody primary_ab->secondary_hrp tsa_reaction DNP-Tyramide Deposition secondary_hrp->tsa_reaction detect Fluorophore-conjugated Anti-DNP Antibody tsa_reaction->detect visualize Visualize detect->visualize

Caption: Workflow for DNP-Tyramide Signal Amplification in IHC.

References

Troubleshooting & Optimization

DNP-X, SE Labeling Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-X, SE labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you overcome common challenges during the labeling process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the this compound labeling of proteins and other biomolecules.

Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?

A: Low labeling efficiency is a common issue with several potential root causes. Below is a breakdown of the most frequent culprits and their solutions.

  • A. Suboptimal Reaction pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1][2][3] At a lower pH, the primary amines on your protein are protonated, rendering them unreactive.[1][2][3] Conversely, at a pH higher than optimal, the hydrolysis of the this compound reagent increases significantly, reducing the amount of reagent available to react with your protein.[1][2][3]

    • Troubleshooting Steps:

      • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the 8.3-8.5 range.[4] 0.1 M sodium bicarbonate or phosphate buffers are commonly used.[1][2]

      • Monitor pH During Reaction: For large-scale labeling reactions, the hydrolysis of the NHS ester can cause the pH of the reaction mixture to drop.[1][2] Consider using a more concentrated buffer or monitoring and adjusting the pH during the reaction.

  • B. Incompatible Buffer Components: The choice of buffer is critical for a successful labeling reaction.

    • Troubleshooting Steps:

      • Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with your target molecule for the this compound.[1][2][4] While Tris is sometimes used, it is not recommended.[1][2]

      • Ensure Purity: Ensure your buffer is free from other nucleophilic impurities.

  • C. Hydrolysis of this compound: this compound, like other NHS esters, is susceptible to hydrolysis in aqueous solutions. This is a competing reaction that can significantly reduce your labeling efficiency.[5][6][7]

    • Troubleshooting Steps:

      • Fresh Reagent Preparation: Always prepare your this compound solution in anhydrous DMSO or DMF immediately before use.[4][8] Do not store this compound in solution.[8][9]

      • Proper Storage: Store the solid this compound reagent at -20°C, protected from light and moisture.[4][10] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[11][12]

      • Optimize Temperature and Time: If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight instead of at room temperature for a shorter period.[4]

  • D. Issues with the Target Molecule: The properties of your protein or biomolecule can also influence labeling efficiency.

    • Troubleshooting Steps:

      • Protein Concentration: Low protein concentrations can decrease the reaction efficiency.[13] A concentration of 2-10 mg/mL is often recommended.

      • Accessibility of Primary Amines: The primary amines (N-terminus and lysine side chains) on the surface of the protein must be accessible to the this compound. Steric hindrance can prevent efficient labeling.[14]

      • Protein Purity: Ensure your protein sample is pure and in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

Q2: My protein has precipitated after adding the this compound solution. What should I do?

A: Protein precipitation during labeling can occur for a few reasons.

  • Organic Solvent Concentration: this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this solvent to your aqueous protein solution can cause the protein to precipitate.

    • Troubleshooting Steps:

      • Minimize Solvent Volume: Dissolve the this compound in the smallest practical volume of anhydrous DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[5]

  • Hydrophobic Nature of the Label: DNP-X is a hydrophobic molecule. Attaching a large number of these labels to your protein can increase its overall hydrophobicity, leading to aggregation and precipitation.

    • Troubleshooting Steps:

      • Reduce Molar Excess: Lower the molar excess of this compound used in the reaction to reduce the degree of labeling.

Q3: How can I be sure that my this compound reagent is still active?

A: The reactivity of NHS esters can be compromised by improper storage, leading to hydrolysis.

  • Troubleshooting Steps:

    • Visual Inspection: While not definitive, any clumping or discoloration of the solid reagent could indicate degradation.

    • Activity Assay: You can assess the reactivity of an NHS ester by measuring the release of N-hydroxysuccinimide (NHS) at 260 nm before and after intentional hydrolysis with a strong base (e.g., NaOH).[11][12] An active reagent will show a significant increase in absorbance at 260 nm after hydrolysis.[11][12]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The rate of hydrolysis competes with the labeling reaction.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
8.0Room Temperature~125-210 minutes
8.5Room Temperature~20 minutes
9.0Room Temperature~5-10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions. The data for pH 8.0 is based on porphyrin-NHS esters.[15]

Diagrams

The following diagrams illustrate the key chemical reaction and a logical workflow for troubleshooting common issues.

G This compound Labeling Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein_NH2 Protein with Primary Amine (R-NH2) Labeled_Protein DNP-Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein + this compound DNPX_SE This compound DNPX_SE->Labeled_Protein NHS N-hydroxysuccinimide (NHS) Byproduct DNPX_SE->NHS releases Conditions pH 8.3-8.5 Amine-free buffer Room Temp or 4°C Conditions->Labeled_Protein

Caption: Chemical reaction of this compound with a primary amine on a protein.

G Troubleshooting this compound Labeling Start Start: Low Labeling Efficiency Check_pH Is buffer pH 8.3-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent Is this compound freshly prepared? Check_Buffer->Check_Reagent Yes Change_Buffer Use phosphate or bicarbonate buffer Check_Buffer->Change_Buffer No Check_Protein Is protein concentration >2 mg/mL? Check_Reagent->Check_Protein Yes Prepare_Reagent Prepare fresh this compound in anhydrous DMSO/DMF Check_Reagent->Prepare_Reagent No Concentrate_Protein Concentrate protein or increase molar excess of this compound Check_Protein->Concentrate_Protein No Success Labeling Successful Check_Protein->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Prepare_Reagent->Check_Protein Concentrate_Protein->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

Experimental Protocol

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (solid)[16]

  • Anhydrous DMSO or DMF[4]

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)[1][2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If the storage buffer contains amines (like Tris), perform a buffer exchange into the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL.[13]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

  • Perform the Labeling Reaction:

    • Calculate the required amount of this compound. A 10-20 fold molar excess of this compound to the protein is a common starting point.[4]

    • Add the dissolved this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining this compound.

  • Purify the Labeled Protein:

    • Remove unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[4]

  • Verify Labeling:

    • The degree of labeling can be determined by measuring the absorbance of the purified, labeled protein. The DNP-X moiety has an absorption peak in the range of 360-400 nm.[4]

References

Technical Support Center: DNP-X, SE Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low labeling efficiency with DNP-X, succinimidyl ester (SE). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common issue in bioconjugation reactions involving succinimidyl esters. This guide provides a structured approach to identifying and resolving the root cause of the problem.

1. Reagent Quality and Storage

Potential CauseRecommended Action
Degraded DNP-X, SE This compound is sensitive to moisture.[1] Ensure it is stored at -20°C, protected from light and moisture.[2][3] Use anhydrous DMSO or DMF to prepare stock solutions immediately before use.[1][2][4] Stock solutions in DMSO can be stored at -20°C for 1-2 months or at -80°C for up to a year.[2][5]
Solvent Quality Use high-quality, anhydrous DMSO or DMF.[2] DMF can degrade to dimethylamine, which reacts with the NHS ester.[5] If your DMF has a fishy odor, do not use it.[5]

2. Reaction Conditions

Potential CauseRecommended Action
Incorrect pH The optimal pH for the reaction of NHS esters with primary amines is 8.3-8.5.[4][5] At lower pH, the amine is protonated and less reactive.[5][6] At higher pH, hydrolysis of the NHS ester is rapid, reducing the yield.[5][7]
Incompatible Buffer Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecule for the this compound.[2][4][7] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate.[1][5]
Suboptimal Temperature or Incubation Time The reaction can be carried out for 1-4 hours at room temperature or overnight at 4°C.[1][5] Optimization may be necessary depending on the target molecule.[2]
Low Protein Concentration The concentration of the protein or target molecule should ideally be between 2-20 mg/mL.[8][9][10] Lower concentrations can significantly decrease reaction efficiency.[8][10]

3. Target Molecule-Specific Issues

Potential CauseRecommended Action
Lack of Accessible Primary Amines This compound reacts with primary amines, such as the N-terminus of a protein and the side chain of lysine residues.[11] If your protein has few accessible amines, labeling will be inefficient.
Presence of Interfering Substances Ensure the target molecule solution is free of other molecules containing primary amines.[2] Buffer exchange or dialysis may be necessary to remove interfering substances.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

A1: The optimal pH for labeling with this compound is between 8.3 and 8.5.[4][5] This ensures that the primary amines on the target molecule are deprotonated and nucleophilic, while minimizing the hydrolysis of the succinimidyl ester.[5]

Q2: Can I use Tris buffer for my labeling reaction?

A2: It is not recommended to use buffers containing primary amines, such as Tris, because they will compete with your target molecule for reaction with the this compound.[2][4][7] Use of amine-free buffers like sodium bicarbonate or sodium phosphate is preferred.[1][5]

Q3: How should I prepare and store my this compound?

A3: this compound powder should be stored at -20°C, protected from light and moisture.[2][3] Stock solutions should be prepared fresh in anhydrous DMSO or DMF.[1][2][4] A 10 mM stock solution is commonly used.[2] DMSO stock solutions can be stored for 1-2 months at -20°C or up to a year at -80°C.[2][5]

Q4: What is the recommended molar excess of this compound to my protein?

A4: A 10- to 20-fold molar excess of this compound to the target molecule is a good starting point.[2] However, the optimal ratio may need to be determined empirically for your specific application.[2][11]

Q5: How can I remove unreacted this compound after the labeling reaction?

A5: Unreacted this compound and byproducts can be removed using size-exclusion chromatography (e.g., a desalting column), dialysis, or ethanol precipitation.[4][5][8]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • This compound[12]

  • Anhydrous DMSO or DMF[2]

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[1][5]

  • Desalting column for purification[4]

Procedure:

  • Prepare Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[8][10]

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[2]

  • Labeling Reaction:

    • Calculate the required volume of this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.[2]

    • Slowly add the this compound stock solution to the protein solution while gently vortexing.[2]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][5]

  • Purification:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[4]

    • The labeled protein will be in the first colored fraction to elute.[4]

Quantification of Labeling Efficiency (Degree of Labeling - DOL)

The degree of labeling can be determined using UV-Vis spectrophotometry.[2][13]

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum for DNP-X (typically around 360-400 nm).[2]

  • Calculate the protein concentration and the concentration of the DNP-X moiety using the Beer-Lambert law and their respective molar extinction coefficients.[13] A correction factor may be needed to account for the absorbance of the DNP group at 280 nm.[13]

  • The DOL is the molar ratio of DNP-X to the protein.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) Mix Mix Reagents (10-20x molar excess of this compound) Prepare Protein->Mix Prepare this compound Prepare this compound (10 mM in anhydrous DMSO/DMF) Prepare this compound->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Purify Purify (Desalting Column) Incubate->Purify Analyze Analyze (UV-Vis for DOL) Purify->Analyze troubleshooting_flowchart Start Low Labeling Efficiency Check Reagents Check Reagent Quality and Storage Start->Check Reagents Reagent OK Reagents OK Check Reagents->Reagent OK No Issue Reagent Issue Use fresh this compound and anhydrous solvent Check Reagents->Reagent Issue Issue Found Check Conditions Check Reaction Conditions Conditions OK Conditions OK Check Conditions->Conditions OK No Issue Conditions Issue Optimize pH (8.3-8.5), buffer (amine-free), and concentrations Check Conditions->Conditions Issue Issue Found Check Target Check Target Molecule Target OK Labeling Successful Check Target->Target OK No Issue Target Issue Ensure accessible amines and remove interfering substances Check Target->Target Issue Issue Found Reagent OK->Check Conditions Conditions OK->Check Target

References

DNP-X, SE Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of DNP-X, Succinimidyl Ester (SE) and the prevention of its hydrolysis during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is DNP-X, SE and what are its primary applications?

This compound is an amine-reactive labeling reagent. It consists of a 2,4-dinitrophenyl (DNP) group, which acts as a hapten, connected via a seven-atom aminohexanoyl spacer ('X') to a succinimidyl ester (SE) reactive group.[1] The SE group reacts with primary amines (–NH₂) on proteins, peptides, and other biomolecules to form stable amide bonds.[2][3][4] Its primary application is to introduce the DNP hapten onto a molecule of interest, which can then be detected using anti-DNP antibodies.[1][5] The spacer helps to increase the accessibility of the DNP moiety to these antibodies.[1]

Q2: What is the primary cause of low labeling efficiency with this compound?

Low labeling efficiency is most often caused by the hydrolysis of the succinimidyl ester group.[2][6][7] In aqueous solutions, water molecules can attack the ester, cleaving it and rendering the reagent inactive and unable to react with the target primary amine.[7] This competing hydrolysis reaction is a critical factor to control for successful conjugation.[2][8][9][10][11]

Q3: How does pH affect the this compound labeling reaction?

The pH of the reaction buffer is the most critical factor for a successful labeling experiment.[12][13] There are two competing pH-dependent processes:

  • Amine Reactivity : The target primary amines on a protein (e.g., the side chain of lysine) are only reactive when they are in their deprotonated, nucleophilic state (–NH₂). At low pH, they are protonated (–NH₃⁺) and non-reactive.[12][13][14]

  • SE Hydrolysis : The rate of hydrolysis of the succinimidyl ester increases significantly at higher pH.[2][12][13][14]

Therefore, a compromise is necessary. The optimal pH for most NHS ester labeling reactions is between pH 7.2 and 8.5 , with pH 8.3-8.5 often cited as ideal to maximize amine reactivity while minimizing hydrolysis.[2][6][12][14]

Troubleshooting Guide

Problem: My labeling efficiency is very low or non-existent.

This is a common issue that can be traced back to several factors related to reagent stability and reaction conditions.

Possible Cause Recommended Solution
Hydrolysis of this compound Stock This compound is highly susceptible to hydrolysis. Always prepare the stock solution in an anhydrous (water-free) solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[15] Stock solutions in anhydrous DMSO can be stored at -20°C for 1-2 months.[12][14] Aqueous solutions should be used immediately.[12]
Incorrect Buffer pH The reaction is highly pH-dependent.[12][14] Verify that your reaction buffer is within the optimal range of pH 7.2-8.5 using a calibrated pH meter.[6] A buffer of 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3 is a common choice.[12][16]
Incompatible Buffer Components Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible because they compete with the target protein for reaction with the this compound.[2][6][15] Always use an amine-free buffer for the conjugation step.[6] Tris or glycine can be added at the end to quench (stop) the reaction.[2][13]
Low Reactant Concentration The hydrolysis reaction competes more effectively in dilute protein solutions.[2][6] If possible, increase the protein concentration. A concentration of 1-10 mg/mL is often recommended.[4][12][14] You may also need to increase the molar excess of this compound.[6][15]
Suboptimal Temperature/Time Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[2][16] If you suspect hydrolysis is the main issue, performing the reaction at 4°C can slow the rate of hydrolysis, though a longer incubation time may be needed.[2][6]

Quantitative Data Summary

The stability of the succinimidyl ester is highly dependent on pH and temperature. The half-life of the reagent decreases dramatically as the pH increases.

Condition Half-life of NHS Ester Implication
pH 7.0, 0°C4-5 hoursSlower hydrolysis, but also slower amine reaction.
pH 8.6, 4°C10 minutesRapid hydrolysis, necessitating a fast and efficient conjugation reaction.
Data cited from Thermo Fisher Scientific technical resources.[2]

Key Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein, such as an antibody, with this compound.

1. Materials and Preparation

  • Protein Solution : Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[12][13][14] Ensure any stabilizers like Tris or BSA have been removed via dialysis or buffer exchange.[4]

  • This compound Stock Solution : Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[3][4][12]

  • Quenching Buffer : Prepare a 1 M Tris-HCl or 1 M glycine solution, pH ~8.0.[13]

  • Purification : Prepare a desalting column (e.g., gel filtration) to separate the labeled protein from unreacted reagent and byproducts.[12][16]

2. Labeling Reaction

  • Calculate Reagent Amount : Determine the required amount of this compound. A 5- to 20-fold molar excess of the SE reagent over the protein is a common starting point.[13] The optimal ratio may require empirical testing.

  • Initiate Reaction : Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.[3][12]

  • Incubate : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][12][16]

  • Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[13]

3. Purification

  • Remove Excess Reagent : Purify the DNP-labeled protein from unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column or dialysis.[12][13]

  • Storage : Store the purified conjugate in a suitable buffer (e.g., PBS). For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[3]

Visualizations

Reaction Pathway: Conjugation vs. Hydrolysis

The following diagram illustrates the two competing reaction pathways for this compound in an aqueous buffer containing a target protein.

G cluster_input reagent This compound (Active Reagent) conjugate DNP-Protein Conjugate (Stable Amide Bond) reagent->conjugate Aminolysis (Desired Reaction) hydrolyzed DNP-X-Acid (Inactive) reagent->hydrolyzed Hydrolysis (Competing Reaction) protein Protein-NH₂ (Target Amine) water H₂O (Water) nhs NHS byproduct conjugate->nhs hydrolyzed->nhs

Caption: Competing reaction pathways for this compound: aminolysis vs. hydrolysis.

Experimental Workflow for Protein Labeling

This workflow outlines the key steps from preparation to the final purified product in a typical this compound labeling experiment.

G prep_protein 1. Prepare Protein (Amine-free buffer, pH 8.3) mix 3. Mix & Incubate (1-4h RT or O/N 4°C) prep_protein->mix prep_reagent 2. Prepare this compound (Anhydrous DMSO/DMF) prep_reagent->mix quench 4. Quench Reaction (Add Tris or Glycine) mix->quench purify 5. Purify Conjugate (Gel Filtration / Dialysis) quench->purify final 6. Final Product (Purified DNP-Protein) purify->final

Caption: Standard experimental workflow for labeling proteins with this compound.

Factors Affecting this compound Stability

This diagram shows the logical relationships between key experimental variables and their impact on the desired reaction versus the undesired hydrolysis.

G stability Reaction Outcome conjugation Successful Conjugation stability->conjugation Favors hydrolysis Reagent Hydrolysis stability->hydrolysis Minimizes ph Optimal pH (7.2 - 8.5) ph->stability temp Low Temperature (e.g., 4°C) temp->stability buffer Amine-Free Buffer (Phosphate, Bicarbonate) buffer->stability solvent Anhydrous Solvent (DMSO, DMF) solvent->stability

Caption: Key experimental factors that influence this compound reaction efficiency.

References

Technical Support Center: Optimizing DNP-X, SE to Protein Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation of DNP-X, SE to proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive compound.[1] The succinimidyl ester (SE) group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[2] This makes it useful for labeling proteins, peptides, and other biomolecules with the dinitrophenyl (DNP) group.[3][4] DNP-labeled molecules can be detected by anti-DNP antibodies and are also used as quenchers in Fluorescence Resonance Energy Transfer (FRET) applications when paired with tryptophan or tyrosine.[1][4]

Q2: What is the optimal molar ratio of this compound to protein?

The optimal molar ratio of this compound to protein can vary depending on the protein's concentration and the desired degree of labeling. A common starting point is a 5-fold to 15-fold molar excess of this compound to the protein.[3] For many standard proteins, an 8-fold molar excess is a good starting point for monolabeling.[5][6] However, it is highly recommended to test a range of molar ratios to determine the optimal condition for your specific protein and application. For instance, trying ratios of 10:1 to 40:1 is a good strategy for initial studies.[7]

Q3: What is the ideal pH for the labeling reaction?

The reaction between NHS esters and primary amines is highly pH-dependent.[5][6][8] The optimal pH range for this reaction is between 8.3 and 8.5.[5][6][8] At a lower pH, the amino groups are protonated, which prevents the reaction from occurring.[5][6] At a pH higher than optimal, the NHS ester is prone to rapid hydrolysis, which reduces the labeling efficiency.[5][6][8]

Q4: What buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the this compound. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to a pH of 8.3-8.5.[6][8] Buffers containing Tris or glycine should be avoided.

Q5: My protein precipitated during the labeling reaction. What could be the cause?

Protein precipitation during labeling can occur for a few reasons. One common cause is the addition of the this compound, which is often dissolved in an organic solvent like DMSO or DMF, too quickly to the aqueous protein solution. Another reason could be over-labeling of the protein, which can alter its solubility.[9] To avoid this, add the this compound solution dropwise while gently vortexing the protein solution.[2] Also, consider using a lower molar ratio of this compound to protein in subsequent experiments.

Q6: The degree of labeling (DOL) is too low. How can I increase it?

Low labeling efficiency can be caused by several factors.[10] Ensure the reaction pH is optimal (8.3-8.5) and that the buffer is free of competing amines.[6][8] You can try increasing the molar ratio of this compound to protein.[7] The protein concentration also plays a role; higher protein concentrations (ideally 2-5 mg/mL) lead to better labeling efficiency.[2][3] If your protein solution is dilute, you may need to use a higher molar excess of the dye.[2]

Q7: The degree of labeling (DOL) is too high. How can I lower it?

Over-labeling can lead to protein precipitation, loss of biological activity, and fluorescence quenching.[9][10] To decrease the DOL, you should reduce the molar ratio of this compound to protein in the reaction mixture.[10] You can also shorten the reaction time or perform the reaction at a lower temperature (e.g., 4°C instead of room temperature).[4]

Q8: My labeled antibody has lost its binding activity. Why?

This issue often arises when the lysine residues crucial for antigen binding are modified by the this compound.[10] The addition of the bulky DNP-X group can sterically hinder the antibody's ability to recognize its epitope. To mitigate this, try using a lower molar ratio of this compound to antibody to reduce the overall degree of labeling.[10]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Labeling Incorrect pH of the reaction buffer.[5][6][8]Ensure the pH is between 8.3 and 8.5.[5][6][8]
Presence of primary amines (e.g., Tris, glycine) in the buffer.Dialyze the protein against an amine-free buffer like PBS or use a bicarbonate or phosphate buffer.[11]
Hydrolyzed this compound due to moisture.Use anhydrous DMSO or DMF to prepare the this compound stock solution and store it properly.[2] Prepare aqueous solutions of the NHS ester immediately before use.[6]
Low protein concentration.[2]Concentrate the protein to at least 2 mg/mL.[2]
Insufficient molar excess of this compound.[7]Increase the molar ratio of this compound to protein.[7]
Protein Precipitation This compound solution added too quickly.Add the this compound stock solution dropwise while gently vortexing.[2]
Over-labeling of the protein.[9]Reduce the molar ratio of this compound to protein.[10]
The organic solvent (DMSO/DMF) concentration is too high.Keep the volume of the added this compound stock solution to less than 10% of the total reaction volume.[6]
Loss of Protein Activity Modification of critical amine groups (e.g., in the active site or binding site).[10]Decrease the molar ratio of this compound to protein to achieve a lower degree of labeling.[10]
High Background Signal Presence of unreacted, free this compound.[12]Ensure thorough purification of the labeled protein using methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin columns to remove all unbound dye.[2][8]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for this compound Labeling

ParameterRecommended ValueNotes
This compound:Protein Molar Ratio 5:1 to 15:1[3]Optimal ratio is protein-dependent; start with a few different ratios to find the best one.
Reaction pH 8.3 - 8.5[5][6][8]Critical for efficient labeling.[6]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer[6][8]Must be free of primary amines.
Protein Concentration 2 - 5 mg/mL[2][3]Higher concentrations improve labeling efficiency.[2]
Reaction Time 1 hour to overnight[3][8]Can be adjusted to control the degree of labeling.
Reaction Temperature Room temperature or 4°C[4]Lower temperature can help control the reaction rate.
This compound Solvent Anhydrous DMSO or DMF[2]To prevent hydrolysis of the NHS ester.[4]

Detailed Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol is a general guideline for labeling 1 mg of a typical IgG antibody.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate, pH ~8.5

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dilute the protein in a suitable buffer to a concentration of 2-5 mg/mL.[2][3]

    • For 1 mg of protein, adjust the volume to 0.5 mL.

    • Add 50 µL of 1 M sodium bicarbonate to the protein solution to adjust the pH to ~8.3-8.5.[11]

  • Prepare the this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4] For this compound with a molecular weight of 394.34 g/mol , this is approximately 3.94 mg/mL.

    • This solution should be prepared fresh. Solutions of this compound are unstable in the presence of moisture.[1]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar ratio. For a 10:1 molar ratio with 1 mg of a 150 kDa protein:

      • Moles of Protein = (1 x 10^-3 g) / (150,000 g/mol ) = 6.67 x 10^-9 mol

      • Moles of this compound = 10 * 6.67 x 10^-9 mol = 6.67 x 10^-8 mol

      • Volume of this compound = (6.67 x 10^-8 mol) / (10 x 10^-3 mol/L) = 6.67 µL

    • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution in a dropwise manner.[2]

    • Incubate the reaction at room temperature for 1 hour, protected from light.[3] Alternatively, the reaction can be carried out overnight at 4°C.[8]

  • Purify the Conjugate:

    • Separate the DNP-labeled protein from unreacted this compound and reaction byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).[3][8]

    • The labeled protein will typically be in the first colored fraction to elute.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of DNP molecules conjugated to each protein molecule.[9]

Procedure:

  • Measure the absorbance of the purified DNP-protein conjugate at 280 nm (A280) and 360 nm (A360) using a spectrophotometer.[3] The molar extinction coefficient for DNP at 360 nm (ε_DNP) is approximately 17,500 M⁻¹cm⁻¹.[3]

  • Calculate the concentration of the DNP moiety:

    • [DNP] (M) = A360 / ε_DNP

  • Calculate the corrected absorbance of the protein at 280 nm. DNP also absorbs at 280 nm, so a correction factor is needed. The correction factor (CF) is the ratio of the absorbance of DNP at 280 nm to its absorbance at 360 nm (A280/A360). For DNP, this ratio (1/Rz) is approximately 1/3.43.[3]

    • A280_corrected = A280 - (A360 * CF)

  • Calculate the protein concentration:

    • [Protein] (M) = A280_corrected / ε_protein

    • Where ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = [DNP] / [Protein]

Visual Guides

DNP_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-5 mg/mL, pH 8.3-8.5) add_dnp Add this compound to Protein (Dropwise with stirring) prep_protein->add_dnp prep_dnp Prepare this compound (10 mM in anhydrous DMSO) prep_dnp->add_dnp incubate Incubate (1 h at RT or overnight at 4°C) add_dnp->incubate purify Purify Conjugate (Gel Filtration) incubate->purify analyze Analyze DOL (Spectrophotometry) purify->analyze store Store Conjugate (4°C or -20°C) analyze->store

Caption: Workflow for labeling proteins with this compound.

Caption: Reaction of this compound with a primary amine on a protein.

References

Technical Support Center: Troubleshooting Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common non-specific binding issues encountered during experiments involving DNP-labeled molecules and Succinimidyl Esters (SE). Here you will find troubleshooting guides and frequently asked questions to help you achieve clean, specific, and reliable results.

Section 1: DNP-Labeled Molecules - Non-Specific Binding Issues

Assumption: For the purpose of this guide, "DNP-X" is treated as a generic representation of a DNP-labeled molecule , where Dinitrophenyl (DNP) is used as a hapten in immunoassays and other related applications. Non-specific binding, in this case, refers to the undesirable binding of the DNP-labeled reagent to surfaces or molecules other than its intended target (e.g., an anti-DNP antibody).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding with DNP-labeled molecules?

A1: Non-specific binding of DNP-labeled molecules can be attributed to several factors:

  • Hydrophobic Interactions: The DNP group itself is hydrophobic and can interact non-specifically with hydrophobic surfaces of microplates or other proteins.

  • Ionic Interactions: Charged regions on the carrier molecule ("X") or the DNP-labeled conjugate can interact with oppositely charged surfaces or molecules.

  • Insufficient Blocking: Inadequate blocking of the solid phase (e.g., ELISA plate wells) can leave sites exposed for non-specific adsorption.[1]

  • Antibody Cross-Reactivity: The antibodies being used may exhibit low-level cross-reactivity with other molecules in the sample or on the solid phase.

  • High Concentration of Labeled Reagent: Using an excessively high concentration of the DNP-labeled molecule can lead to increased background binding.

Q2: How can I reduce non-specific binding in my DNP-based immunoassay?

A2: To mitigate non-specific binding, consider the following strategies:

  • Optimize Blocking Conditions: Experiment with different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers) and optimize the concentration and incubation time.

  • Add Detergents: Including a mild, non-ionic detergent, such as Tween-20 (typically at 0.05-0.1%), in your washing and antibody dilution buffers can help disrupt weak, non-specific interactions.

  • Adjust Buffer Composition: Modifying the ionic strength or pH of your buffers can sometimes reduce non-specific binding.

  • Titrate Your Reagents: Perform a titration of your DNP-labeled molecule and your detection antibodies to find the optimal concentrations that yield a high signal-to-noise ratio.

  • Increase Washing Steps: More stringent and numerous washing steps can help remove non-specifically bound molecules.

Troubleshooting Guide: High Background in DNP Immunoassays

High background is a common manifestation of non-specific binding. The following table provides a structured approach to troubleshooting this issue.

Potential Cause Recommended Solution Quantitative Recommendations
Insufficient BlockingIncrease the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent.Blocking Agent Concentration: 3-5% BSA or non-fat dry milk. Incubation Time: 1-2 hours at room temperature or overnight at 4°C.
High Antibody/Conjugate ConcentrationPerform a checkerboard titration to determine the optimal concentration of the DNP-labeled reagent and detection antibodies.Start with a broad dilution range (e.g., 1:100 to 1:10,000) for your primary antibody and DNP-labeled reagent.
Inadequate WashingIncrease the number of wash steps and the volume of wash buffer. Ensure vigorous but gentle washing.Perform 3-5 washes of 5 minutes each with a buffer containing 0.05% Tween-20.
Hydrophobic/Ionic InteractionsAdd a non-ionic detergent to the wash and dilution buffers. Adjust the salt concentration of the buffers.Tween-20: 0.05-0.1%. NaCl: 150-500 mM.
Experimental Protocol: Optimizing Blocking Buffers

This protocol outlines a method for testing different blocking agents to reduce non-specific binding in a DNP-based ELISA.

  • Plate Coating: Coat the wells of a 96-well microplate with your capture antibody or antigen, as per your standard protocol.

  • Blocking: After washing the coated plate, add 200 µL of different blocking buffers to designated wells. Test a panel of blockers, such as:

    • 3% BSA in PBS

    • 5% Non-fat dry milk in PBS

    • 1% Casein in PBS

    • A commercial blocking buffer

  • Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

  • Negative Control: Add your DNP-labeled detection conjugate (at your standard concentration) to a set of wells that do not contain the target analyte.

  • Incubation and Detection: Proceed with the remaining steps of your ELISA protocol.

  • Analysis: Compare the background signal in the negative control wells for each blocking buffer. The buffer that yields the lowest background signal is the most effective at preventing non-specific binding in your assay.

Section 2: Succinimidyl Esters (SE) - Non-Specific Binding Issues

Succinimidyl esters (SE), also known as NHS esters, are widely used for labeling proteins and other molecules containing primary amines.[2] Non-specific binding issues with SE-labeled molecules are often related to the labeling process itself or the subsequent use of the conjugate in an assay.

Frequently Asked Questions (FAQs)

Q1: What causes non-specific binding of proteins labeled with Succinimidyl Esters?

A1: Non-specific binding of SE-labeled proteins can arise from:

  • Over-labeling: Incorporating too many SE-dye molecules onto a protein can increase its hydrophobicity and lead to aggregation, both of which promote non-specific binding.

  • Hydrolysis of the SE group: The NHS ester is susceptible to hydrolysis, which competes with the amine reaction.[3][4] Hydrolyzed, un-reacted dye can contribute to background signal if not properly removed.

  • Presence of Aggregates: Labeled proteins may form aggregates, which can bind non-specifically in an assay.

  • Inadequate Purification: Failure to remove unconjugated dye and other reaction byproducts after the labeling reaction is a major source of high background.

Q2: My SE-labeled antibody is showing high background in my immunoassay. What should I do?

A2: To address high background with an SE-labeled antibody, consider the following:

  • Optimize the Degree of Labeling (DOL): The DOL is the average number of dye molecules per protein.[5] Aim for a DOL within the recommended range for your specific dye and application. This can be controlled by adjusting the molar ratio of dye to protein during the labeling reaction.

  • Ensure Proper Purification: Use size exclusion chromatography (e.g., a Sephadex column) or dialysis to effectively remove all free, unconjugated dye.[6]

  • Check for Aggregates: Centrifuge your labeled antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates.

  • Optimize Assay Conditions: As with DNP-labeled molecules, optimize blocking, washing, and antibody concentrations in your specific assay.

Troubleshooting Guide: Issues with SE Protein Labeling and Purification

This table provides solutions to common problems encountered during and after SE labeling that can lead to non-specific binding.

Problem Potential Cause Recommended Solution Quantitative Recommendations
High Background SignalIncomplete removal of free dyePurify the conjugate using size-exclusion chromatography or extensive dialysis.For dialysis, use a membrane with an appropriate molecular weight cut-off (MWCO) and perform multiple buffer changes over 24-48 hours.
Protein aggregationCentrifuge the labeled protein solution before use. Consider adding a stabilizing agent like BSA or glycerol.Centrifuge at >10,000 x g for 15 minutes. Add BSA to a final concentration of 0.1-1%.
Low Labeling EfficiencyHydrolysis of the NHS esterUse anhydrous DMSO or DMF to dissolve the SE dye.[7] Prepare the dye solution immediately before use. Ensure the reaction pH is optimal.[6]Optimal pH for labeling is typically 8.3-8.5.[6][8]
Presence of primary amines in the bufferUse amine-free buffers such as phosphate or carbonate/bicarbonate buffer.[6][7] Avoid buffers like Tris.Use 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate buffer, pH 7.5-8.0.
Experimental Protocol: Succinimidyl Ester (SE) Labeling of an Antibody

This protocol provides a general procedure for labeling an antibody with an amine-reactive SE dye.

  • Prepare the Antibody:

    • Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.[5]

    • Ensure the antibody solution is free of any amine-containing stabilizers like Tris or glycine.[5]

  • Prepare the SE Dye:

    • Dissolve the SE dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] This should be done immediately before use.

  • Labeling Reaction:

    • Add a calculated amount of the dye solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10-20 fold molar excess of dye is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purification:

    • Separate the labeled antibody from the un-reacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25).[5]

    • Elute with a suitable storage buffer, such as PBS.

    • Collect the fractions containing the labeled antibody (these will be colored).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.

    • Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF is the correction factor for the dye's absorbance at 280 nm.[7]

Visualizations

Troubleshooting Logic for High Background in Immunoassays

high_background_troubleshooting start High Background Signal check_blocking Is Blocking Sufficient? start->check_blocking optimize_blocking Optimize Blocking: - Increase concentration/time - Try different blockers check_blocking->optimize_blocking No check_concentration Are Reagent Concentrations Too High? check_blocking->check_concentration Yes optimize_blocking->check_concentration titrate_reagents Titrate Reagents: - DNP-conjugate - Antibodies check_concentration->titrate_reagents Yes check_washing Is Washing Adequate? check_concentration->check_washing No titrate_reagents->check_washing improve_washing Improve Washing: - Increase number/duration - Add detergent check_washing->improve_washing No resolved Problem Resolved check_washing->resolved Yes improve_washing->resolved

Caption: A logical workflow for troubleshooting high background signals.

Workflow for SE Labeling and Purification

se_labeling_workflow prep_antibody 1. Prepare Antibody in Amine-Free Buffer reaction 3. Labeling Reaction (1 hr, RT, dark) prep_antibody->reaction prep_dye 2. Prepare SE Dye in Anhydrous DMSO/DMF prep_dye->reaction purification 4. Purification (Size-Exclusion Chromatography) reaction->purification dol_calc 5. Calculate DOL purification->dol_calc final_product Purified, Characterized Labeled Antibody dol_calc->final_product

Caption: The experimental workflow for antibody labeling with SE dyes.

References

Technical Support Center: Optimizing D-NP-SE Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dynamic Nuclear Polarization (DNP) enhanced Spin-Echo (SE) experiments. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize the signal-to-noise (S/N) ratio in their solid-state NMR experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve optimal results.

Troubleshooting Guide: Low Signal-to-Noise in DNP-SE Experiments

Low S/N is a frequent challenge in DNP-SE experiments. The issue can originate from suboptimal DNP enhancement, inefficient spin-echo signal formation, or a combination of both. This guide provides a systematic approach to diagnosing and resolving the root cause of poor signal intensity.

Question Possible Cause Recommended Action
1. Is the DNP enhancement factor (ε) low? Suboptimal Polarizing Agent (PA): The chosen PA may be inefficient for your sample, magnetic field, or temperature.[1]- Ensure the PA is chemically stable in your sample matrix. - Select a PA known to be efficient at your B₀ field strength (e.g., nitroxide biradicals like AMUPol for Cross-Effect DNP at high fields).[2] - Verify the PA concentration is optimal, typically in the 5-20 mM range.[3]
Improper Sample Preparation: Poor vitrification or inhomogeneous distribution of the PA can severely limit DNP efficiency.- Use a cryoprotectant (e.g., glycerol-d₈/D₂O/H₂O) to ensure the formation of a glassy matrix upon freezing.[3][4] - Ensure the PA is fully dissolved and homogeneously mixed with the sample to form a uniform paste before packing the rotor.[3][5]
Incorrect Microwave (µw) Frequency/Power: The µw irradiation may not be optimally exciting the electron-nuclear transitions required for polarization transfer.- Perform a DNP profile experiment by sweeping the µw frequency to find the maximum positive and negative enhancements.[6] - Conduct a power titration experiment to determine the optimal µw power that maximizes enhancement without causing excessive sample heating or saturation.[4][7]
Suboptimal Temperature: DNP mechanisms are highly temperature-dependent.[8]- Ensure stable and accurate temperature control, typically around 100 K for standard biradical PAs.[9] - Verify that µw irradiation is not causing significant sample heating, which can reduce DNP efficiency.[2]
2. DNP enhancement is high, but the spin-echo signal is weak. What's wrong? Paramagnetic Relaxation Enhancement (PRE): The polarizing agent, while essential for DNP, is paramagnetic and can significantly shorten the transverse relaxation time (T₂).[7] A short T₂ leads to rapid signal decay before the echo can be effectively detected.- Optimize Echo Time (TE): Use the shortest possible TE that still allows for proper echo formation and removal of artifacts. A long TE will result in significant signal loss due to T₂ decay. - Choose an Appropriate PA: Some PAs have a less pronounced effect on T₂. If T₂ is a major limitation, consider PAs with different electronic properties, though this may involve a trade-off with DNP efficiency.
Inefficient Spin-Echo Pulse Sequence: Incorrect pulse calibration or timings can lead to poor refocusing of the signal.- Carefully calibrate the 90° and 180° radiofrequency (RF) pulses at the cryogenic experimental temperature. - Ensure the RF power is sufficient to achieve uniform excitation and inversion across the entire sample.
Magic Angle Spinning (MAS) Artifacts: High-speed sample rotation can interfere with the spin-echo formation if not properly synchronized.- For experiments requiring long evolution times, ensure that the echo time is a multiple of the rotor period (τR) to avoid modulation of the signal intensity and phase.
3. The signal appears broad or distorted. What is the cause? Poor Magnetic Field Homogeneity: The presence of the DNP probe and cryogenic equipment can affect the B₀ field homogeneity.- Shim the magnet carefully with the DNP probe at the experimental temperature. - The spin-echo sequence should refocus signal loss from static field inhomogeneities, but severe inhomogeneity can still lead to signal loss and distortion.
Line Broadening from Paramagnetic Agent: High concentrations of the polarizing agent can cause significant line broadening.[10]- If resolution is critical, try reducing the concentration of the polarizing agent. This may reduce the DNP enhancement but improve spectral resolution.

A logical workflow for troubleshooting low S/N is visualized in the diagram below.

DNP_SE_Troubleshooting start Low S/N in DNP-SE Experiment check_dnp Measure DNP Enhancement (ε) start->check_dnp dnp_ok Is ε high? check_dnp->dnp_ok dnp_bad Troubleshoot DNP dnp_ok->dnp_bad No se_bad Troubleshoot Spin-Echo dnp_ok->se_bad Yes check_pa Check Polarizing Agent: - Correct choice for B₀? - Optimal concentration (5-20 mM)? - Chemically stable? dnp_bad->check_pa check_sample Check Sample Prep: - Homogeneous mixing? - Good vitrification? check_pa->check_sample check_mw Check Microwaves: - Optimal frequency? - Optimal power? check_sample->check_mw check_temp Check Temperature: - Stable at ~100 K? - No significant heating? check_mw->check_temp check_t2 Paramagnetic Relaxation (PRE): - Is T₂ too short due to PA? se_bad->check_t2 check_pulses Check RF Pulses: - 90°/180° pulses calibrated at low T? se_bad->check_pulses check_mas Check MAS: - Is TE a multiple of the rotor period? se_bad->check_mas optimize_te Action: Use shortest possible Echo Time (TE) check_t2->optimize_te

Fig 1. Troubleshooting workflow for low S/N in DNP-SE experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical DNP enhancement factor (ε) I should expect? A1: DNP enhancement factors are highly dependent on the magnetic field strength, polarizing agent, and sample. For modern biradicals like AMUPol in glassy matrices at fields of 9.4 T and temperatures around 100 K, enhancements can range from 100 to over 200.[2] At higher fields (e.g., 18.8 T), these enhancements may decrease.[1] Under optimal conditions with specific polarizing agents, enhancements exceeding 500 have been reported.[7]

Q2: How does the polarizing agent affect my spin-echo signal? A2: The polarizing agent is a source of unpaired electrons, which are paramagnetic. These agents dramatically increase the rate of transverse relaxation (shorten T₂) through a process called Paramagnetic Relaxation Enhancement (PRE).[7] Since the spin-echo signal intensity decays exponentially with a time constant of T₂, a shorter T₂ means the signal will decay much faster, leading to a weaker echo, especially at longer echo times.

Q3: What is the optimal concentration for the polarizing agent? A3: The ideal concentration is a balance between maximizing DNP enhancement and minimizing detrimental effects like PRE and signal quenching. Typically, concentrations in the range of 5-20 mM are used for biradical polarizing agents.[3] The optimal concentration can vary, so it is best to test a few concentrations if you are working with a new sample type.

Q4: Why is a glassy matrix important for the sample? A4: A glassy, amorphous matrix is crucial for achieving high DNP enhancements. It ensures that the polarizing agent molecules are homogeneously distributed throughout the sample, which is necessary for the polarization to propagate from the electrons to the bulk nuclei via spin diffusion.[3] Cryoprotectants like glycerol are used to prevent the formation of crystalline ice, which would expel the radicals into clusters, leading to very poor DNP performance.[3]

Q5: Can I perform a DNP-SE experiment on a liquid sample? A5: While most high-enhancement DNP experiments are performed on solid-state samples at cryogenic temperatures, DNP in liquids (via the Overhauser Effect) is also possible.[3] However, the enhancements are generally lower than in solids.[11] A more common technique is dissolution-DNP, where a sample is polarized in the solid state and then rapidly dissolved to create a hyperpolarized liquid for solution-state NMR.[9][12]

Quantitative Data Summary

The choice of polarizing agent (PA) and experimental conditions significantly impacts the DNP enhancement. The following tables summarize reported enhancement factors for common PAs and the effect of key experimental parameters.

Table 1: DNP ¹H Enhancement Factors (εH) for Various Polarizing Agents. Conditions: ~100 K, Magic Angle Spinning (MAS), in a glycerol-d₈/D₂O/H₂O glass-forming matrix.

Polarizing AgentB₀ Field (T)εH (approx.)Primary DNP Mechanism
AMUPol9.4~250Cross-Effect
AMUPol14.1~140Cross-Effect
TEKPol9.4~150-200Cross-Effect
BDPA in OTP9.4>500Solid-Effect
Gd(III) Complexes9.4~36Not specified

Data compiled from multiple sources.[1][7][13] Actual performance may vary based on specific sample and instrumental conditions.

Table 2: Impact of Experimental Parameters on DNP-SE Signal.

ParameterEffect of IncreaseRationale
Microwave Power Increases DNP enhancement up to a saturation point.More efficient saturation of electron spin transitions leads to better polarization transfer.[7] Excessive power can cause sample heating.
Temperature Decreases DNP enhancement (above ~100 K).Lower temperatures increase electron spin polarization (the source of DNP) and lengthen relaxation times, which is favorable for DNP.[8]
PA Concentration Increases DNP enhancement up to a point, then may decrease it. Shortens T₂.Higher concentration provides more polarization sources but can lead to self-quenching and significant paramagnetic line broadening and relaxation.[10]
Echo Time (TE) Decreases final signal intensity.The spin-echo signal decays with a time constant T₂, which is shortened by the presence of the polarizing agent.

Experimental Protocols

Protocol 1: Sample Preparation for DNP-SE

This protocol describes the preparation of a biological or material sample for solid-state DNP-SE spectroscopy using a biradical polarizing agent.

Materials:

  • Sample of interest (e.g., protein, polymer)

  • Polarizing Agent (e.g., AMUPol for aqueous systems, TEKPol for organic)

  • Cryoprotectant solution (e.g., 60:30:10 v/v/v d₈-glycerol:D₂O:H₂O)

  • Solid-state NMR rotor (e.g., 3.2 mm zirconia)

  • Spatula and packing tools

  • Vortexer and centrifuge

Procedure:

  • Prepare the PA Solution: Dissolve the polarizing agent in the cryoprotectant solution to achieve the desired final concentration (e.g., 10-20 mM). This may require gentle heating or vortexing.

  • Sample Hydration: If starting with a lyophilized solid sample, add the PA/cryoprotectant solution to the solid to form a wet, thick paste. The goal is to achieve homogeneous wetting without excess liquid.[5]

  • Homogenization: For insoluble samples like membrane proteins or fibrils, it may be necessary to centrifuge the sample directly from a radical solution to ensure homogeneous distribution.[3]

  • Rotor Packing: Carefully transfer the homogenized sample paste into the NMR rotor using a suitable packing tool. Ensure there are no air bubbles. It is critical to fill the active volume of the rotor completely and symmetrically.

  • Sealing: Place the drive tip and cap on the rotor to seal it.

  • Quality Control (Optional but Recommended): Use a benchtop EPR spectrometer to quantify the radical concentration in the packed rotor. This helps ensure sample consistency and diagnose potential radical degradation.[2]

  • Freezing: Rapidly freeze the packed rotor by immersing it in liquid nitrogen before inserting it into the pre-cooled NMR probe.

Protocol 2: Optimizing the DNP-SE Experiment

This protocol assumes the sample is packed and the spectrometer is cooled.

Workflow Diagram:

DNP_SE_Workflow cluster_setup Spectrometer Setup cluster_dnp DNP Optimization cluster_se Spin-Echo Optimization cluster_acq Data Acquisition s1 Insert frozen sample into pre-cooled probe (~100 K) s2 Set Magic Angle Spinning (MAS) s1->s2 s3 Tune and match NMR probe channels s2->s3 d1 Turn on microwaves s3->d1 d2 Find optimal µw frequency (DNP Profile) d1->d2 d3 Find optimal µw power (Power Titration) d2->d3 d4 Measure DNP build-up time (T_B) d3->d4 se1 Calibrate 90° and 180° RF pulses d4->se1 se2 Set shortest possible Echo Time (TE) se1->se2 se3 Set recycle delay (> 1.3 * T_B) se2->se3 acq1 Acquire DNP-enhanced spin-echo signal (µw ON) se3->acq1 acq2 Acquire reference signal (µw OFF) acq1->acq2 acq3 Calculate enhancement factor (ε) acq2->acq3

Fig 2. Experimental workflow for setting up and running a DNP-SE experiment.

Procedure:

  • Initial Setup:

    • Insert the frozen rotor into the NMR probe, which should be pre-cooled to the target temperature (e.g., 100 K).

    • Start MAS at the desired rate.

    • Tune and match the relevant NMR channels (e.g., ¹H and ¹³C).

  • DNP Parameter Optimization:

    • Turn on the microwave source.

    • Frequency Optimization: Acquire a series of 1D spectra while stepping the microwave frequency across the expected range for your DNP mechanism (e.g., for Cross-Effect, sweep a range of a few hundred MHz around the central EPR frequency). Plot the signal enhancement to find the frequency that yields the maximum signal.[6]

    • Power Optimization: Set the microwave frequency to the optimum found in the previous step. Acquire a series of 1D spectra while varying the microwave power. Plot the enhancement versus power to find the point of maximum enhancement without significant signal broadening from sample heating.[4][7]

    • Measure Build-up Time (T_B): With optimal frequency and power, perform an inversion recovery-style experiment with microwave irradiation to measure the DNP polarization build-up time constant, T_B.

  • Spin-Echo Sequence Setup:

    • RF Pulse Calibration: With microwave irradiation on (to have sufficient signal), carefully calibrate the 90° and 180° pulse lengths for your nucleus of interest at the experimental temperature.

    • Set Echo Time (TE): Choose the shortest possible TE that accommodates the pulses, gradients (if any), and allows for the decay of transient signals.

    • Set Recycle Delay: The recycle delay between scans should be set to at least 1.3 times the measured DNP build-up time (T_B) to allow the polarization to recover. Note that T_B can be on the order of seconds.[6]

  • Acquisition:

    • Acquire the final DNP-enhanced spin-echo spectrum with microwaves on.

    • To accurately calculate the enhancement factor, turn the microwaves off and acquire a reference spectrum under identical conditions (pulse sequence, number of scans). The recycle delay for the reference scan should be set to >5 times the nuclear T₁ relaxation time in the presence of the radical.

    • Calculate the enhancement factor (ε) by taking the ratio of the integrated signal intensities of the microwave-on and microwave-off spectra.

References

Technical Support Center: DNP-X, SE Reaction Time Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester). The focus is on optimizing the reaction time and addressing common issues encountered during labeling experiments with amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the succinimidyl ester of 6-(2,4-Dinitrophenyl)aminohexanoic acid. It is an amine-reactive chemical probe. Its primary applications include:

  • Hapten Labeling: It is used to label proteins and other molecules, which can then be recognized by anti-DNP antibodies for detection or purification purposes.[1][2][3]

  • FRET Quencher: this compound can act as an excellent Förster Resonance Energy Transfer (FRET) quencher, particularly when paired with fluorescent donors like Tryptophan (Trp) or Tyrosine (Tyr).[1][2][3]

Q2: What is the reactive group in this compound and what does it react with?

The reactive group is the N-hydroxysuccinimidyl (NHS) ester. It reacts with primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[4]

Q3: What are the optimal pH conditions for the reaction?

The reaction of the NHS ester with primary amines is most efficient at a pH of approximately 8.3.[4] It is recommended to use an amine-free buffer, such as carbonate or phosphate buffer, for the reaction.[4]

Q4: How should this compound be stored?

This compound powder should be stored at -20°C, protected from light and moisture.[1][4] Stock solutions are unstable and it is recommended to prepare them fresh before use.[1] If storage of a stock solution is necessary, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency
Possible Cause Troubleshooting Step
Hydrolysis of Succinimidyl Ester Ensure the solvent used for reconstitution (e.g., DMSO, DMF) is anhydrous, as the NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[4] Prepare solutions fresh before each experiment.[1]
Incorrect Buffer pH Verify the pH of your reaction buffer is between 7.5 and 8.5. The reaction rate is significantly slower at lower pH values.
Presence of Competing Amines Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with this compound. Use buffers like PBS, HEPES, or bicarbonate.
Insufficient Molar Excess of this compound Increase the molar ratio of this compound to your target molecule. A 10- to 20-fold molar excess is a common starting point for protein labeling.
Low Reaction Temperature The reaction is typically performed at room temperature. If labeling efficiency is low, you can try incubating at 37°C, but be mindful of the stability of your target molecule.
Short Reaction Time Increase the reaction time. Typical reaction times range from 30 minutes to 2 hours. Monitor the reaction progress to determine the optimal time.
Issue 2: Precipitate Formation During Reaction
Possible Cause Troubleshooting Step
Low Solubility of this compound This compound is soluble in anhydrous DMSO or DMF.[4] Ensure the stock solution is fully dissolved before adding it to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid precipitation of the target molecule.
Low Solubility of the Labeled Product The DNP group is hydrophobic. High degrees of labeling can decrease the solubility of the target protein. If precipitation occurs, consider reducing the molar excess of this compound used in the reaction.
Incorrect Buffer Conditions Check the salt concentration and pH of your buffer, as these can affect the solubility of your target molecule and the labeled product.

Experimental Protocols & Data

This compound Reconstitution

For preparing stock solutions, the following table provides the volume of anhydrous DMSO needed to reconstitute a specific mass of this compound (Molecular Weight: 394.34 g/mol ) to a desired concentration.[1][5]

Mass of this compoundVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mM
0.1 mg253.6 µL50.7 µL25.4 µL
0.5 mg1.268 mL253.6 µL126.8 µL
1 mg2.536 mL507.2 µL253.6 µL
5 mg12.68 mL2.536 mL1.268 mL

Note: This table is a general guide. Always refer to the manufacturer's instructions for the specific product you are using.

General Protein Labeling Protocol
  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with continuous stirring. Protect from light.

  • Purification: Remove the unreacted this compound and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.

Visualizations

DNP_X_SE_Reaction cluster_reactants Reactants cluster_products Products DNP_X_SE This compound (Succinimidyl Ester) Labeled_Protein DNP-Labeled Protein (Stable Amide Bond) DNP_X_SE:e->Labeled_Protein:w pH ~8.3 NHS NHS (Byproduct) DNP_X_SE:s->NHS:w Hydrolysis (Side Reaction) Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine:e->Labeled_Protein:w

Caption: Reaction of this compound with a primary amine on a protein.

experimental_workflow prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) reaction 3. Mix and Incubate (Room temp, 1-2 hours) prep_protein->reaction prep_dnpx 2. Prepare this compound Stock (Anhydrous DMSO, fresh) prep_dnpx->reaction purification 4. Purify Labeled Protein (Gel filtration or dialysis) reaction->purification analysis 5. Characterize Product (Spectroscopy, etc.) purification->analysis

Caption: General experimental workflow for protein labeling with this compound.

References

DNP-X, SE solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a particular focus on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an amine-reactive chemical compound. It contains a dinitrophenyl (DNP) group, which is a well-known hapten, and a succinimidyl ester (SE) functional group. The "X" in its name refers to a seven-atom aminohexanoyl spacer which helps to increase the accessibility of the DNP moiety. Its primary applications include:

  • Hapten for Immunoassays: this compound is used to label proteins and other molecules with the DNP hapten. These DNP-labeled molecules can then be detected with high affinity by anti-DNP antibodies in various immunoassay formats.

  • FRET Quencher: The DNP group is an excellent quencher for fluorophores like tryptophan (Trp), tyrosine (Tyr), and 7-amino-4-carbamoylmethylcoumarin (ACC).[1][2] This property is utilized in developing FRET-based assays, such as those for monitoring protease activity.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is sparingly soluble in water but is readily soluble in anhydrous (water-free) organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5] It is crucial to use high-quality, anhydrous solvents to prevent the hydrolysis of the succinimidyl ester.[6]

Q3: How should I store this compound and its stock solutions?

A3: this compound powder should be stored at -20°C, protected from light and moisture.[5] Stock solutions in anhydrous DMSO or DMF are unstable and should be prepared fresh before use.[7] For longer-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[5]

Q4: Why is the pH of the reaction buffer important for this compound conjugation?

A4: The pH of the reaction buffer is a critical factor that influences the efficiency of the conjugation reaction. The reaction involves the aminolysis of the succinimidyl ester by a primary amine on the target molecule. However, the succinimidyl ester is also susceptible to hydrolysis, which is a competing reaction. The optimal pH range for the aminolysis reaction is typically between 7.2 and 9.0.[8] Below this range, the primary amines are protonated and less nucleophilic, slowing down the desired reaction. Above this range, the rate of hydrolysis of the succinimidyl ester increases significantly, reducing the yield of the conjugated product.

Troubleshooting Guide: Solubility Issues

One of the most common challenges encountered when working with this compound is its limited solubility in aqueous buffers, which can lead to precipitation and impact the success of labeling experiments. This guide provides a systematic approach to troubleshooting these issues.

Problem: Precipitation is observed when adding the this compound stock solution to the aqueous reaction buffer.

This is a frequent issue arising from the hydrophobic nature of this compound.

Troubleshooting Workflow

G A Precipitation Observed B Verify Final DMSO Concentration A->B C Is DMSO concentration > 1%? B->C D Reduce DMSO concentration by: - Increasing reaction volume - Using a more concentrated stock C->D Yes E Optimize Dilution Method C->E No L Problem Resolved D->L F Add DMSO stock slowly to vigorously stirred/vortexing buffer E->F G Consider Sonication F->G H Briefly sonicate the final solution to aid dissolution G->H I Check Buffer Composition H->I J Are there incompatible components in the buffer? I->J K Use a compatible buffer system (e.g., phosphate, carbonate) J->K Yes J->L No K->L

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:

  • Check the Final Concentration of the Organic Solvent:

    • Issue: The percentage of DMSO or DMF in the final aqueous reaction mixture may be too high, or the concentration of this compound may exceed its solubility limit in that specific solvent/buffer mixture.

    • Solution: While this compound requires an organic solvent for initial dissolution, the final concentration of this solvent in the aqueous reaction buffer should be kept to a minimum, typically below 1% for cell-based assays to avoid cytotoxicity.[9][10] For in vitro labeling reactions, a final concentration of up to 10% DMSO may be tolerated, but this should be empirically determined. If precipitation occurs, try reducing the final organic solvent concentration by either increasing the total reaction volume or preparing a more concentrated initial stock solution of this compound in the organic solvent.

  • Optimize the Dilution Method:

    • Issue: Adding the this compound stock solution too quickly or into an unstirred buffer can lead to localized high concentrations and immediate precipitation.

    • Solution: Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring the buffer.[11] This ensures rapid and uniform mixing, minimizing the chances of precipitation.

  • Utilize Sonication:

    • Issue: Small aggregates of this compound may form upon addition to the aqueous buffer that are resistant to dissolution by simple mixing.

    • Solution: Briefly sonicate the final reaction mixture in a water bath sonicator.[11] This can help to break up small precipitates and facilitate the dissolution of the compound.

  • Evaluate Buffer Composition:

    • Issue: Certain buffer components can affect the solubility of this compound or may be incompatible with the conjugation reaction.

    • Solution: Ensure that your buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your target molecule for reaction with the succinimidyl ester. Recommended buffers include phosphate-buffered saline (PBS), carbonate, or borate buffers at a pH between 7.2 and 9.0.[8]

Quantitative Data

Table 1: Solubility of this compound in Organic Solvents

SolventConcentrationMolarityNotes
DMSO50 mg/mL126.79 mMMay require ultrasonication to fully dissolve. Use of hygroscopic DMSO can significantly impact solubility; use newly opened, anhydrous DMSO.[5]

Table 2: Half-life of Succinimidyl Esters in Aqueous Buffers

pHTemperatureHalf-lifeReference(s)
7.00°C4-5 hours[9]
8.0Room Temp~3.5 hours[12]
8.54°C10 minutes[9]
8.5Room Temp~3 hours[12]
9.0Room Temp~2 hours[12]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 9.0) at a concentration of 1-5 mg/mL.[13]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer before proceeding.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[6]

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL (25.36 mM).[13] This stock solution should be prepared fresh.

  • Perform the Conjugation Reaction:

    • While gently stirring the protein solution, add the this compound stock solution to achieve a 5- to 15-fold molar excess of the labeling reagent over the protein.[13]

    • Incubate the reaction at room temperature for 1 hour with continuous gentle stirring.

  • Purify the Labeled Protein:

    • Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume.

  • Determine the Degree of Labeling (Optional):

    • The degree of labeling can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 360 nm (for DNP concentration).

Experimental Workflow for Protein Labeling

G A Prepare Protein Solution (1-5 mg/mL in amine-free buffer, pH 9.0) C Conjugation Reaction (Add this compound to protein, RT, 1 hour) A->C B Prepare this compound Stock (10 mg/mL in anhydrous DMSO) B->C D Purification (Size-exclusion chromatography) C->D E Characterization (Determine degree of labeling) D->E

Caption: Workflow for protein labeling with this compound.

Signaling Pathway Visualization

FRET-Based Protease Activity Assay

This compound is often used to synthesize internally quenched fluorescent (IQF) peptide substrates for monitoring protease activity.[2] In these substrates, a fluorophore and the DNP quencher are attached to the same peptide. In the intact peptide, the fluorescence of the donor is quenched by the DNP acceptor through Förster Resonance Energy Transfer (FRET). When a specific protease cleaves the peptide substrate, the fluorophore and the quencher are separated, leading to an increase in fluorescence.[14]

G cluster_0 Before Cleavage cluster_1 After Cleavage A Fluorophore-Peptide-DNP (Intact Substrate) B FRET Occurs (Fluorescence Quenched) A->B Proximity Protease Protease C Cleaved Peptide Fragments D Fluorophore and DNP Separated C->D E Fluorescence Signal (Detected) D->E Protease->C Cleavage

Caption: FRET-based protease assay using a DNP-quenched substrate.

References

Validation & Comparative

A Comparative Guide to DNP-X, SE and Alternative Amine-Reactive Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from immunoassays and fluorescence microscopy to drug targeting and the study of protein-protein interactions. N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of various moieties to primary amines on proteins and other biomolecules. This guide provides a detailed comparison of DNP-X, Succinimidyl Ester (SE), a hapten-labeling reagent, with other commonly used amine-reactive succinimidyl esters, focusing on their performance in validation experiments.

DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive compound that introduces the dinitrophenyl (DNP) hapten onto a target molecule. This hapten can then be recognized with high affinity by anti-DNP antibodies, providing a versatile tool for signal amplification and detection. Furthermore, the DNP group can act as an effective Förster Resonance Energy Transfer (FRET) quencher for donor fluorophores like tryptophan and tyrosine.[1]

This guide will delve into the experimental validation of this compound labeling, comparing its performance characteristics with those of a generic fluorescent succinimidyl ester (e.g., a fluorescein-SE or rhodamine-SE) as a representative alternative.

Quantitative Performance Comparison

The following table summarizes the key performance parameters when comparing this compound with a standard fluorescent SE for protein labeling. These values are based on the general principles of NHS ester chemistry and the specific properties of the conjugated moieties.

Parameter DNP-X, Succinimidyl Ester Fluorescent Succinimidyl Ester (e.g., Fluorescein-SE) Key Considerations
Reaction Principle Nucleophilic acyl substitution targeting primary amines (N-terminus, Lysine residues)[2][]Nucleophilic acyl substitution targeting primary amines (N-terminus, Lysine residues)[2][]Both reagents follow the same fundamental reaction mechanism, forming a stable amide bond.[2][]
Optimal pH 7.2 - 8.5[4][5]7.2 - 8.5[4][5]A slightly alkaline pH is required to deprotonate the primary amines, making them nucleophilic.[4][5]
Competing Reaction Hydrolysis of the NHS ester[4][6]Hydrolysis of the NHS ester[4][6]The rate of hydrolysis increases with pH and can significantly reduce labeling efficiency, especially at low protein concentrations.[4][6]
Solubility Requires an organic co-solvent like DMSO or DMF for stock solutions[2]Varies depending on the specific fluorophore; many also require DMSO or DMF[2]The hydrophobicity of the DNP group is a factor to consider for the solubility of the final conjugate.
Detection Method Anti-DNP antibody-based detection (e.g., ELISA, Western blot), FRET quenching[1]Direct fluorescence detection (e.g., fluorometry, fluorescence microscopy)DNP labeling offers the potential for significant signal amplification through enzymatic or fluorophore-conjugated secondary antibodies.
Quantification Spectrophotometric determination of Degree of Labeling (DOL)[7][8]Spectrophotometric determination of Degree of Labeling (DOL)[7][8]The calculation for DOL needs to account for the absorbance of the DNP group at 280 nm.[7][8]
Stability of Conjugate Stable amide bondStable amide bondThe covalent amide bond formed is generally considered irreversible under physiological conditions.[]

Experimental Protocols

To objectively compare the performance of this compound and a fluorescent SE, a standardized experimental workflow is essential. The following protocols are designed for such a comparative analysis.

Protocol 1: Comparative Protein Labeling

This protocol outlines the steps for labeling a model protein (e.g., Bovine Serum Albumin or an IgG antibody) with this compound and a fluorescent SE in parallel.

Materials:

  • Protein solution (e.g., BSA at 10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • This compound

  • Fluorescent SE (e.g., Fluorescein-SE)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Labeling Reagent Stock Solutions: Dissolve this compound and the fluorescent SE in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Protein Preparation: Ensure the protein solution is in the labeling buffer and at a concentration of 5-10 mg/mL. Amine-containing buffers like Tris must be avoided in the protein solution.

  • Labeling Reaction:

    • For each labeling reagent, add a 10 to 20-fold molar excess of the dissolved reagent to the protein solution.

    • Incubate the reactions for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quench Reaction: Add the quenching buffer to a final concentration of 100 mM to stop the labeling reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from unreacted labeling reagent and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the Degree of Labeling (DOL) for each conjugate using spectrophotometry (see Protocol 2).

Protocol 2: Quantification of Degree of Labeling (DOL)

This protocol describes how to determine the average number of label molecules conjugated to each protein molecule.

Materials:

  • Labeled protein solutions (from Protocol 1)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified labeled protein solutions at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_max). For DNP, the absorbance maximum is around 360 nm. For a fluorescent label, this will be specific to the fluorophore.

  • Calculations:

    • For the Fluorescent SE Labeled Protein:

      • Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein

      • Dye Concentration (M) = A_max / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where CF is the correction factor (A280 of the free dye / A_max of the free dye), ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of the fluorescent dye at its A_max.[7][8]

    • For the this compound Labeled Protein:

      • The same principle applies, using the molar extinction coefficient and correction factor for the DNP moiety. The molar extinction coefficient for DNP is approximately 17,400 M⁻¹cm⁻¹ at 360 nm.

Visualizations

Experimental and Analytical Workflows

The following diagrams illustrate the key workflows for comparing this compound and a fluorescent SE, and a typical signaling pathway where a DNP-labeled component could be utilized.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p1 Protein Solution in Amine-Free Buffer (pH 8.3) l1 Incubate 1-2h at RT p1->l1 r1 This compound in DMSO r1->l1 Label 1 r2 Fluorescent SE in DMSO r2->l1 Label 2 q1 Quench Reaction (Tris Buffer) l1->q1 c1 Size-Exclusion Chromatography q1->c1 d1 Determine DOL (Spectrophotometry) c1->d1 a1 Application-Specific Assays d1->a1

Caption: Comparative experimental workflow for this compound and fluorescent SE labeling.

dol_calculation_workflow start Purified Labeled Protein Sample measure Measure Absorbance at 280nm (A280) and λmax (A_max) start->measure calc_prot Calculate Protein Concentration (Correct for Label Absorbance at 280nm) measure->calc_prot calc_label Calculate Label Concentration measure->calc_label calc_dol Calculate DOL (Label Conc. / Protein Conc.) calc_prot->calc_dol calc_label->calc_dol end Degree of Labeling (DOL) calc_dol->end

Caption: Workflow for determining the Degree of Labeling (DOL).

signaling_pathway ligand DNP-Labeled Ligand receptor Cell Surface Receptor ligand->receptor Binds binding Ligand-Receptor Binding receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization signal Downstream Signaling (e.g., Kinase Cascade) binding->signal endosome Endosome internalization->endosome detection Detection with Anti-DNP Antibody endosome->detection Visualization/ Quantification

Caption: A generic signaling pathway involving a DNP-labeled ligand.

References

A Comparative Guide to Negative Controls for DNP-X, SE Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of appropriate negative controls for experiments utilizing DNP-X, Succinimidyl Ester (SE) for the haptenylation of proteins and other biomolecules. We will explore the rationale behind each control, present comparative data, and offer alternative labeling methodologies.

Introduction to DNP-X, SE Labeling

This compound (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is an amine-reactive compound widely used to attach a dinitrophenyl (DNP) hapten to proteins and other molecules containing primary amines, such as the lysine residues on a protein.[1] The succinimidyl ester (SE) moiety reacts with these amines to form a stable amide bond. This DNP tag can then be detected by anti-DNP antibodies, making it a valuable tool in various immunoassays and detection techniques.[2][3] this compound can also function as a Förster Resonance Energy Transfer (FRET) quencher.[1]

The selection and implementation of appropriate negative controls are critical for the validation of any experiment involving this compound labeling to ensure that the observed signal is specific to the intended labeling and not a result of non-specific interactions or artifacts.

Key Negative Controls for this compound Labeling

The primary goal of negative controls in this context is to account for signals not arising from the specific, covalent attachment of the DNP hapten to the target molecule and its subsequent detection.

Unlabeled Control

The most fundamental negative control is a sample that has not been exposed to the this compound reagent but is otherwise treated identically to the experimental sample. This control is essential for assessing the background signal from all subsequent steps, including the detection with an anti-DNP antibody.

  • Purpose: To measure the baseline signal and autofluorescence of the sample and to control for non-specific binding of the detection antibody to the unlabeled target molecule or other components in the sample.

  • Implementation: The sample is processed through the entire experimental workflow, except for the addition of this compound.

Isotype Control

When using a monoclonal anti-DNP antibody for detection, an isotype control is crucial. This involves using a non-specific antibody of the same immunoglobulin class (e.g., IgG1, IgG2a) and concentration as the primary anti-DNP antibody.

  • Purpose: To differentiate between specific antigen-driven binding of the anti-DNP antibody and non-specific binding due to the antibody's Fc region or other non-specific interactions.[4][5]

  • Implementation: The this compound labeled sample is incubated with the isotype control antibody instead of the anti-DNP antibody.

Quenched Labeling Reaction Control

In this control, the this compound reagent is pre-incubated with a high concentration of a small molecule containing a primary amine, such as Tris or glycine, before being added to the target molecule solution. This effectively "quenches" the reactive succinimidyl ester.

  • Purpose: To demonstrate that the labeling is dependent on the reactive SE group and to control for any non-covalent interactions of the this compound molecule with the target.

  • Implementation: this compound is mixed with a quenching agent (e.g., 1 M Tris-HCl, pH 8.0) for a short period to deactivate the SE ester before this mixture is added to the protein solution.

Comparison with an Alternative: Biotin-SE Labeling

Biotin-SE is a widely used alternative for hapten-labeling of proteins. The biotin tag is detected with high specificity and affinity by streptavidin conjugates.

FeatureThis compoundBiotin-SE
Detection Reagent Anti-DNP AntibodyStreptavidin
Endogenous Interference Low, as DNP is not naturally present in most biological systems.[2]Can be an issue in samples with high endogenous biotin levels (e.g., certain cell lysates, serum).
Signal Amplification Can be achieved with secondary antibodies.Streptavidin has four biotin-binding sites, allowing for signal amplification with biotinylated reporters.
Negative Controls Unlabeled, Isotype Control, Quenched ReactionUnlabeled, Streptavidin-only Control, Quenched Reaction

Experimental Data

The following table summarizes hypothetical data from a fluorescence-based assay comparing a this compound labeled protein with various negative controls.

SampleTreatmentDetection ReagentMean Fluorescence Intensity (MFI)
Experimental This compound Labeled BSAAnti-DNP Antibody8500
Unlabeled Control Unlabeled BSAAnti-DNP Antibody150
Isotype Control This compound Labeled BSAIsotype Control Antibody250
Quenched Control Quenched this compound + BSAAnti-DNP Antibody400

Experimental Protocols

Protocol 1: this compound Labeling of Bovine Serum Albumin (BSA)
  • Preparation of BSA Solution: Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 5 mg/mL.

  • Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the this compound solution to the BSA solution at a 10-fold molar excess. Incubate for 1 hour at room temperature with gentle stirring.

  • Quenching (Optional but Recommended): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted this compound.

  • Purification: Remove unreacted this compound and byproducts by size exclusion chromatography (e.g., Sephadex G-25) or dialysis against phosphate-buffered saline (PBS).

Protocol 2: Negative Control Preparation
  • Unlabeled Control: Follow the same procedure as Protocol 1, but add an equivalent volume of DMF or DMSO without this compound to the BSA solution.

  • Isotype Control: Prepare the this compound labeled BSA as described in Protocol 1. During the detection step, substitute the anti-DNP antibody with an isotype control antibody at the same concentration.

  • Quenched Labeling Reaction Control: Prior to adding to the BSA solution, incubate the this compound solution with 1 M Tris-HCl (pH 8.0) at a 100-fold molar excess for 10 minutes at room temperature. Then, add this mixture to the BSA solution and proceed with the labeling protocol.

Visualizing Experimental Workflows

DNP_Labeling_Workflow cluster_experimental Experimental Sample cluster_unlabeled Unlabeled Control BSA_exp BSA Solution React_exp Labeling Reaction BSA_exp->React_exp DNP_SE This compound DNP_SE->React_exp Purify_exp Purification React_exp->Purify_exp Labeled_BSA DNP-Labeled BSA Purify_exp->Labeled_BSA Detect_exp Add Anti-DNP Ab Labeled_BSA->Detect_exp Signal Specific Signal Detect_exp->Signal BSA_unlabeled BSA Solution React_unlabeled Mock Reaction BSA_unlabeled->React_unlabeled Vehicle Vehicle (DMSO) Vehicle->React_unlabeled Purify_unlabeled Purification React_unlabeled->Purify_unlabeled Unlabeled_BSA Unlabeled BSA Purify_unlabeled->Unlabeled_BSA Detect_unlabeled Add Anti-DNP Ab Unlabeled_BSA->Detect_unlabeled No_Signal_unlabeled Background Detect_unlabeled->No_Signal_unlabeled

Caption: Workflow for this compound labeling and the corresponding unlabeled negative control.

Control_Comparisons cluster_isotype Isotype Control cluster_quenched Quenched Control DNP_BSA DNP-Labeled BSA Isotype_Ab Isotype Control Ab DNP_BSA->Isotype_Ab No_Signal_isotype Non-specific Ab Binding Isotype_Ab->No_Signal_isotype Quenched_DNP Quenched this compound React_quenched Mock Labeling Quenched_DNP->React_quenched BSA_quenched BSA BSA_quenched->React_quenched Detect_quenched Add Anti-DNP Ab React_quenched->Detect_quenched No_Signal_quenched Non-covalent Binding Detect_quenched->No_Signal_quenched

Caption: Logic diagram for isotype and quenched reaction negative controls.

References

DNP-X, SE vs. Biotin Labeling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a labeling method is critical for the success of various applications, from immunoassays to cellular imaging. This guide provides an objective comparison of DNP-X, Succinimidyl Ester (SE) and biotin labeling, supported by experimental data and detailed protocols to aid in selecting the optimal system for your research needs.

This guide delves into the chemical properties, labeling procedures, and signal amplification strategies for both DNP-X, SE and biotin, offering a comprehensive overview of their respective advantages and limitations. While direct quantitative comparisons in the literature are limited, this guide synthesizes available data to provide a clear comparison of their performance in various applications.

Key Performance Characteristics: A Comparative Overview

FeatureThis compound LabelingBiotin Labeling
Principle Covalent labeling of primary amines with the dinitrophenyl (DNP) hapten. Detection is mediated by a high-affinity anti-DNP antibody.Covalent labeling of primary amines with biotin (Vitamin B7). Detection is based on the high-affinity, non-covalent interaction between biotin and streptavidin or avidin.
Endogenous Interference Low. DNP is a synthetic hapten not naturally present in most biological samples, minimizing background from endogenous sources.High potential. Endogenous biotin in tissues and cell culture media can lead to high background and false positives.
Signal Amplification Can be amplified using enzyme-conjugated anti-DNP antibodies or through techniques like Tyramide Signal Amplification (TSA) with DNP-tyramide.Readily amplified using streptavidin-enzyme conjugates (e.g., Streptavidin-HRP) or through TSA with biotin-tyramide. The tetrameric nature of streptavidin allows for the binding of multiple enzyme molecules.
Relative Signal Strength Signal intensity is comparable to other haptens like digoxigenin (DIG) and can be stronger than fluorescein in certain applications like in situ hybridization.[1][2]Generally provides strong signal amplification due to the high affinity of the biotin-streptavidin interaction and the potential for multiple enzyme conjugation.
Specificity High, based on the specific recognition of the DNP hapten by the anti-DNP antibody.High, due to the very strong and specific interaction between biotin and streptavidin.
Versatility Broadly applicable in ELISA, Western blotting, immunohistochemistry (IHC), in situ hybridization (ISH), and flow cytometry.Widely used in a vast array of applications including ELISA, Western blotting, IHC, ISH, flow cytometry, affinity chromatography, and surface plasmon resonance.
Cost-Effectiveness Can be a more cost-effective alternative to other labeling systems.[3]Reagents are widely available from numerous suppliers, leading to competitive pricing.

Experimental Workflows and Signaling Pathways

To visually represent the principles behind this compound and biotin labeling and their detection, the following diagrams illustrate the core experimental workflows.

DNP_Labeling_Workflow cluster_labeling Labeling Step cluster_detection Detection Step Protein Protein Labeled_Protein DNP-Labeled Protein Protein->Labeled_Protein Primary Amine Reaction DNP_X_SE This compound DNP_X_SE->Labeled_Protein Anti_DNP_Ab Anti-DNP Antibody (e.g., HRP-conjugated) Labeled_Protein->Anti_DNP_Ab Binding Signal Signal Anti_DNP_Ab->Signal Enzymatic Reaction Substrate Substrate Substrate->Anti_DNP_Ab

This compound Labeling and Detection Workflow.

Biotin_Labeling_Workflow cluster_labeling Labeling Step cluster_detection Detection Step Protein Protein Labeled_Protein Biotinylated Protein Protein->Labeled_Protein Primary Amine Reaction Biotin_NHS Biotin-NHS Biotin_NHS->Labeled_Protein Streptavidin_HRP Streptavidin-HRP Labeled_Protein->Streptavidin_HRP High-Affinity Binding Signal Signal Streptavidin_HRP->Signal Enzymatic Reaction Substrate Substrate Substrate->Streptavidin_HRP

Biotin Labeling and Detection Workflow.

Signal Amplification: A Deeper Look at Tyramide Signal Amplification (TSA)

For detecting low-abundance targets, Tyramide Signal Amplification (TSA) is a powerful technique compatible with both DNP and biotin labeling systems.

TSA_Workflow Target Target Primary_Ab Primary Antibody Target->Primary_Ab Binding Secondary_Ab_HRP Secondary Antibody-HRP Primary_Ab->Secondary_Ab_HRP Binding Amplified_Signal Amplified Signal Secondary_Ab_HRP->Amplified_Signal HRP catalyzes tyramide deposition Labeled_Tyramide Labeled Tyramide (DNP or Biotin) Labeled_Tyramide->Secondary_Ab_HRP

Tyramide Signal Amplification (TSA) Workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein labeling with this compound and Biotin-NHS.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound (dissolved in DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~360 nm (for DNP).

Protocol 2: Protein Labeling with Biotin-NHS

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)

  • Biotin-NHS (dissolved in DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 10-20 mg/mL stock solution of Biotin-NHS in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-NHS stock solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted Biotin-NHS by size-exclusion chromatography or dialysis against a suitable buffer.

  • Characterization: The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Conclusion: Making an Informed Decision

Both this compound and biotin are powerful and versatile labeling reagents for a wide range of biological applications. The choice between them will largely depend on the specific requirements of the experiment.

  • This compound labeling is an excellent choice when there is a concern for endogenous biotin interference, offering a robust and sensitive detection system with low background. It has been shown to be a reliable alternative to other haptens, providing comparable signal strength.[1][2]

  • Biotin labeling remains a gold standard in many applications due to the exceptionally high affinity of the biotin-streptavidin interaction, which allows for robust signal amplification. However, researchers must be mindful of and control for potential background from endogenous biotin.

For applications requiring the highest sensitivity, especially for low-abundance targets, coupling either labeling method with a signal amplification technique such as TSA is highly recommended. By carefully considering the factors outlined in this guide, researchers can confidently select the labeling strategy that will yield the most reliable and sensitive results for their specific research questions.

References

A Comparative Guide to Protein Haptenylation: Alternatives to DNP-X, SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of small molecules, known as haptens, to larger carrier proteins is a fundamental technique in immunology and drug development. This process, termed haptenylation, is crucial for eliciting a robust immune response to small molecules that are otherwise non-immunogenic.[1][][3][4] DNP-X, Succinimidyl Ester (DNP-X, SE) is a widely used reagent for this purpose, targeting primary amines on proteins. However, a range of alternative methods exist, each with distinct advantages in terms of specificity, efficiency, and the nature of the resulting conjugate. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols.

Overview of Protein Haptenylation

Haptens are small molecules that can elicit an immune response only when attached to a larger carrier, typically a protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][][] The hapten-carrier conjugate presents the hapten to the immune system in a manner that triggers the production of antibodies specific to the hapten.[3][4] The choice of conjugation chemistry is critical as it influences the number of haptens attached, the site of attachment, and the stability of the conjugate, all of which can impact the resulting immune response.[4]

Comparison of Haptenylation Chemistries

The selection of a haptenylation reagent is primarily dictated by the available functional groups on the protein and the hapten. While this compound utilizes N-hydroxysuccinimide (NHS) ester chemistry to react with primary amines, several other effective strategies are available.

Haptenylation Chemistry Target Functional Group on Protein Reactive Group on Hapten Key Advantages Key Disadvantages
NHS Esters (e.g., this compound) Primary amines (-NH₂)N-hydroxysuccinimide esterWell-established, simple one-step reaction.Can lead to heterogeneous labeling due to multiple lysine residues. Reaction is pH-sensitive and prone to hydrolysis at high pH.[6][7][8]
Maleimide Chemistry Sulfhydryl groups (-SH)MaleimideHighly specific for cysteine residues, allowing for site-specific conjugation.[][10] Forms a stable thioether bond.[]Requires the presence of a free sulfhydryl group, which may necessitate protein engineering or reduction of existing disulfide bonds. The thioether bond can be slowly reversible under certain conditions.[11]
EDC/NHS Chemistry Carboxyl groups (-COOH) or Primary amines (-NH₂)Primary amine or Carboxyl groupVersatile for coupling carboxyl-containing haptens to amines on the protein, or vice-versa.[1]Can result in polymerization of the carrier protein.[1] Requires a two-step process to avoid self-conjugation.
Click Chemistry Azide or Alkyne (introduced)Alkyne or AzideHighly specific and efficient "bioorthogonal" reaction.[12][] Reaction is fast, quantitative, and can be performed in aqueous buffers.[14]Requires the introduction of non-native azide or alkyne functional groups onto both the protein and the hapten.[14]
Heterobifunctional Crosslinkers (e.g., SMCC) Primary amines (-NH₂)Sulfhydryl group (-SH)Provides a controlled, two-step process, reducing unwanted polymer formation.[15] Allows for the conjugation of sulfhydryl-containing haptens to amines.[15]The linker itself can be immunogenic.[16]

Experimental Protocols

General Protocol for Protein Labeling with NHS Esters

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized hapten, such as this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the hapten

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6][7]

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[6][7]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration, desalting)[6]

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[6]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[6][7]

  • Conjugation Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A typical starting molar excess is 8-fold for monolabeling.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] If the hapten is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted hapten and byproducts by passing the reaction mixture through a gel filtration or desalting column.[6]

Quantitative Data Summary for NHS Ester Labeling:

Parameter Recommended Range Notes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)[6][7]The reaction rate is significantly reduced at lower pH where amines are protonated. Hydrolysis of the NHS ester increases at higher pH.[6][7]
Molar Excess of NHS Ester 5x to 20x over proteinThis should be optimized for the specific protein and desired degree of labeling.
Reaction Time 1-4 hours at room temperature or overnight at 4°C[6]Longer incubation times may be required for less reactive proteins.
Protein Concentration 1-10 mg/mL[6]Higher concentrations can improve reaction efficiency but may also increase the risk of precipitation.
General Protocol for Protein Labeling with Maleimide Reagents

This protocol outlines the conjugation of a maleimide-functionalized hapten to a protein containing free sulfhydryl groups.

Materials:

  • Protein with free sulfhydryl groups in a degassed, thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)

  • Maleimide-functionalized hapten

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

  • Purification column (e.g., gel filtration)

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.[17] If necessary, treat the protein with a reducing agent like TCEP to reduce disulfide bonds and then remove the reducing agent.

  • Maleimide-Hapten Solution Preparation: Prepare a 10 mM stock solution of the maleimide-hapten in anhydrous DMSO or DMF.[17]

  • Conjugation Reaction: Add the maleimide-hapten stock solution to the protein solution at a recommended starting molar ratio of 10:1 to 20:1 (maleimide:protein).[17]

  • Incubation: Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 2-8°C.[17]

  • Purification: Purify the conjugate using a gel filtration or desalting column to remove unreacted hapten.

Quantitative Data Summary for Maleimide Labeling:

Parameter Recommended Value Notes
Reaction pH 7.0 - 7.5The thiol-maleimide reaction is highly chemoselective for thiols in this pH range.[10]
Maleimide Molar Excess 10x to 20x over proteinShould be optimized for each specific protein.
Reaction Time 2 hours at room temperature or overnight at 2-8°C
Buffer Conditions Degassed and free of thiols.Thiols in the buffer will compete with the protein for reaction with the maleimide.

Visualizing the Chemistries and Workflows

To further clarify these processes, the following diagrams illustrate the chemical reactions and experimental workflows.

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate Nucleophilic Attack Hapten_NHS Hapten-NHS Ester Hapten_NHS->Intermediate Conjugate Hapten-NH-Protein (Stable Amide Bond) Intermediate->Conjugate Release of NHS NHS_byproduct N-hydroxysuccinimide Intermediate->NHS_byproduct

Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.

Maleimide_Reaction Protein Protein-SH (Sulfhydryl Group) Conjugate Hapten-S-Protein (Stable Thioether Bond) Protein->Conjugate Michael Addition Hapten_Maleimide Hapten-Maleimide Hapten_Maleimide->Conjugate

Caption: Reaction of a maleimide with a protein's sulfhydryl group.

Haptenylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Carrier Protein (e.g., dissolve in buffer) Conjugation 3. Mix Protein and Hapten (Control molar ratio, pH, temp) Protein_Prep->Conjugation Hapten_Prep 2. Prepare Hapten Reagent (e.g., dissolve in DMSO) Hapten_Prep->Conjugation Incubation 4. Incubate (Allow reaction to proceed) Conjugation->Incubation Purify 5. Purify Conjugate (e.g., Gel Filtration) Incubation->Purify Characterize 6. Characterize Conjugate (e.g., determine hapten:protein ratio) Purify->Characterize

Caption: General experimental workflow for protein haptenylation.

Immune_Response_Pathway Hapten_Carrier Hapten-Carrier Conjugate B_Cell B Cell Hapten_Carrier->B_Cell Binds to B Cell Receptor APC Antigen Presenting Cell (e.g., Macrophage) Hapten_Carrier->APC Engulfed Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates T_Helper_Cell Helper T Cell APC->T_Helper_Cell Presents Carrier Peptide T_Helper_Cell->B_Cell Activates Antibodies Hapten-Specific Antibodies Plasma_Cell->Antibodies Produces

Caption: Simplified signaling pathway of hapten-carrier induced antibody production.

References

A Comparative Guide to DNP-X, SE and Other NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of various moieties to proteins and other biomolecules through the formation of stable amide bonds with primary amines.[] This guide provides an objective comparison of DNP-X, Succinimidyl Ester (SE) with other commonly used NHS esters, namely Biotin-NHS and fluorescent dye-NHS esters.

DNP-X, SE is an amine-reactive hapten used for introducing dinitrophenyl groups onto biomolecules. This allows for subsequent detection with anti-DNP antibodies, often employed in immunoassays and as a tool for signal amplification.[2] Its performance characteristics, when compared to other popular NHS esters, dictate its suitability for specific research applications.

Performance Comparison of Amine-Reactive NHS Esters

The choice of an NHS ester depends on the desired application, the nature of the biomolecule to be labeled, and the required detection method. Below is a comparative overview of this compound, Biotin-NHS, and a representative fluorescent dye-NHS ester (e.g., a Cy5 NHS ester).

FeatureThis compoundBiotin-NHS EsterFluorescent Dye-NHS Ester (e.g., Cy5-NHS)
Primary Function Hapten for immunodetectionHigh-affinity binding tagDirect fluorescence detection
Detection Method Anti-DNP antibody (e.g., in ELISA, Western blot)Avidin/Streptavidin conjugatesFluorescence microscopy, flow cytometry, etc.
Signal Amplification Inherent via enzymatic secondary antibodiesPossible with streptavidin-enzyme conjugatesGenerally, signal is direct
Molecular Weight ~394.34 g/mol Varies (e.g., NHS-Biotin ~341.38 g/mol )Varies (e.g., Cy5 NHS ester ~616 g/mol )[3]
Spacer Arm Typically a 7-atom aminohexanoyl spacer ('X')Available with various spacer arm lengthsOften includes a spacer to reduce quenching
Solubility Generally soluble in organic solvents (DMSO, DMF)Standard NHS esters are soluble in organic solvents; Sulfo-NHS variants are water-soluble[3]Varies; many are soluble in organic solvents
Primary Application Immunoassays, hapten-based detection systemsAffinity purification, immunoassays, cell sortingCellular imaging, flow cytometry, FRET
Experimental Data Summary
ParameterGeneral Performance of NHS EstersConsiderations for Specific Esters
Reaction pH Optimal between 7.2 and 8.5.[]Consistent across DNP-X, Biotin, and dye-NHS esters.
Reaction Time Typically 30 minutes to 2 hours at room temperature.[]Reaction kinetics are generally fast for most NHS esters.
Stability of Conjugate The formed amide bond is generally stable.Some evidence of biotin-protein bond instability in plasma.[2][5] DNP and dye conjugates are generally considered stable.
Hydrolytic Stability NHS esters are susceptible to hydrolysis, with a half-life of hours at pH 7, decreasing to minutes at higher pH.[6][7]Sulfo-NHS esters exhibit greater water solubility and are often preferred for reactions with proteins that are sensitive to organic solvents.[3][8]

Experimental Protocols

General Protocol for Protein Labeling with NHS Esters

This protocol provides a general framework for labeling proteins with this compound, Biotin-NHS, or fluorescent dye-NHS esters. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester (this compound, Biotin-NHS, or fluorescent dye-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh.[3]

  • Labeling Reaction:

    • Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically not exceed 10%.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a light-sensitive dye.

  • Quenching the Reaction (Optional):

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted NHS ester and byproducts using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by spectrophotometry, if applicable (for dyes and DNP). For biotinylated proteins, assays such as the HABA assay can be used.

Visualizations

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Analysis p_prep Protein in Amine-Free Buffer mix Mix Protein and NHS Ester Solution (pH 8.3-8.5) p_prep->mix Add to Reaction Buffer nhs_prep Prepare Fresh NHS Ester Solution (in DMSO/DMF) nhs_prep->mix Add desired molar excess incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Characterize (e.g., DOL, Activity Assay) purify->analyze

Caption: A generalized workflow for the conjugation of NHS esters to proteins.

Signaling Pathway: DNP-Based Immunoassay Signal Amplification

The following diagram illustrates a common application of DNP-labeled proteins in an immunoassay, showcasing a signal amplification cascade.

G cluster_binding Binding Events cluster_detection Signal Generation antigen Target Antigen primary_ab Primary Antibody antigen->primary_ab Binds to dnp_secondary_ab DNP-Labeled Secondary Antibody primary_ab->dnp_secondary_ab Binds to anti_dnp_enzyme Anti-DNP Antibody- Enzyme Conjugate dnp_secondary_ab->anti_dnp_enzyme Binds to substrate Substrate anti_dnp_enzyme->substrate Catalyzes conversion of product Colored/Luminescent Product substrate->product

Caption: Signal amplification using a DNP-labeled secondary antibody in an immunoassay.

References

Unveiling the Specificity of Anti-DNP Antibodies: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of anti-Dinitrophenyl (DNP) antibodies, supported by experimental data and detailed protocols. By examining the binding characteristics of anti-DNP antibodies against various structurally related and unrelated haptens, we can elucidate the principles of antibody specificity and provide a framework for evaluating potential off-target effects.

Quantitative Analysis of Anti-DNP Antibody Cross-Reactivity

The binding affinity of anti-DNP antibodies to their primary target, DNP, is typically high. However, these antibodies can also exhibit cross-reactivity with other structurally similar molecules, most notably trinitrophenyl (TNP). The extent of this cross-reactivity can be quantified by comparing the dissociation constants (Kd) or the concentration required for 50% inhibition (IC50) in competitive assays.

HaptenStructureRelative Binding Affinity (%)Dissociation Constant (Kd) Range (M)
2,4-Dinitrophenyl (DNP) DNP100 10⁻⁷ - 10⁻⁹
2,4,6-Trinitrophenyl (TNP) TNP10 - 5010⁻⁶ - 10⁻⁸
4-Nitrophenyl (pNP) pNP< 1> 10⁻⁵
2-Nitrophenyl (oNP) oNP< 1> 10⁻⁵
Biotin Biotin< 0.1Not significant

This table summarizes representative data from multiple studies. Actual values can vary depending on the specific antibody clone, assay conditions, and experimental technique.

Visualizing Antibody-Hapten Interactions

The principle of antibody cross-reactivity is rooted in the structural similarity between the primary antigen and other molecules. An antibody's binding site, or paratope, recognizes a specific three-dimensional structure, the epitope. If another molecule shares a sufficiently similar epitope, the antibody can bind to it, albeit often with lower affinity.

Principle of Antibody Cross-Reactivity cluster_0 High Affinity Binding cluster_1 Cross-Reactivity Anti-DNP Antibody Anti-DNP Antibody DNP DNP Anti-DNP Antibody->DNP Specific Binding Anti-DNP Antibody_2 Anti-DNP Antibody TNP TNP Anti-DNP Antibody_2->TNP Lower Affinity Binding

Caption: High-affinity specific binding versus lower-affinity cross-reactive binding.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of anti-DNP antibodies, several robust experimental techniques can be employed. Here, we detail the methodologies for Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Experimental Workflow Overview

The general workflow for evaluating antibody cross-reactivity involves exposing the antibody to the primary antigen and a panel of potential cross-reactants and measuring the subsequent binding.

Experimental Workflow for Cross-Reactivity Assessment Start Start Prepare Panel of Haptens Prepare Panel of Haptens (DNP, TNP, pNP, etc.) Start->Prepare Panel of Haptens Choose Assay Method Choose Assay Method Prepare Panel of Haptens->Choose Assay Method ELISA Competitive ELISA Choose Assay Method->ELISA Immunoassay SPR Surface Plasmon Resonance Choose Assay Method->SPR Kinetics Western_Blot Western Blot Choose Assay Method->Western_Blot Specificity Perform Assay Perform Assay with Anti-DNP Antibody ELISA->Perform Assay SPR->Perform Assay Western_Blot->Perform Assay Data_Analysis Data Analysis (IC50, Kd) Perform Assay->Data_Analysis Conclusion Determine Cross-Reactivity Profile Data_Analysis->Conclusion

Navigating Amine-Reactive Labeling: A Comparative Guide to the Stability of DNP-X, SE in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules is a cornerstone of discovery. Among the various chemistries available, N-hydroxysuccinimide (NHS) esters, such as DNP-X, SE, are widely employed for their ability to react with primary amines. However, the inherent instability of the succinimidyl ester in aqueous environments, particularly in complex biological samples, presents a significant challenge. This guide provides an objective comparison of this compound's stability with alternative amine-reactive reagents, supported by experimental data and detailed protocols to inform your experimental design.

The efficiency of labeling reactions with succinimidyl esters is a race against hydrolysis. In aqueous solutions, the ester bond is susceptible to cleavage, rendering the reagent inactive. This hydrolytic degradation is significantly influenced by pH, with the rate increasing as the pH becomes more alkaline.[1][2] In the complex milieu of biological samples like plasma or serum, this instability can be further exacerbated by the presence of endogenous enzymes, such as esterases, which can accelerate the degradation of the reactive ester.[3]

Performance Comparison of Amine-Reactive Reagents

To provide a clear comparison, the following table summarizes the stability of this compound (as a representative NHS ester) and its common alternatives. While specific quantitative data for this compound in biological fluids is limited, the data for general NHS esters and comparative data for alternative chemistries in aqueous buffers offer valuable insights.

Reagent ClassReactive GroupTarget ResidueResulting LinkageStability in Aqueous Buffer (pH 8.0-8.5)Relative Stability in Biological Fluids (Projected)
This compound N-Hydroxysuccinimide (NHS) esterPrimary amines (e.g., Lysine, N-terminus)AmideModerate (Half-life can be in the order of minutes to hours)[1][2]Lower due to enzymatic degradation[3]
TFP Esters Tetrafluorophenyl esterPrimary aminesAmideHigh (Significantly more resistant to hydrolysis than NHS esters)[4][5][6]Higher than NHS esters
SDP Esters Sulfodichlorophenol esterPrimary aminesAmideVery High (Reportedly more stable than TFP and NHS esters)[7]Highest among the listed esters
Isothiocyanates IsothiocyanatePrimary aminesThioureaHighHigh

Note: The projected relative stability in biological fluids is based on the intrinsic chemical stability of the reactive group and its susceptibility to enzymatic cleavage.

Experimental Data: Hydrolysis Rates of NHS vs. TFP Esters

A study comparing the hydrolysis of NHS and TFP ester-terminated self-assembled monolayers (SAMs) provides quantitative evidence for the superior stability of TFP esters, particularly at basic pH.[4]

pHHalf-life of NHS-ester on SAM (minutes)Half-life of TFP-ester on SAM (minutes)
7.0~130~250
8.0~45~135
10.0~39~330

Data adapted from a study on self-assembled monolayers, which provides a model for the stability of these reactive groups on a surface.[4]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • This compound Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO.

  • Reaction: Add the dissolved this compound to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis.

Protocol 2: Assay for Determining the Stability of Amine-Reactive Reagents in Plasma

This protocol can be adapted to compare the stability of this compound and other amine-reactive reagents in plasma.

Materials:

  • This compound or other amine-reactive reagent

  • Human plasma (or other biological fluid)

  • Anhydrous DMF or DMSO

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the amine-reactive reagent in anhydrous DMF or DMSO.

  • Incubation: Add a small volume of the stock solution to pre-warmed plasma to achieve the desired final concentration. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.

  • Protein Precipitation: Immediately add an equal volume of cold acetonitrile containing 0.1% TFA to the aliquot to precipitate plasma proteins and quench the reaction.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact amine-reactive reagent. The degradation can be monitored by the decrease in the peak area of the active reagent over time.

  • Data Analysis: Calculate the half-life of the reagent in plasma by plotting the natural logarithm of the remaining reagent concentration against time.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the key chemical reaction and experimental workflows.

G cluster_reaction Amine-Reactive Labeling Chemistry cluster_hydrolysis Competing Hydrolysis Reaction DNP_X_SE This compound (Succinimidyl Ester) Labeled_Protein DNP-X-NH-Protein (Stable Amide Bond) DNP_X_SE->Labeled_Protein Aminolysis NHS N-Hydroxysuccinimide (Leaving Group) DNP_X_SE->NHS Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Labeled_Protein DNP_X_SE_H This compound Inactive_Product DNP-X-COOH (Inactive Carboxylic Acid) DNP_X_SE_H->Inactive_Product Hydrolysis H2O H2O H2O->Inactive_Product G cluster_workflow Workflow for Stability Assay in Plasma Start Prepare Reagent Stock Solution Incubate Incubate Reagent in Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Precipitate Proteins with Acetonitrile/TFA Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze End Calculate Half-life Analyze->End

References

A Comparative Guide to the Use of DNP-X, SE in Bioconjugation and FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate labeling reagents and quenching molecules is critical for the development of robust and sensitive assays. This guide provides a comparative analysis of 2,4-Dinitrophenyl (DNP) as a quencher in Fluorescence Resonance Energy Transfer (FRET) based protease assays, with a focus on DNP-X, SE as the amine-reactive labeling reagent. The information presented is based on findings from a study that developed a highly sensitive and adaptable donor/acceptor pair for investigating protease substrate specificity.

Data Presentation: Comparison of FRET Quencher Performance

The efficiency of a FRET pair is crucial for the sensitivity of an assay. The following table summarizes a comparison between two FRET pairs: 7-amino-4-carbamoylmethylcoumarin (ACC) as the fluorophore paired with a DNP-based quencher, and the more conventional 7-methoxy-coumarin-4-yl acetic acid (MCA) also paired with a DNP quencher. The data is extracted from a study by Poreba et al. (2017).[1]

ParameterACC/DNP PairMCA/DNP PairSignificance
Förster Distance (R₀) 34.7 Å36.5 ÅThe slightly lower R₀ for the ACC/DNP pair indicates a marginally shorter distance for 50% energy transfer efficiency.
Fluorescence Quantum Yield (ΦF) of Quenched Substrate 0.002880.00504The lower quantum yield of the quenched ACC substrate suggests more efficient quenching by DNP.
Fluorescence Quantum Yield (ΦF) of Free Fluorophore 0.8610.718The higher quantum yield of the free ACC fluorophore results in a brighter signal upon substrate cleavage.
Relative Sensitivity 7 to 10 times higherStandardThe ACC/Lys(DNP) substrates demonstrated significantly higher sensitivity in protease assays.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and use of internally quenched fluorescent (IQF) substrates for protease assays, adapted from Poreba et al. (2017).[1]

Synthesis of a DNP-Containing FRET Protease Substrate

This protocol describes the synthesis of a peptide substrate incorporating a fluorophore (ACC) and a DNP quencher.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide AM resin

  • 7-amino-4-carbamoylmethylcoumarin (ACC)

  • Fmoc-Lys(DNP)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

Procedure:

  • Peptide Synthesis: The peptide backbone is synthesized on Rink Amide AM resin using a standard solid-phase peptide synthesis (SPPS) protocol with Fmoc chemistry.

  • Fluorophore Coupling: After the synthesis of the desired peptide sequence, the N-terminal Fmoc group is removed, and ACC is coupled to the free N-terminal amine.

  • DNP-Lysine Incorporation: The DNP quencher is introduced by incorporating Fmoc-Lys(DNP)-OH at the desired position within the peptide sequence during the SPPS cycles.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) for 2 hours at room temperature.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in water/acetonitrile, and purified by reverse-phase HPLC.

  • Verification: The final product is verified by mass spectrometry.

Protease Activity Assay Using a DNP-Quenched FRET Substrate

This protocol outlines the use of the synthesized ACC-peptide-Lys(DNP) substrate to measure protease activity.

Materials:

  • ACC-peptide-Lys(DNP) substrate stock solution (in DMSO)

  • Assay buffer specific to the protease of interest

  • Purified protease solution

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Reaction Setup: In a 96-well microplate, add the assay buffer to each well.

  • Substrate Addition: Add the ACC-peptide-Lys(DNP) substrate to each well to a final concentration typically in the low micromolar range.

  • Enzyme Addition: Initiate the reaction by adding the protease solution to the wells. A control well without the enzyme should be included to measure background fluorescence.

  • Fluorescence Monitoring: Immediately place the microplate in a fluorescence reader and monitor the increase in fluorescence intensity over time. The excitation wavelength for ACC is typically around 380 nm, and the emission is measured at approximately 460 nm.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The protease activity is proportional to this rate.

Mandatory Visualization

The following diagrams illustrate the key processes described in this guide.

experimental_workflow Experimental Workflow for Protease Assay using DNP-Quenched FRET Substrate cluster_synthesis Substrate Synthesis cluster_assay Protease Activity Assay s1 Solid-Phase Peptide Synthesis s2 ACC Fluorophore Coupling s1->s2 s3 Fmoc-Lys(DNP)-OH Incorporation s2->s3 s4 Cleavage & Deprotection s3->s4 s5 HPLC Purification s4->s5 a1 Prepare Reaction in Microplate (Buffer + Substrate) s5->a1 Purified Substrate a2 Initiate Reaction with Protease a1->a2 a3 Monitor Fluorescence Increase a2->a3 a4 Data Analysis (Calculate Initial Rate) a3->a4

Caption: Workflow for synthesis and use of a DNP-quenched FRET substrate.

fret_mechanism FRET Mechanism with DNP Quencher cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate donor_i Fluorophore (e.g., ACC) quencher_i Quencher (DNP) donor_i->quencher_i FRET peptide_i Peptide Linker donor_i->peptide_i no_fluorescence No/Low Fluorescence quencher_i->no_fluorescence peptide_i->quencher_i protease Protease excitation Excitation Light excitation->donor_i donor_c Fluorophore peptide_c1 Peptide Fragment 1 donor_c->peptide_c1 fluorescence Fluorescence Detected donor_c->fluorescence quencher_c Quencher peptide_c2 Peptide Fragment 2 quencher_c->peptide_c2 excitation_c Excitation Light excitation_c->donor_c

Caption: DNP as a FRET quencher in a protease assay.

References

A Researcher's Guide to Amine-Reactive Electrophiles for Covalent Ligand Discovery: A Performance Comparison in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of protein targets for small molecules is a critical step in understanding biological mechanisms and developing novel therapeutics. Covalent ligand discovery, utilizing electrophilic probes that form stable bonds with nucleophilic amino acid residues, has emerged as a powerful strategy. Among these, amine-reactive probes targeting lysine residues offer a broad approach to exploring the ligandable proteome.

This guide provides an objective comparison of the performance of amine-reactive electrophiles in different cell lines, with a focus on their application in chemoproteomics for target engagement and covalent ligand discovery. While direct comparative data for DNP-X, SE in this specific application is not extensively available in the public domain, we will use data from a well-characterized amine-reactive probe, a sulfotetrafluorophenyl (STP) ester alkyne probe, as a benchmark for performance across various cell lines. This compound, containing a succinimidyl ester (SE) reactive group, falls into the same class of amine-reactive reagents and its performance is expected to be comparable in principle.

Performance of Amine-Reactive Probes Across Different Cell Lines

The ability of an amine-reactive probe to label proteins within a complex cellular lysate is a key performance indicator. The following tables summarize quantitative data from a comprehensive chemoproteomic study utilizing an STP-alkyne probe to profile lysine reactivity in three distinct human cancer cell lines: MDA-MB-231 (breast adenocarcinoma), Ramos (Burkitt's lymphoma), and Jurkat (T-lymphocyte).[1][2][3] This data provides a valuable reference for what can be expected when using amine-reactive electrophiles for proteome-wide lysine profiling.

Table 1: Quantitative Lysine Labeling with an Amine-Reactive STP-Alkyne Probe Across Different Cancer Cell Lines [1]

Cell LineTotal Quantified Lysine ResiduesHyper-reactive Lysine Residues (R10:1 < 2)
MDA-MB-231 > 9,000Several hundred
Ramos > 9,000Several hundred
Jurkat > 9,000Several hundred

Data is aggregated from Hacker et al., 2017. "Hyper-reactive" lysines are those that are readily labeled even at low probe concentrations, indicating a high intrinsic reactivity and potential functional significance.

Table 2: Comparison of Amine-Reactive Electrophilic Probes for Lysine Profiling

Probe TypeReactive GroupKey FeaturesRepresentative Probe(s)
This compound Succinimidyl Ester (SE)Commercially available amine-reactive building block.[4][5][6][7] The dinitrophenyl (DNP) group can be recognized by anti-DNP antibodies for detection.[4][5][6][7] Also functions as a FRET quencher.[6][7]6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester
STP Ester Probes Sulfotetrafluorophenyl EsterDemonstrated high efficiency in proteome-wide lysine reactivity profiling.[1][2][3]Pentynoic acid sulfotetrafluorophenyl ester
NHS Ester Probes N-Hydroxysuccinimide EsterWidely used for protein labeling.[8][9] Can be used to introduce various tags (fluorophores, biotin, etc.).NHS-alkyne, NHS-biotin
Dioxazolones Masked IsocyanateExhibit rapid kinetics and high labeling efficiency.[10] Can expand the scope of ligandable lysines.ZSH-1023
Aryl Fluorosulfates FluorosulfateUsed for global reactivity profiling of catalytic lysines in kinases.[11]ArOSO2F-based probes

Experimental Protocols

The following is a generalized protocol for utilizing an amine-reactive probe, such as this compound or an STP-alkyne probe, for chemoproteomic profiling of lysine residues in cell lysates. This protocol is based on established methods in the field.[1][2][3]

1. Cell Culture and Lysis:

  • Culture cells (e.g., MDA-MB-231, Ramos, Jurkat) to the desired confluence or density.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. Probe Labeling:

  • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in PBS.

  • Prepare a stock solution of the amine-reactive probe (e.g., this compound) in anhydrous DMSO.

  • Add the probe to the lysate at the desired final concentration (e.g., for reactivity profiling, a low concentration of 0.1 mM and a high concentration of 1.0 mM can be used).

  • Incubate the reaction for 1 hour at room temperature with gentle rotation.

3. Click Chemistry (for alkyne-functionalized probes):

  • To the labeled lysate, add the following click chemistry reagents in order:

    • Azide-biotin tag

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • Incubate for 1 hour at room temperature.

4. Protein Precipitation and Digestion:

  • Precipitate the proteins using a methanol/chloroform/water procedure.

  • Resuspend the protein pellet in a denaturation buffer (e.g., 6 M urea in triethylammonium bicarbonate buffer).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Dilute the sample and digest the proteins with trypsin overnight at 37°C.

5. Enrichment of Labeled Peptides:

  • Enrich biotinylated peptides using streptavidin-agarose beads.

  • Wash the beads extensively to remove non-biotinylated peptides.

  • Elute the biotinylated peptides from the beads.

6. Mass Spectrometry Analysis:

  • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the labeled peptides and the specific lysine residues that were modified using appropriate database search algorithms.

  • For quantitative studies, compare the relative abundance of labeled peptides between different conditions (e.g., low vs. high probe concentration).

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.

Chemoproteomics_Workflow cluster_cell_prep Cell Preparation cluster_labeling Probe Labeling cluster_processing Sample Processing cluster_analysis Analysis CellCulture Cell Culture (e.g., MDA-MB-231, Ramos, Jurkat) CellLysis Cell Lysis CellCulture->CellLysis Proteome Soluble Proteome CellLysis->Proteome LabeledProteome Labeled Proteome Proteome->LabeledProteome Incubation Probe Amine-Reactive Probe (e.g., this compound) Probe->LabeledProteome Click Click Chemistry (for alkyne probes) LabeledProteome->Click Digestion Protein Digestion (Trypsin) Click->Digestion Enrichment Enrichment (Streptavidin) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data Data Analysis (Identification & Quantification) LCMS->Data Amine_Reactive_Probes DNP_X This compound Lysine Protein Lysine Residue (-NH2) DNP_X->Lysine Covalent Bond Formation STP STP-Ester Probe STP->Lysine Covalent Bond Formation NHS NHS-Ester Probe NHS->Lysine Covalent Bond Formation Dioxazolone Dioxazolone Probe Dioxazolone->Lysine Covalent Bond Formation

References

Safety Operating Guide

Proper Disposal of DNP-X, SE: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is crucial for maintaining a safe laboratory environment. This guide provides detailed, step-by-step procedures for the deactivation and disposal of this amine-reactive compound, tailored for researchers, scientists, and drug development professionals.

This compound is an amine-reactive succinimidyl ester, a compound class that requires careful handling due to its reactivity. The primary safety concern is the reactive N-hydroxysuccinimide (NHS) ester group, which is sensitive to moisture and readily reacts with primary amines. Proper disposal procedures focus on the complete deactivation of this reactive group before the waste is collected for final disposal.

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on its physical state: solid powder, solutions in organic solvents, or aqueous solutions from experimental workups. All waste containing this compound should be treated as chemical waste and segregated from regular trash.

Deactivation of Reactive this compound

Before disposal, the reactive succinimidyl ester moiety of this compound must be quenched. This can be achieved through two primary methods: hydrolysis or aminolysis.

1. Hydrolysis (Reaction with Water):

Succinimidyl esters react with water to form the corresponding carboxylic acid, which is no longer reactive towards amines. This process is accelerated at neutral to slightly basic pH.

  • Procedure:

    • For aqueous waste streams containing this compound, ensure the pH is between 7.0 and 8.5. If necessary, adjust the pH with a sodium bicarbonate solution.

    • Allow the solution to stand at room temperature for a minimum of one hour (overnight is recommended) to ensure complete hydrolysis of the NHS ester.[1]

    • After hydrolysis, the solution should be collected as aqueous hazardous waste.

2. Aminolysis (Reaction with Amines):

A more rapid method for quenching succinimidyl esters is to react them with an excess of a primary amine. Buffers such as Tris or glycine are effective for this purpose.

  • Procedure:

    • Add an excess of an amine-containing solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine) to the this compound waste.

    • Allow the mixture to react for at least 30 minutes at room temperature with occasional mixing.

    • Collect the quenched solution as aqueous hazardous waste.

Summary of Disposal Procedures by Waste Type

The following table summarizes the recommended disposal procedures for different forms of this compound waste.

Waste TypeDisposal Procedure
Unused or Expired Solid this compound 1. Do not dispose of in regular trash.[1] 2. Collect the original vial in a designated solid chemical waste container. 3. Label the container clearly as "Hazardous Waste" and include the chemical name.
Concentrated Solutions in Organic Solvents (e.g., DMSO, DMF) 1. Never dispose of down the drain.[1] 2. Collect in a sealed and properly labeled hazardous waste container compatible with organic solvents. 3. The first rinse of any glassware that contained concentrated solutions should also be collected as hazardous waste.[1]
Dilute Aqueous Solutions and Reaction Mixtures 1. Quench the reactive NHS ester using either hydrolysis or aminolysis as described above. 2. Collect the deactivated solution in a designated aqueous hazardous waste container. 3. Do not dispose of down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[1]
Contaminated Labware (e.g., pipette tips, gloves) 1. Dispose of in a designated solid chemical waste container.

Experimental Protocol: Quenching of Aqueous this compound Waste via Hydrolysis

This protocol details the steps for the deactivation of a dilute aqueous solution of this compound.

  • Segregate Waste: Collect all aqueous waste containing this compound in a dedicated, clearly labeled container.

  • pH Adjustment:

    • Measure the pH of the collected waste solution using a pH meter or pH strips.

    • If the pH is below 7.0, slowly add a saturated solution of sodium bicarbonate while stirring until the pH is between 7.0 and 8.5. Be cautious of potential gas evolution (CO2).

  • Hydrolysis:

    • Loosely cap the container to prevent pressure buildup.

    • Let the container stand in a fume hood at room temperature for at least one hour, or preferably overnight, to ensure complete hydrolysis of the succinimidyl ester.

  • Collection for Disposal:

    • Ensure the container is securely capped.

    • Affix a completed hazardous waste tag to the container, listing all constituents.

    • Arrange for pickup by your institution's EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DNP_X_SE_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid (Unused/Expired) waste_type->solid_waste Solid organic_solution Concentrated Organic Solution (DMSO, DMF) waste_type->organic_solution Organic Solution aqueous_solution Dilute Aqueous Solution waste_type->aqueous_solution Aqueous Solution contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware collect_solid Collect in Solid Chemical Waste Container solid_waste->collect_solid collect_organic Collect in Organic Solvent Waste Container organic_solution->collect_organic quench Quench Reactive NHS Ester aqueous_solution->quench contaminated_labware->collect_solid hydrolysis Hydrolysis (pH 7-8.5, >1 hr) quench->hydrolysis Method 1 aminolysis Aminolysis (e.g., Tris, Glycine) quench->aminolysis Method 2 collect_aqueous Collect in Aqueous Hazardous Waste Container hydrolysis->collect_aqueous aminolysis->collect_aqueous

This compound Disposal Workflow

Disclaimer: These procedures are intended as a guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Essential Safety and Logistical Information for Handling DNP-X, SE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]

Equipment Specification Purpose
Eye Protection Tight-sealing safety goggles or a face shield.[1]Protects eyes from dust particles and splashes.
Hand Protection Nitrile or latex gloves.Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]Avoids inhalation of dust or aerosols.

Operational Plan: From Receipt to Use

This compound is a moisture-sensitive and light-sensitive reagent.[2][3] Proper handling and storage are critical to preserving its reactivity.

2.1. Receiving and Storage

  • Upon Receipt : Inspect the container for any damage.

  • Storage of Solid Form : Store the vial in a freezer at -20°C, protected from light.[2][4][5] A desiccator can provide additional protection against moisture.[3]

  • Storage of Stock Solutions : Prepare aliquots to avoid repeated freeze-thaw cycles.[3] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[6]

2.2. Preparation of Stock Solutions

Succinimidyl esters are susceptible to hydrolysis in the presence of water.[7][8] Therefore, anhydrous solvents are essential for preparing stock solutions.

  • Solvent Selection : Use high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][5][9]

  • Procedure :

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.[3]

    • Under a fume hood, add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration (e.g., 10 mM).[2][9]

    • Vortex briefly to ensure the compound is fully dissolved.[9]

The following table provides the volume of DMSO needed to prepare stock solutions of common concentrations from specific masses of this compound (Molecular Weight: 394.34 g/mol ).[10]

Mass of this compound Volume of DMSO for 1 mM Solution Volume of DMSO for 5 mM Solution Volume of DMSO for 10 mM Solution
0.1 mg253.59 µL50.72 µL25.36 µL
0.5 mg1.27 mL253.59 µL126.79 µL
1 mg2.54 mL507.18 µL253.59 µL
5 mg12.68 mL2.54 mL1.27 mL
10 mg25.36 mL5.07 mL2.54 mL

Experimental Protocol: Protein Labeling with this compound

This compound is an amine-reactive probe used to label proteins on primary amines, such as the ε-amino groups of lysine residues.[9][11]

3.1. Materials

  • Protein to be labeled (at least 2 mg/mL for optimal results)

  • This compound stock solution (10 mM in anhydrous DMSO or DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.[11] Avoid buffers containing primary amines like Tris.[9][12]

  • Quenching Solution (optional): 1.5 M hydroxylamine, pH 8.5[12]

  • Purification column (e.g., Sephadex G-25)[13]

3.2. Procedure

  • Prepare the Protein : Dissolve the protein in the reaction buffer to a concentration of 2.5 mg/mL.[11]

  • Initiate the Reaction : While gently vortexing the protein solution, add the this compound stock solution. A common starting molar ratio of dye to protein is 15:1, but this may require optimization.[9]

  • Incubate : Allow the reaction to proceed for 60 minutes at room temperature, protected from light.[9]

  • Quench the Reaction (Optional) : To stop the labeling reaction, you can add a quenching solution.[9]

  • Purify the Conjugate : Separate the labeled protein from unreacted this compound using a gel filtration column.[13]

  • Store the Conjugate : For long-term storage, add a stabilizer like BSA and a preservative such as sodium azide. Store at 4°C, or at -20°C in 50% glycerol, protected from light.[11]

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Storage prep_protein Prepare Protein Solution (2.5 mg/mL in Bicarbonate Buffer, pH 8.3) mix Mix Protein and this compound (e.g., 15:1 molar ratio) prep_protein->mix prep_dye Prepare this compound Stock (10 mM in anhydrous DMSO) prep_dye->mix incubate Incubate for 60 min at Room Temperature (Protect from light) mix->incubate quench Quench Reaction (Optional) (e.g., with Hydroxylamine) incubate->quench purify Purify Conjugate (Gel Filtration, e.g., Sephadex G-25) quench->purify store Store Labeled Protein (4°C or -20°C with stabilizers) purify->store

Protein labeling workflow with this compound.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations.

4.1. Unused Solid this compound

  • Do not dispose of in regular trash.

  • Collect the original vial in a designated hazardous waste container.

  • Label the container clearly as "Hazardous Waste" with the chemical name.

4.2. Concentrated Solutions (e.g., in DMSO or DMF)

  • Collect in a sealed, labeled hazardous waste container.

  • Never dispose of down the drain.

  • The first rinse of glassware that contained concentrated solutions should also be collected as hazardous waste. Subsequent rinses with copious amounts of water may be permissible for drain disposal, but consult your institution's EHS guidelines.

4.3. Dilute Aqueous Solutions and Reaction Mixtures

  • While some institutions may permit drain disposal of very dilute, non-mutagenic dyes, it is best practice to collect all solutions containing this compound as hazardous chemical waste.

  • Confirm your institution's specific policies regarding the disposal of dilute dye solutions.

4.4. Contaminated Labware and PPE

  • All solid materials that have come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves) should be collected in a designated solid hazardous waste container.

  • Gels stained with this compound should be collected in a sealed container and disposed of as hazardous waste.

General Waste Handling Principles

  • Segregation : Keep this compound waste separate from other waste streams.

  • Labeling : Clearly label all waste containers with their contents.

  • Containers : Use appropriate, sealed, and leak-proof containers for waste collection.[14]

  • Storage : Store waste in a designated satellite accumulation area until it is collected for disposal.[14]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.